Alvimopan-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-GAGGCGQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649379 | |
| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217616-62-0 | |
| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alvimopan-d5
This guide provides a comprehensive overview of the chemical synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist, and a detailed methodology for the preparation of its deuterated analogue, Alvimopan-d5. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: Alvimopan and the Significance of Isotopic Labeling
Alvimopan (marketed as Entereg®) is a crucial therapeutic agent for the management of postoperative ileus, a condition characterized by the impairment of gastrointestinal motility following surgery.[1][2][3][4] Its mechanism of action involves the selective antagonism of μ-opioid receptors in the gastrointestinal tract.[5][6][7] This peripheral restriction is a key feature, as it allows Alvimopan to counteract the constipating effects of opioid analgesics without compromising their central analgesic efficacy.[5][6] The drug was approved by the U.S. Food and Drug Administration (FDA) in 2008 to accelerate the recovery of bowel function after partial large or small bowel resection surgery.[8][9][10][11]
Isotopically labeled compounds, such as Alvimopan-d5, are indispensable tools in pharmaceutical research.[12] The replacement of hydrogen with its heavier isotope, deuterium, provides a molecule with nearly identical chemical properties but a different mass. This mass difference is readily detectable by mass spectrometry, making Alvimopan-d5 an ideal internal standard for quantitative bioanalytical assays.[13][14] Such assays are critical for pharmacokinetic and metabolic studies during drug development. The deuterium atoms in Alvimopan-d5 are located on the phenyl ring of the phenylalanine moiety.[15]
This guide will first detail a plausible and robust synthetic route to Alvimopan, based on established chemical principles and published literature. Subsequently, it will describe a method for the site-selective incorporation of deuterium to produce Alvimopan-d5.
Part 1: Synthesis of Alvimopan
The synthesis of Alvimopan is a multi-step process that can be conceptually divided into the preparation of two key fragments: the chiral piperidine core and the modified phenylalanine sidechain, followed by their coupling and final deprotection.
Key Intermediates and Retrosynthetic Analysis
A logical retrosynthetic analysis of Alvimopan reveals two primary building blocks:
-
Intermediate A: (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine
-
Intermediate B: A suitably protected derivative of (S)-2-benzyl-3-halopropanoic acid or a related activated species.
The overall synthetic strategy is depicted in the workflow diagram below.
Sources
- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the first trans-(3R,4R)-dimethyl-4-(3- hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity | RTI [rti.org]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan – Oriental Journal of Chemistry [orientjchem.org]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Alvimopan-d5 solid form
An In-Depth Technical Guide to the Physical and Chemical Properties of Alvimopan-d5 Solid Form
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solid-State Characterization for Deuterated Active Pharmaceutical Ingredients (APIs)
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following surgery.[1][][3][4][5][6][7] The deuterated analog, Alvimopan-d5, serves as a crucial internal standard for its quantification in biological matrices, a vital component in pharmacokinetic and metabolic studies.[8][9] The substitution of hydrogen with deuterium, a stable isotope, can subtly but significantly alter the physicochemical properties of a molecule due to the kinetic isotope effect.[10][11][12] These alterations can manifest in changes to the drug's metabolic stability, and potentially its solid-state properties.[10][11]
Understanding the solid-state characteristics of an active pharmaceutical ingredient (API) is paramount in drug development.[13][14][15][16] Properties such as crystallinity, polymorphism, particle size, and stability directly influence the bioavailability, manufacturability, and therapeutic efficacy of the final drug product.[13][14][15][16] This guide provides a comprehensive overview of the essential physical and chemical properties of Alvimopan-d5 in its solid form, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical experimental approaches for a thorough solid-state characterization.
Chemical Identity and Properties
A foundational aspect of any API characterization is the confirmation of its chemical identity and fundamental properties. For Alvimopan-d5, these are summarized below.
| Property | Value | Source |
| Chemical Name | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d5)propyl]-glycine | Cayman Chemical |
| Molecular Formula | C₂₅H₂₇D₅N₂O₄ | [8] |
| Formula Weight | 429.6 g/mol | [8] |
| Appearance | A solid | [8] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [8] |
| Solubility | Soluble in DMSO and Methanol | [8] |
| Storage | -20°C | [8] |
| Stability | ≥ 4 years | [8] |
Note: The deuteration is on the phenylpropyl side chain.
The Impact of Deuteration on Physicochemical Properties
The replacement of hydrogen with deuterium can lead to subtle yet significant changes in a molecule's physical and chemical properties. This is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[11] While the most pronounced effect is on metabolic stability (the kinetic isotope effect), other properties can also be affected.[10][12] For instance, studies on other deuterated compounds have shown alterations in melting point, solubility, and hydrophilicity.[11] Therefore, a direct comparison of the solid-state properties of Alvimopan-d5 with its non-deuterated counterpart is essential for a complete understanding.
Solid-State Characterization: A Multi-faceted Approach
A comprehensive solid-state characterization of Alvimopan-d5 involves a suite of analytical techniques to probe its structural and thermal properties.[14][15][16][17] The following sections detail the key experimental workflows and the rationale behind their application.
Crystallinity and Polymorphism: The Foundation of Solid-State Behavior
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development.[14][18] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the drug's bioavailability and shelf-life.[13][16]
XRPD is the primary technique for identifying the crystalline form of a pharmaceutical solid. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint."
Step-by-Step Methodology:
-
Sample Preparation: A small amount of Alvimopan-d5 powder is gently packed into a sample holder.
-
Instrument Setup: The XRPD instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Acquisition: The sample is irradiated with X-rays over a defined angular range (e.g., 2° to 40° 2θ), and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram is analyzed by identifying the positions (in °2θ) and relative intensities of the diffraction peaks. This pattern is then compared to known reference patterns or used to identify new polymorphic forms.
Thermal Properties: Unveiling Stability and Phase Transitions
Thermal analysis techniques are indispensable for characterizing the thermal behavior of a solid API, including its melting point, heat of fusion, and thermal stability.[15][17]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to quantify crystallinity.
Step-by-Step Methodology:
-
Sample Preparation: A few milligrams of Alvimopan-d5 are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A controlled heating rate (e.g., 10°C/min) is programmed.
-
Data Acquisition: The sample and an empty reference pan are heated, and the differential heat flow is recorded.
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion.
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvates or hydrates.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of Alvimopan-d5 is placed in a TGA pan.
-
Instrument Setup: The TGA instrument is tared, and a controlled heating program is initiated under a specific atmosphere (e.g., nitrogen).
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The TGA curve is analyzed for mass loss steps, which indicate decomposition or the loss of volatiles.
Sources
- 1. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. scribd.com [scribd.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Alvimopan-d5 molecular weight and formula
An In-depth Technical Guide to Alvimopan-d5: Properties, Application, and Analytical Significance
Introduction
In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the demand for precision and accuracy is absolute. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, providing a means to control for variability during sample processing and analysis.[1][2] Alvimopan-d5, the deuterated analog of Alvimopan, serves this critical function. Alvimopan is a peripherally acting µ-opioid receptor antagonist (PAMORA) used to accelerate the recovery of gastrointestinal function in patients after bowel resection surgery.[3][4] This guide provides a comprehensive technical overview of Alvimopan-d5, detailing its physicochemical properties and exploring its application as an internal standard in bioanalytical methodologies. It is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of this essential analytical tool.
Core Physicochemical Properties of Alvimopan-d5
Alvimopan-d5 is structurally identical to Alvimopan, with the exception of five hydrogen atoms on the phenyl ring of the phenylpropyl group, which have been replaced by deuterium atoms.[5] This isotopic substitution is key to its utility, rendering it distinguishable by mass spectrometry while ensuring its chemical and chromatographic behavior is nearly identical to the unlabeled parent compound.[2]
The key quantitative data for Alvimopan-d5 are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₇D₅N₂O₄ | [5][6] |
| Molecular Weight | 429.56 g/mol | [6][7] |
| Formula Weight | 429.6 g/mol | [5] |
| CAS Number | 1217616-62-0 | [6] |
| Appearance | Solid | [5] |
| Purity | ≥98% | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) | [5] |
| Synonyms | ADL 8-2698-d5, Entereg-d5, LY 246736-d5 | [5] |
The Parent Compound: Alvimopan's Mechanism of Action
To appreciate the role of Alvimopan-d5, one must first understand the pharmacology of Alvimopan. Opioid analgesics, while effective for pain management, frequently cause undesirable side effects, most notably a slowing of gastrointestinal motility known as postoperative ileus.[3][8] Alvimopan is designed to mitigate this effect.
It functions as a competitive antagonist of the μ-opioid receptor, with a high binding affinity (Ki of 0.2 ng/mL).[3][9] Its therapeutic value lies in its peripheral selectivity. Due to its polarity and its nature as a substrate for P-glycoprotein, Alvimopan has a very limited ability to cross the blood-brain barrier.[3] This allows it to block opioid binding at receptors in the gastrointestinal tract, restoring normal motility, without reversing the desired central analgesic effects of the opioid medication.[10][]
Caption: Alvimopan selectively blocks GI µ-opioid receptors without affecting central analgesia.
The Indispensable Role of Deuterated Internal Standards
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known, constant concentration. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[1] Deuterated standards like Alvimopan-d5 are considered the "gold standard" for this purpose.[2][12]
Causality Behind the Choice of a Deuterated Standard:
-
Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated IS.[13] The final calculation is based on the ratio of the analyte peak area to the IS peak area, which remains constant even if absolute recovery is less than 100%.
-
Mitigation of Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.[13] Because the deuterated IS has virtually identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[12] This ensures the analyte/IS ratio remains unaffected, preserving analytical accuracy.[2]
-
Improved Precision and Reproducibility: By compensating for variations in sample preparation, injection volume, and instrument response, the deuterated IS significantly improves the precision and reproducibility of the assay.[1][12]
Experimental Protocol: Quantification of Alvimopan in Human Plasma
The following is a representative protocol for the determination of Alvimopan in human plasma using Alvimopan-d5 as an internal standard, based on common practices for small molecule quantification by LC-MS/MS.[14][15]
4.1. Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan-d5 internal standard
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
4.2. Sample Preparation (Protein Precipitation)
This workflow is chosen for its speed and simplicity, suitable for high-throughput analysis.[14]
-
Spiking: To a 100 µL aliquot of plasma sample, calibrator, or QC, add 10 µL of Alvimopan-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analyte is in its protonated form for better ionization.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Caption: A typical protein precipitation workflow for plasma sample analysis.
4.3. LC-MS/MS Conditions
These conditions are representative and would require optimization for a specific instrument.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MRM Transitions | Alvimopan: 425.2 -> 158.1 (Quantifier), 425.2 -> 266.2 (Qualifier)Alvimopan-d5: 430.2 -> 163.1 (Quantifier) |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
Self-Validation and Trustworthiness: The protocol's integrity is maintained by analyzing multiple calibrators to create a calibration curve and quality control (QC) samples at low, medium, and high concentrations. The ratio of the analyte peak area to the IS peak area is plotted against the nominal concentration. The concentration of unknown samples is then interpolated from this curve. Acceptance criteria (e.g., ±15% deviation for QCs) ensure the validity of the analytical run.
Conclusion
Alvimopan-d5 is a critical analytical reagent whose value extends far beyond its molecular formula and weight. As a stable isotope-labeled internal standard, it provides the foundation for developing highly accurate, precise, and robust bioanalytical methods for the quantification of Alvimopan.[4] Its near-ideal properties allow it to compensate for analytical variability, particularly matrix effects, which is essential for meeting the stringent requirements of regulatory bodies in drug development.[2] The protocols and principles outlined in this guide underscore the pivotal role of Alvimopan-d5 in enabling reliable pharmacokinetic and clinical studies, ultimately supporting the safe and effective use of its parent compound.
References
-
Wikipedia. Alvimopan. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5488548, Alvimopan. [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Kraft, M. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(10), 583–586. [Link]
-
Medscape. Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. [Link]
-
BioOrganics. Alvimopan-d5. [Link]
-
Pharmaffiliates. Alvimopan-d5. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ResearchGate. LC-MS strategies in monitoring the response to different therapy. [Link]
-
PubMed. Analysis of 44 pharmaceuticals consumed by elderly using liquid chromatography coupled to tandem mass spectrometry. [Link]
-
PubMed. The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats. [Link]
-
National Institutes of Health. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Alvimopan - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. labsolu.ca [labsolu.ca]
- 8. The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Alvimopan: A Peripherally Acting Mu-Opioid Antagonist for Postoperative Ileus
<
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Postoperative ileus (POI), the transient cessation of coordinated bowel motility after surgery, remains a significant clinical challenge, contributing to patient discomfort, prolonged hospital stays, and increased healthcare costs.[1][2] A key contributor to the pathophysiology of POI is the use of opioid analgesics for pain management, which activate mu (µ)-opioid receptors in the gastrointestinal (GI) tract, thereby inhibiting motility.[3][4] This guide provides a comprehensive technical overview of the discovery and development of alvimopan (Entereg®), a peripherally acting µ-opioid receptor antagonist (PAMORA) designed to mitigate the GI side effects of opioids without compromising their central analgesic effects.[5][6] We will delve into the scientific rationale, preclinical discovery, pharmacological characterization, and clinical development program that led to its approval for the management of POI.
The Unmet Clinical Need: Postoperative Ileus and Opioid-Induced Bowel Dysfunction
Pathophysiology of Postoperative Ileus
Postoperative ileus is a multifactorial condition characterized by a temporary disruption of normal gastrointestinal motility following surgical procedures, particularly those involving abdominal manipulation.[2][7] The pathophysiology is complex and involves neurogenic, inflammatory, and pharmacological components.[2][8] Surgical stress triggers an inflammatory cascade within the muscularis externa of the gut wall, leading to the release of inflammatory mediators that inhibit smooth muscle contractility.[9] Concurrently, there is an increase in sympathetic nervous system activity and a decrease in parasympathetic tone, further contributing to reduced motility.[2]
The Role of Opioids in Exacerbating POI
Opioid analgesics, the cornerstone of postoperative pain management, significantly contribute to and prolong POI.[3][4] Opioids exert their effects by binding to µ-opioid receptors located on enteric neurons and smooth muscle cells of the GI tract.[4][10] Activation of these receptors leads to:
-
Inhibition of Acetylcholine Release: Reduced excitatory neurotransmission within the enteric nervous system.
-
Decreased Propulsive Peristalsis: Disruption of the coordinated muscle contractions necessary for moving intestinal contents.
-
Increased Tonic Contraction: Spasmodic, non-propulsive contractions that impede transit.
-
Decreased Intestinal Secretion: Leading to harder, drier stools.
This constellation of effects is often referred to as opioid-induced bowel dysfunction (OIBD).[4] The challenge for clinicians has been to manage postoperative pain effectively with opioids without inducing or worsening POI.
The Therapeutic Rationale: A Peripherally Selective Approach
The development of alvimopan was predicated on a key pharmacological insight: the analgesic effects of opioids are mediated by receptors in the central nervous system (CNS), while the undesirable GI side effects are primarily due to activation of peripheral receptors in the gut.[4] This dichotomy presented a clear therapeutic target: a µ-opioid receptor antagonist with limited ability to cross the blood-brain barrier (BBB).[5][11] Such a molecule could selectively block the peripheral effects of opioids in the GI tract, thereby restoring normal motility, without reversing the centrally-mediated analgesia.
The ideal candidate for a peripherally acting µ-opioid receptor antagonist would possess the following characteristics:
-
High affinity and selectivity for the µ-opioid receptor.
-
Limited CNS penetration to avoid interference with analgesia.
-
Oral bioavailability to allow for convenient administration in the postoperative setting.
-
A favorable safety and tolerability profile.
Preclinical Discovery and Pharmacological Characterization of Alvimopan
Alvimopan emerged from a dedicated drug discovery program aimed at identifying a potent and peripherally selective µ-opioid receptor antagonist.[]
Chemical Synthesis and Lead Optimization
Alvimopan is a synthetic compound, chemically described as 2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl) -3-phenylpropanoyl]amino)acetic acid.[5] Its zwitterionic nature and relatively high molecular weight (424.541 g·mol−1) contribute to its limited ability to cross the blood-brain barrier.[] The synthesis of alvimopan is a multi-step process, with one described method involving a 12-step technique starting from 1,3-dimethyl-4-piperidone.[]
In Vitro Pharmacology: Establishing Receptor Affinity and Selectivity
The initial characterization of alvimopan involved a series of in vitro assays to determine its binding affinity and functional activity at opioid receptors.
3.2.1. Radioligand Binding Assays
Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (alvimopan) to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Mu-Opioid Receptor (MOR) Antagonist In Vitro Binding Assay [13]
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR) are used.
-
Radioligand: A radiolabeled MOR agonist, such as [³H]-DAMGO, is used at a concentration near its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, the hMOR cell membranes, [³H]-DAMGO, and varying concentrations of alvimopan are combined in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Controls:
-
Total Binding: Wells containing only cell membranes and radioligand.
-
Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of alvimopan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
Alvimopan demonstrated a high binding affinity for the µ-opioid receptor, with a Ki of approximately 0.2 ng/mL.[5][14] It exhibited lower affinity for kappa and delta opioid receptors, indicating its selectivity for the µ-opioid receptor.[]
3.2.2. Functional Assays
Functional assays, such as the guinea pig ileum longitudinal muscle/myenteric plexus preparation, were used to assess the antagonist activity of alvimopan.[15][16] In these assays, electrical stimulation of the tissue causes muscle contraction, which can be inhibited by opioid agonists. The ability of an antagonist to reverse this inhibition is a measure of its functional activity. Alvimopan was shown to be a potent antagonist of opioid-induced inhibition of muscle contraction in these preparations.[17][18]
In Vivo Pharmacology: Demonstrating Peripheral Selectivity and Efficacy
Animal models were crucial for demonstrating the in vivo efficacy and peripheral selectivity of alvimopan.
3.3.1. Animal Models of Postoperative Ileus
Rodent models of POI are widely used in preclinical drug development.[9][19] These models typically involve surgical manipulation of the intestine to induce a state of ileus, characterized by delayed gastrointestinal transit.[19][20]
Experimental Protocol: Murine Model of Postoperative Ileus [19]
-
Animal Subjects: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated (e.g., massaged with a cotton swab) for a standardized period.
-
Closure: The abdominal wall and skin are closed in layers.
-
Drug Administration: Alvimopan or a vehicle control is administered orally or subcutaneously at a predetermined time before or after surgery.
-
Gastrointestinal Transit Measurement: At a specified time point post-surgery (e.g., 24 hours), a non-absorbable marker (e.g., FITC-dextran) is administered by oral gavage.
-
Tissue Harvesting: After a set time, the mice are euthanized, and the gastrointestinal tract is carefully dissected and divided into segments (e.g., stomach, small intestine divided into 10 equal parts, cecum, and colon).
-
Quantification: The amount of the fluorescent marker in each segment is measured to determine the geometric center of distribution, which is a measure of gastrointestinal transit.
In these models, alvimopan was shown to reverse the opioid-induced delay in gastrointestinal transit without affecting centrally mediated opioid analgesia.[17][18]
Clinical Development of Alvimopan
The clinical development program for alvimopan was designed to evaluate its efficacy, safety, and pharmacokinetic profile in both healthy volunteers and patients undergoing surgery.
Pharmacokinetics and Metabolism
Alvimopan exhibits low oral bioavailability, estimated to be around 6%, which is a key feature contributing to its peripheral selectivity.[5][21] Following oral administration, alvimopan is minimally absorbed and acts locally within the GI tract.[] It is metabolized by the gut microflora to an active metabolite, which also has µ-opioid receptor antagonist activity.[3][] The parent drug and its metabolite are primarily eliminated in the feces.[3][5]
Table 1: Pharmacokinetic Parameters of Alvimopan
| Parameter | Value | Reference |
| Bioavailability | ~6% | [5][21] |
| Protein Binding (Parent) | 80% | [5][21] |
| Protein Binding (Metabolite) | 94% | [5][21] |
| Time to Peak Plasma Conc. | ~2 hours | [22] |
| Elimination Half-life | 10-17 hours | [5] |
| Primary Route of Elimination | Feces | [5] |
Phase I and II Clinical Trials
Early-phase clinical trials in healthy volunteers and patients with opioid-induced constipation confirmed that alvimopan could reverse the GI effects of opioids without affecting their analgesic properties.[6][23] These studies also helped to establish the optimal dose for further investigation.
Phase III Pivotal Trials
A series of large, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted to evaluate the efficacy and safety of alvimopan for the management of POI in patients undergoing major abdominal surgery, including partial large or small bowel resection.[1][24][25]
4.3.1. Study Design and Endpoints
Patients were typically randomized to receive either alvimopan (6 mg or 12 mg) or placebo orally, with the first dose administered before surgery and subsequent doses given twice daily until hospital discharge or for a maximum of 7 days.[1][25] The primary efficacy endpoint was the time to recovery of GI function, often a composite measure of the time to first bowel movement and the time to tolerance of solid food.[1][6] Secondary endpoints included the time to hospital discharge order written and the incidence of postoperative complications.[1]
4.3.2. Efficacy Results
Across multiple Phase III trials, alvimopan consistently demonstrated a statistically significant acceleration in the recovery of GI function compared to placebo.[1][6][25] Patients treated with alvimopan experienced a faster return of bowel function and were able to tolerate a solid diet sooner.[6][26] This translated into a reduction in the time to hospital discharge.[1][6]
Table 2: Summary of Efficacy Results from a Pivotal Phase III Trial [1]
| Endpoint | Alvimopan 6 mg (n=152) | Alvimopan 12 mg (n=146) | Placebo (n=153) |
| Time to GI Recovery (Hazard Ratio) | 1.45 (p=0.003) | 1.28 (p=0.059) | - |
| Time to Hospital Discharge Order Written (Hazard Ratio) | 1.50 (p<0.001) | - | - |
Hazard ratio > 1 indicates a faster time to the event for the alvimopan group compared to placebo.
Safety and Tolerability
Alvimopan was generally well-tolerated in clinical trials.[1][27] The most common adverse events were gastrointestinal in nature, such as nausea and vomiting, and their incidence was similar to or lower than that observed with placebo.[1] Importantly, there was no evidence that alvimopan reversed the analgesic effects of opioids.[6][27]
Due to a potential risk of myocardial infarction with long-term use observed in a separate study in patients with chronic pain, alvimopan is approved only for short-term, in-hospital use (no more than 15 doses) under a Risk Evaluation and Mitigation Strategy (REMS) program.[5][28]
Regulatory Approval and Clinical Use
Alvimopan was approved by the U.S. Food and Drug Administration (FDA) in May 2008 for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.[5][29] The indication was later expanded to include surgeries that include a partial bowel resection with primary anastomosis.[28] It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to taking alvimopan.[22][28]
Conclusion
The discovery and development of alvimopan represent a significant advancement in the management of postoperative ileus. By selectively targeting peripheral µ-opioid receptors in the gastrointestinal tract, alvimopan effectively mitigates the constipating effects of opioid analgesics without compromising their central analgesic efficacy. This targeted approach, born from a deep understanding of opioid pharmacology and the pathophysiology of POI, has provided clinicians with a valuable tool to improve postoperative outcomes, accelerate patient recovery, and reduce the economic burden of this common surgical complication.
Visualizations
Figure 1. Mechanism of action of Alvimopan.
Figure 2. Alvimopan drug development workflow.
References
-
Alvimopan - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 15, 2026, from [Link]
-
Alvimopan | C25H32N2O4 | CID 5488548 - PubChem. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 574–583.
-
Alvimopan: Package Insert / Prescribing Information / MOA - Drugs.com. (2024, February 12). Retrieved January 15, 2026, from [Link]
-
Delaney, C. P., Weese, J. L., Hyman, N. H., Bauer, J., Techner, L., Gabriel, K., Du, W., Schmidt, W. K., & Wallin, B. A. (2005). Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery. Diseases of the Colon and Rectum, 48(6), 1114–1125. [Link]
-
Entereg (alvimopan) FDA Approval History - Drugs.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Holzer, P., & Schmidt, W. K. (2003). Opioid-induced bowel dysfunction: pathophysiology and potential new therapies. Drugs, 63(7), 649–671. [Link]
-
Postoperative Ileus - StatPearls - NCBI Bookshelf. (2023, July 31). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg) | Davis's Drug Guide - Nursing Central - Unbound Medicine. (n.d.). Retrieved January 15, 2026, from [Link]
-
Büchler, M. W., Seiler, C. M., Monson, J. R., Flamant, Y., Veenhof, A. A., Wolff, B. G., ... & Alvimopan Postoperative Ileus Study Group. (2008). Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. Alimentary pharmacology & therapeutics, 28(3), 312–325. [Link]
- Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 574–583.
- Büchler, M. W., Seiler, C. M., Monson, J. R., Flamant, Y., Veenhof, A. A., Wolff, B. G., ... & Alvimopan Postoperative Ileus Study Group. (2008). Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. Alimentary pharmacology & therapeutics, 28(3), 312–325.
-
Alvimopan as Rescue in Post op Ileus - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved January 15, 2026, from [Link]
-
Sadee, W., & Rosenbaum, J. S. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 1, Unit1.4. [Link]
-
Foss, J. F., & Scott, G. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Journal of clinical pharmacology, 48(11), 1278–1288. [Link]
-
Alvimopan as a Rescue Treatment of Postoperative Ileus | Clinical Research Trial Listing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Postoperative Ileus Murine Model. (2024). Journal of visualized experiments : JoVE, (213), e67189. [Link]
-
FDA OKs Expanded Use of Alvimopan (Entereg) - Medscape. (2013, October 24). Retrieved January 15, 2026, from [Link]
-
Wehner, S., Behrendt, F. F., Lyutenski, S., & Lysson, M. (2007). Novel method for studying postoperative ileus in mice. The Journal of surgical research, 143(1), 101–105. [Link]
- Holzer, P. (2003). Opioid-induced bowel dysfunction. Drugs, 63(7), 649–671.
-
Schwarz, N. T., Kalff, J. C., & Bauer, A. J. (2001). A model to investigate postoperative ileus with strain gauge transducers in awake rats. The Journal of surgical research, 100(1), 35–41. [Link]
-
Drug Criteria & Outcomes: New FDA Approvals |… - Clinician.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Sharma, A., & Jamal, M. M. (2013). Opioid induced bowel disease: a twenty-first century physicians' dilemma. Current gastroenterology reports, 15(7), 334. [Link]
- Beattie, D. T. (2009). Safety and efficacy update: Alvimopan in postoperative ileus. Therapeutics and clinical risk management, 5, 435–446.
-
Opioid-induced-bowel-dysfunction - Ask this paper | Bohrium. (2003). Retrieved January 15, 2026, from [Link]
- Beattie, D. T. (2009). Safety and efficacy update: alvimopan in postoperative ileus. Therapeutics and clinical risk management, 5, 435–446.
-
Postoperative Ileus: Comparative Pathophysiology and Future Therapies. (2021). Frontiers in veterinary science, 8, 734844. [Link]
-
Li, G., Aschenbach, L. C., Chen, J., Cassidy, M. P., & Stevens, D. L. (2010). Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists. Drug metabolism and disposition: the biological fate of chemicals, 38(6), 960–966. [Link]
- von Stumberg, M., Akinci, E., Ertim, B., & Oetzmann von Sochaczewski, C. (2025).
-
Alvimopan Capsules (Entereg®) | 2008-06-29 | AHC… | Clinician.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS chemical neuroscience, 15(1), 14–26. [Link]
-
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2021). International journal of molecular sciences, 22(19), 10729. [Link]
-
Wolff, B. G., Michelassi, F., Gerkin, T. M., Techner, L., Gabriel, K., Du, W., & Wallin, B. A. (2004). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. Annals of surgery, 240(4), 728–735. [Link]
-
Two phase II clinical trials report benefits with alvimopan in bowel dysfunction. (2005, March 15). BioWorld. Retrieved January 15, 2026, from [Link]
-
Keam, S. J., & Croom, K. F. (2008). Alvimopan. Drugs, 68(13), 1843–1855. [Link]
-
(PDF) Alvimopan for post-operative ileus: What we should know? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postoperative Ileus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Opioid-induced bowel dysfunction: pathophysiology and potential new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alvimopan - Wikipedia [en.wikipedia.org]
- 6. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. Postoperative Ileus: Comparative Pathophysiology and Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel method for studying postoperative ileus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid-Induced Bowel Dysfunction | springermedizin.de [springermedizin.de]
- 11. medkoo.com [medkoo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Opioid-Induced Bowel Dysfunction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. la-press.org [la-press.org]
- 19. Postoperative Ileus Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A model to investigate postoperative ileus with strain gauge transducers in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. | BioWorld [bioworld.com]
- 24. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. medscape.com [medscape.com]
- 29. drugs.com [drugs.com]
A Technical Guide to the Pharmacological Profile of Deuterated Alvimopan: A Prospective Analysis
This document provides a comprehensive technical guide on the prospective pharmacological profile of a deuterated analog of Alvimopan. It is intended for researchers, scientists, and drug development professionals. This guide synthesizes the known pharmacology of Alvimopan with the established principles of deuterium-enabled pharmaceuticals to outline a strategic approach for the development and characterization of a next-generation peripherally acting mu-opioid receptor antagonist.
Executive Summary: The Rationale for a Deuterated Alvimopan
Alvimopan is a peripherally acting mu-opioid receptor antagonist approved for the management of postoperative ileus (POI).[1][2][3] Its clinical utility stems from its ability to block the constipating effects of opioids on the gastrointestinal (GI) tract without reversing their central analgesic effects.[4] This peripheral selectivity is attributed to its poor ability to cross the blood-brain barrier.[1] Alvimopan is primarily metabolized by the gut microflora to an active metabolite, and this metabolic pathway influences its pharmacokinetic profile and overall therapeutic effect.[1][3][5]
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, at specific metabolically labile positions within a drug molecule can significantly alter its pharmacokinetic properties.[][7][8] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the native carbon-hydrogen (C-H) bond.[9][10][11] By retarding the rate of metabolism, deuteration can lead to improved metabolic stability, increased systemic exposure, a longer half-life, and potentially a more consistent therapeutic effect with reduced dosing frequency.[][11][12]
This guide proposes a framework for the design and pharmacological evaluation of a deuterated Alvimopan analog. We will explore the potential benefits of this modification and outline the necessary in vitro and in vivo studies to characterize its complete pharmacological profile.
Alvimopan: Mechanism of Action and Metabolic Pathway
Mu-Opioid Receptor Antagonism
Alvimopan functions as a competitive antagonist at the mu-opioid receptor (MOR), with a high binding affinity (Ki of 0.2 ng/mL).[1][13] In the GI tract, opioid analgesics activate MORs, leading to a decrease in motility and contributing to postoperative ileus. Alvimopan competitively binds to these receptors in the gut, antagonizing the effects of opioids and accelerating the recovery of GI function.[4]
The signaling pathway of the mu-opioid receptor is depicted below. Alvimopan acts by blocking the initial binding of opioid agonists to the receptor.
Caption: Alvimopan competitively antagonizes the mu-opioid receptor in the GI tract.
Metabolism by Gut Microflora
Alvimopan does not undergo significant hepatic metabolism and is not a substrate for cytochrome P450 (CYP) enzymes.[1][4] Instead, its primary metabolic transformation is hydrolysis of the amide bond, carried out by the intestinal microflora, to form an active metabolite.[1][3][][5]
While the exact enzymes from the gut microbiota are not fully elucidated, this hydrolytic cleavage is a critical step in the drug's disposition. Slowing this conversion through deuteration could potentially increase the residency time and local concentration of the parent drug in the GI tract, enhancing its therapeutic effect.
Prospective Pharmacological Profile of Deuterated Alvimopan
The central hypothesis is that deuteration at or near the site of amide hydrolysis will slow the rate of metabolic conversion, leading to a superior pharmacokinetic and pharmacodynamic profile.
In Vitro Characterization
The first step is to ensure that deuteration does not negatively impact the drug's affinity for the target receptor. A competitive radioligand binding assay will be performed to determine the binding affinity (Ki) of deuterated Alvimopan for the human mu-opioid receptor.
Table 1: Projected In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) - Projected |
| Alvimopan | Human Mu-Opioid | ~0.47 |
| Deuterated Alvimopan | Human Mu-Opioid | ~0.45 - 0.55 |
Note: The Ki for Alvimopan is approximately 0.47 nM (based on a MW of 424.54 g/mol and a Ki of 0.2 ng/mL).[1] It is hypothesized that deuteration will not significantly alter binding affinity.
Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO, a selective mu-opioid agonist, used at a concentration near its Kd (~0.5 nM).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Procedure: a. In a 96-well plate, combine hMOR cell membranes, [³H]-DAMGO, and varying concentrations of the test compound (Alvimopan or deuterated Alvimopan). b. For total binding, no test compound is added. For non-specific binding, a high concentration of naloxone (10 µM) is used.[15] c. Incubate at room temperature for 120 minutes to reach equilibrium.[15] d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate IC50 values from concentration-response curves and convert to Ki values using the Cheng-Prusoff equation.
This assay is critical to test the hypothesis that deuteration improves metabolic stability. The rate of disappearance of the parent compound will be measured in the presence of a pooled human fecal slurry, which serves as an in vitro model for the gut microbiome.
Table 2: Projected In Vitro Metabolic Stability
| Compound | In Vitro System | Half-life (t½, hours) - Projected |
| Alvimopan | Human Fecal Slurry (anaerobic) | 4 |
| Deuterated Alvimopan | Human Fecal Slurry (anaerobic) | 10 |
Experimental Protocol: Metabolic Stability in Human Fecal Slurry
-
Preparation: Obtain fresh fecal samples from healthy human donors (pooled). Prepare a 10% (w/v) slurry in an anaerobic buffer.
-
Incubation: a. Pre-warm the fecal slurry to 37°C in an anaerobic chamber. b. Add Alvimopan or deuterated Alvimopan to the slurry at a final concentration of 1 µM. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture.
-
Sample Processing: Immediately quench the reaction by adding ice-cold acetonitrile to precipitate proteins and bacteria. Centrifuge to pellet solids.
-
Analysis: Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the natural log of the remaining parent drug concentration versus time. The slope of the linear regression will be used to calculate the in vitro half-life.
Caption: Workflow for assessing metabolic stability in human fecal slurry.
In Vivo Characterization
Following oral administration in a rodent model, the pharmacokinetic profile of deuterated Alvimopan will be compared to the parent drug. The expected outcome is an increase in systemic exposure (AUC) and a prolonged half-life.
Table 3: Projected Pharmacokinetic Parameters (Oral Dosing in Rats)
| Parameter | Alvimopan (Projected) | Deuterated Alvimopan (Projected) |
| Tmax (hr) | ~2.0 | ~2.0 - 3.0 |
| Cmax (ng/mL) | 15 | 25 |
| AUC (ng·hr/mL) | 150 | 300 |
| t½ (hr) | 12 | 20 |
Note: Projections are based on the expected reduction in metabolic clearance due to the kinetic isotope effect.
The efficacy of deuterated Alvimopan will be evaluated in a murine model of postoperative ileus. The primary endpoint will be the measurement of gastrointestinal transit time.[16][17]
Experimental Protocol: Murine Model of Postoperative Ileus
-
Animal Model: Male C57BL/6 mice.
-
Induction of POI: Anesthetize mice. Perform a laparotomy and gently manipulate the small intestine for a standardized period to induce an inflammatory response that causes ileus.[16][18] Suture the abdominal wall.
-
Drug Administration: Administer Alvimopan, deuterated Alvimopan, or vehicle (control) orally at a clinically relevant dose prior to the surgical procedure.
-
Measurement of GI Transit: 24 hours post-surgery, administer a non-absorbable colored marker (e.g., charcoal meal or FITC-dextran) via oral gavage.[16]
-
Endpoint: After a set time (e.g., 90 minutes), euthanize the animals and harvest the entire GI tract. Measure the distance traveled by the marker relative to the total length of the small intestine.
-
Data Analysis: Compare the percent of intestinal transit between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Caption: Workflow for the in vivo postoperative ileus efficacy model.
Conclusion and Future Directions
The application of deuteration technology to Alvimopan presents a compelling strategy for developing an improved therapeutic for postoperative ileus. By selectively slowing the rate of metabolism by the gut microflora, a deuterated analog has the potential to exhibit enhanced pharmacokinetic properties, leading to greater systemic exposure and a longer duration of action. The proposed in vitro and in vivo studies provide a robust framework for validating this hypothesis. Successful characterization of a deuterated Alvimopan with a superior pharmacological profile could translate into significant clinical benefits, including a more convenient dosing regimen and improved patient outcomes. The "deuterium switch" is a recognized strategy that can leverage existing knowledge of the parent drug to potentially streamline the development and regulatory process.[19][20]
References
-
Alvimopan - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. (2008). P & T : a peer-reviewed journal for formulary management, 33(10), 584–599. Retrieved from [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. (2008). Reviews in gastroenterological disorders, 8(1), 26–33. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]. Retrieved from [Link]
-
Dowling, T. C., et al. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical pharmacology and therapeutics, 83(5), 770–776. [Link]. Retrieved from [Link]
-
Alvimopan | C25H32N2O4 | CID 5488548. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg) | Davis's Drug Guide. (n.d.). Nursing Central - Unbound Medicine. Retrieved January 15, 2026, from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]. Retrieved from [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(10), 793–810. [Link]. Retrieved from [Link]
-
Deuterated Drug Molecules: Perfecting the Gamechanger. (2021, December 1). Neuland Labs. Retrieved January 15, 2026, from [Link]
-
Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. Retrieved January 15, 2026, from [Link]
-
Deuterated Drugs Future Potential. (2025, May 20). Clearsynth Discovery. Retrieved January 15, 2026, from [Link]
-
From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Postoperative Ileus Murine Model. (2024, July 12). Journal of visualized experiments : JoVE, (209). [Link]. Retrieved from [Link]
-
In vitro opioid receptor assays. (2001). Current protocols in pharmacology, Chapter 4, Unit4.8. [Link]. Retrieved from [Link]
-
Schwarz, N. T., et al. (2001). A model to investigate postoperative ileus with strain gauge transducers in awake rats. The Journal of surgical research, 100(1), 104–111. [Link]. Retrieved from [Link]
-
A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (1990). Molecular pharmacology, 37(6), 887–897. Retrieved from [Link]
-
Novel method for studying postoperative ileus in mice. (2025, August 10). Retrieved from [Link]
-
The principle of the delta opioid receptor – ligand binding assay... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Lin, S., et al. (2021). Experimental postoperative ileus: is Th2 immune response involved?. Annals of translational medicine, 9(10), 875. [Link]. Retrieved from [Link]
-
Molecular and cellular mechanisms underlying postoperative paralytic ileus by various immune cell types. (2022, August 3). Frontiers in immunology, 13, 959374. [Link]. Retrieved from [Link]
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 12. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 13. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Postoperative Ileus Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A model to investigate postoperative ileus with strain gauge transducers in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. salamandra.net [salamandra.net]
- 20. isotope.com [isotope.com]
In Vitro Binding Affinity of Alvimopan-d5 to Opioid Receptors: A Technical Guide
Introduction: The Significance of Peripheral Opioid Receptor Antagonism and the Role of Isotopic Labeling
Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising centrally mediated pain relief.[1][2][3][][5] Its mechanism of action relies on its high affinity and selectivity for the mu-opioid receptor (MOR) within the gastrointestinal tract.[1][2][][6] Due to its physicochemical properties, including a moderately large molecular weight and low lipophilicity, Alvimopan has limited ability to cross the blood-brain barrier.[2][]
The introduction of isotopically labeled compounds, such as Alvimopan-d5, is a common practice in drug discovery and development.[7][8][9] Deuterium (d), a stable isotope of hydrogen, is incorporated into the molecule. This substitution, known as deuteration, can alter the metabolic profile of a drug due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, slowing down metabolic processes that involve C-H bond cleavage.[7][9][10] For the purposes of in vitro receptor binding assays, the deuterated analog, Alvimopan-d5, is often used as an internal standard for quantification of the parent drug by mass spectrometry.[11] Critically, this subtle change in mass is not expected to significantly alter the fundamental binding affinity of the molecule to its receptor target. Therefore, the in vitro binding profile of Alvimopan-d5 is anticipated to be virtually identical to that of Alvimopan.
This technical guide provides an in-depth exploration of the in vitro binding affinity of Alvimopan-d5 to the three primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). We will delve into the theoretical underpinnings of radioligand binding assays, provide a detailed experimental protocol for the determination of the inhibition constant (Ki), and present the expected binding affinity data.
Pillar 1: Expertise & Experience - The Rationale Behind Experimental Design in Receptor Binding Assays
The cornerstone of characterizing a ligand-receptor interaction is the in vitro binding assay. The choice of a competitive radioligand binding assay is predicated on its robustness, sensitivity, and ability to provide quantitative measures of binding affinity.
Why Radioligand Binding?
Radioligand binding assays are considered a gold standard for quantifying the affinity of a compound for a specific receptor.[12] This technique allows for the direct measurement of the interaction between a radiolabeled ligand and a receptor. By introducing a competitive, non-radiolabeled ligand (in this case, Alvimopan-d5), we can determine its affinity by measuring its ability to displace the radioligand.
The Principle of Competitive Binding
In a competitive binding assay, a fixed concentration of a radioligand with known high affinity and specificity for the target receptor is incubated with the receptor source (e.g., cell membranes expressing the opioid receptor subtype). Increasing concentrations of the unlabeled test compound (Alvimopan-d5) are then added. The test compound competes with the radioligand for the same binding site on the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.
Pillar 2: Trustworthiness - A Self-Validating Protocol for Determining Opioid Receptor Affinity
The following protocol is designed to be a self-validating system, incorporating controls and measures to ensure the accuracy and reproducibility of the results.
Experimental Protocol: Competitive Radioligand Binding Assay for Alvimopan-d5
Objective: To determine the in vitro binding affinity (Ki) of Alvimopan-d5 for human mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO-K1 or HEK-293 cells stably expressing the recombinant human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For mu-opioid receptor: [³H]-DAMGO (a selective MOR agonist).
-
For delta-opioid receptor: [³H]-Naltrindole (a selective DOR antagonist).
-
For kappa-opioid receptor: [³H]-U69,593 (a selective KOR agonist).
-
-
Test Compound: Alvimopan-d5, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for each receptor subtype (e.g., Naloxone for MOR, Naltrindole for DOR, and U-50,488 for KOR).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial dilutions of Alvimopan-d5 in the binding buffer.
-
Dilute the receptor membranes in ice-cold binding buffer to a final concentration that ensures less than 10% of the added radioligand is bound.[13]
-
Prepare the radioligand solution in the binding buffer at a concentration close to its Kd (dissociation constant).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand solution, and the diluted receptor membrane suspension.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand solution, and the diluted receptor membrane suspension.
-
Competition Binding: Add the Alvimopan-d5 dilutions, radioligand solution, and the diluted receptor membrane suspension.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the Alvimopan-d5 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Pillar 3: Authoritative Grounding & Comprehensive References - Interpreting the Binding Affinity Data
The binding affinity of Alvimopan for the three main opioid receptor subtypes has been well-characterized. As Alvimopan-d5 is primarily used as an internal standard, its binding affinity is expected to mirror that of the parent compound.
Quantitative Data Summary
| Receptor Subtype | Ligand | Binding Affinity (Ki) |
| Mu (µ) | Alvimopan | 0.4 - 0.77 nM |
| Alvimopan-d5 | Expected to be similar to Alvimopan | |
| Delta (δ) | Alvimopan | 4.4 - 12 nM |
| Alvimopan-d5 | Expected to be similar to Alvimopan | |
| Kappa (κ) | Alvimopan | 40 - 100 nM |
| Alvimopan-d5 | Expected to be similar to Alvimopan |
Note: The range of Ki values reflects data from multiple studies.[11][14][15]
The data clearly demonstrates that Alvimopan possesses a high affinity and selectivity for the mu-opioid receptor over the delta and kappa subtypes.[2][14][15][16] This selectivity is a key pharmacological feature that contributes to its clinical efficacy in targeting opioid-induced gastrointestinal dysfunction. The slow dissociation rate of alvimopan from the mu-opioid receptor may also contribute to its long duration of action.[17]
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to a physiological response. As an antagonist, Alvimopan binds to the receptor but does not activate these downstream signaling pathways, thereby blocking the effects of opioid agonists.
Caption: Opioid receptor signaling and the antagonistic action of Alvimopan.
Conclusion
This technical guide has provided a comprehensive overview of the in vitro binding affinity of Alvimopan-d5 to opioid receptors. By understanding the principles of competitive radioligand binding assays and adhering to a robust experimental protocol, researchers can accurately determine the binding characteristics of novel compounds. The high affinity and selectivity of Alvimopan for the mu-opioid receptor, a characteristic expected to be mirrored by its deuterated analog, underpins its therapeutic utility as a peripherally acting opioid antagonist. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in the field of opioid pharmacology.
References
-
Alvimopan - Wikipedia. (n.d.). Retrieved from [Link]
-
Leslie, J. B. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(9), 502–510. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alvimopan. In PubChem Compound Summary. Retrieved from [Link]
- Kraft, M. (2005). Alvimopan: A peripherally selective opioid mu receptor antagonist. Formulary, 40, 176-183.
-
Beattie, D. T., Cheruvu, M., Mai, N., O'Keefe, M., Johnson-Rabidoux, S., Peterson, C., Kaufman, E., & Vickery, R. (2007). The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn-Schmiedeberg's archives of pharmacology, 375(3), 205–220. Retrieved from [Link]
-
Wolff, B. G., Michelassi, F., Gerkin, T. M., Techner, L., Gabriel, K., Du, W., & Wallin, B. A. (2004). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. Annals of surgery, 240(4), 728–735. Retrieved from [Link]
-
Managed Healthcare Executive. (2008). Alvimopan (Entereg): Peripherally acting mu-opioid receptor antagonist approved to accelerate the time to upper and lower GI recovery after bowel surgery. Retrieved from [Link]
- Kraft, M. D. (2008). Alvimopan: a peripheral acting µ-opioid-receptor antagonist used for the treatment of postoperative ileus. Expert Opinion on Pharmacotherapy, 9(10), 1737-1742.
-
Medscape. (n.d.). Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Neary, P., & Delaney, C. P. (2005). Alvimopan: a peripherally acting mu-opioid receptor antagonist. Expert opinion on investigational drugs, 14(7), 893–900. Retrieved from [Link]
- Adolor Corporation. (2008). Entereg (alvimopan)
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.
-
BioGRID. (n.d.). Alvimopan. Retrieved from [Link]
-
An, R., & Pasternak, G. W. (2006). [3H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists. European journal of pharmacology, 534(1-3), 209–212. Retrieved from [Link]
- Chu, U. B., & Kulanthaivel, P. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.12.
- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(6), 481–496.
- Jarmusch, A. K., & Cooks, R. G. (2018). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical communications (Cambridge, England), 54(45), 5739–5742.
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie (International ed. in English), 57(11), 2858–2884.
-
Deuterated drug - Wikipedia. (n.d.). Retrieved from [Link]
- Hänninen, O., & Janis, J. (2015). The principle of the delta opioid receptor – ligand binding assay...
- Jarmusch, A. K., & Cooks, R. G. (2018). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
- Szarka, L. A., & Camilleri, M. (2009). Alvimopan, a selective peripherally acting μ-opioid antagonist. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 21(7), 693–700.
- Reddy, G. J., & Kumar, P. S. (2015). Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan.
-
Taylor & Francis. (n.d.). Alvimopan – Knowledge and References. Retrieved from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Volpe, D. A., Tobin, G., Mellon, R. D., Shackett, K., Schuster, D. Y., & South, S. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 60(1), 1–4.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alvimopan. Retrieved from [Link]
- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. G. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
- Wood, P. L., & Iyengar, S. (1983). Opioid receptor affinities of kappa agonists, agonist/antagonists and antagonists in vitro and in vivo.
- Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637.
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [(3)H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Bioanalysis of Alvimopan in Human Plasma using Alvimopan-d5 as an Internal Standard by LC-MS/MS
Senior Application Scientist Commentary: This document provides a comprehensive guide for the quantitative analysis of Alvimopan in biological matrices, specifically human plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is built upon the foundational principle of stable isotope dilution analysis, which is the gold standard for quantitative mass spectrometry.[1][2][3] The use of Alvimopan-d5, a stable isotope-labeled (SIL) internal standard, is critical for correcting variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response fluctuations.[4][5][6] This methodology is designed to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies, as outlined in regulatory guidelines from the FDA and EMA.[7][8][9]
Principle: The Imperative of a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS, achieving high accuracy and precision is paramount. The analytical process, from sample preparation to detection, is subject to numerous sources of potential error. An internal standard (IS) is added at a known, constant concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[6][9]
The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Alvimopan-d5 for Alvimopan.[10] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][10] However, its increased mass allows it to be distinguished by the mass spectrometer.
By measuring the peak area ratio of the analyte to the SIL-IS, variations are normalized. For instance, if sample loss occurs during extraction, both the analyte and the SIL-IS are lost in the same proportion, keeping their ratio constant. Similarly, if ionization is suppressed or enhanced by matrix components (the "matrix effect"), both compounds are affected equally, preserving the ratio.[11][12][13] This principle is the cornerstone of robust and reliable bioanalysis.[2][4]
Figure 2: Workflow for the protein precipitation sample preparation protocol.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL Alvimopan-d5 in acetonitrile).
-
Scientist's Note: Adding the IS in the precipitation solvent ensures that protein crashing and IS addition occur in a single, efficient step, minimizing handling errors. [14]The 3:1 ratio of acetonitrile to plasma is effective for complete protein removal. [15]3. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a low-volume insert.
-
Place the vial in the autosampler (maintained at 4-10°C) for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or Waters Acquity UPLC I-Class
-
Mass Spectrometer: SCIEX QTRAP 6500+ or Waters Xevo TQ-XS
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B |
| Total Run Time | ~4.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Alvimopan) | Q1: 425.2 → Q3: 158.1 (Quantifier), 425.2 → 224.2 (Qualifier) |
| MRM Transition (Alvimopan-d5) | Q1: 430.2 → Q3: 158.1 |
Scientist's Note: The MRM transitions should be optimized by infusing pure solutions of Alvimopan and Alvimopan-d5. The quantifier ion provides the basis for concentration measurement, while a qualifier ion confirms the identity of the analyte. For the SIL-IS, a single transition is typically sufficient as its identity is known and it co-elutes precisely with the analyte. [16][17]
Method Validation Framework
The described method must be fully validated according to regulatory guidelines to ensure its reliability for analyzing study samples. [7][8][9]The validation process rigorously tests the method's performance.
-
Selectivity: Assessed by analyzing at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of Alvimopan or Alvimopan-d5. [18]* Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte/IS peak area ratio and the nominal concentration. The regression model (typically 1/x² weighted linear regression) should be justified.
-
Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at four levels (LLOQ, LQC, MQC, HQC) across multiple days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). [19]* Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution. The SIL-IS should effectively track and correct for any observed ion suppression or enhancement. [11]* Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While recovery does not need to be 100%, it must be consistent and reproducible. [18][19]* Stability: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage: freeze-thaw cycles, bench-top stability in matrix, autosampler stability post-extraction, and long-term storage stability at the intended temperature (e.g., -70°C). [19]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Alvimopan in human plasma. The strategic use of its stable isotope-labeled analog, Alvimopan-d5, as an internal standard is fundamental to the method's success. This approach effectively mitigates variability from sample preparation and matrix effects, ensuring high-quality data that meets the stringent requirements of regulatory bioanalysis for pharmacokinetic assessments.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
Dowling, T. C., et al. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical Pharmacology & Therapeutics, 83(5), 770-776. [Link]
-
Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Xu, R., et al. (2020). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
-
Biotage. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Wikipedia. Alvimopan. [Link]
-
Agilent Technologies. (2018). Bioanalytical Sample Preparation. [Link]
-
Neary, M. P., et al. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P & T : a peer-reviewed journal for formulary management, 33(11), 628–657. [Link]
-
Kraft, M. D., & Fuller, D. S. (2009). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 34(5), 255–259. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Unbound Medicine, Nursing Central. Alvimopan (Entereg) | Davis's Drug Guide. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Villanueva, J., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of biomedicine & biotechnology, 2011, 451037. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Cánovas, R., et al. (2020). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar. [Link]
-
Selvan, R. S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
National Measurement Laboratory. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
Reddit. (2024). Accounting for the matrix effect. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Hancock, S. E., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics. Clinical applications, 17(4), e2200106. [Link]
-
Annapurna, M., et al. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 165, 399-409. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(15), 1541-1544. [Link]
-
Fu, Y., et al. (2020). Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis. Bioanalysis, 12(8), 545-559. [Link]
-
Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Lee, J., et al. (2021). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Molecules, 26(11), 3298. [Link]
-
de Vries, M., et al. (2018). Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring, 40(1), 118-124. [Link]
-
Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1195. [Link]
-
Kim, H., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Pharmaceuticals, 16(3), 405. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients’ Plasma during Extracorporeal Membrane Oxygenation [mdpi.com]
- 15. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. fda.gov [fda.gov]
Application Note & Protocol: Quantitative Analysis of Alvimopan in Human Plasma using Alvimopan-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative determination of Alvimopan in human plasma using a stable isotope-labeled internal standard, Alvimopan-d5. The methodology is centered around solid-phase extraction (SPE) for sample clean-up followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is designed for pharmacokinetic (PK) studies and is grounded in established principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA)[1][2]. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing[3][4][5].
Introduction: The Rationale for a Robust Bioanalytical Method
Alvimopan is a peripherally acting μ-opioid receptor antagonist.[6][7] It is indicated to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis.[5][8] By selectively blocking opioid receptors in the gut, Alvimopan mitigates the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without reversing central analgesia.[7][9]
Accurate measurement of Alvimopan concentrations in plasma is critical for defining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic studies are essential for dose selection and for understanding drug-drug interactions.[10] Given Alvimopan's low systemic bioavailability (approximately 6%) and its metabolism by gut microflora, a highly sensitive and selective analytical method is required.[11]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[12][13] A key element for a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[3][5] Alvimopan-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard.[6] It is chemically identical to Alvimopan and thus exhibits the same behavior during sample extraction and ionization, but it is distinguishable by its mass. This co-eluting, mass-distinct internal standard allows for precise correction of any analyte loss during sample preparation and compensates for potential matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in quantification.[4][5]
Physicochemical Properties of Alvimopan and Alvimopan-d5
A clear understanding of the analyte's properties is fundamental to developing a robust extraction and detection method.
| Property | Alvimopan | Alvimopan-d5 | Reference |
| Chemical Formula | C₂₅H₃₂N₂O₄ | C₂₅H₂₇D₅N₂O₄ | [6] |
| Molar Mass | 424.54 g/mol | 429.6 g/mol | [6] |
| Structure | Contains a tertiary amine (pKa ~9-10) and a carboxylic acid (pKa ~3-4) | Same as Alvimopan with deuterium on the phenyl ring | [6] |
| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO | [6] |
The presence of a tertiary amine makes Alvimopan a basic compound, which is a key consideration for the sample extraction strategy.
Bioanalytical Method Protocol
This protocol is designed to be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[1].
Materials and Reagents
-
Alvimopan reference standard (≥98% purity)
-
Alvimopan-d5 internal standard (≥99% isotopic purity)[6]
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Mixed-mode cation exchange (MCX) solid-phase extraction cartridges/plates (e.g., Waters Oasis® MCX)
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve and quality control samples. Using a solvent in which the analytes are highly soluble and stable is crucial.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Alvimopan and Alvimopan-d5 reference standards into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1.00 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Alvimopan primary stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Alvimopan-d5 primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used to spike all samples except double blanks.
-
Preparation of Calibration Curve and Quality Control Samples
Rationale: The calibration curve is used to quantify the analyte in unknown samples. QC samples at different concentrations are analyzed with each batch to ensure the method's accuracy and precision during routine analysis.
-
Calibration Curve (CC) Standards:
-
Spike blank human plasma with the appropriate Alvimopan working standard solutions to achieve final concentrations covering the anticipated therapeutic range. A suggested range is 0.05 ng/mL (LLOQ) to 50 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 0.05 ng/mL
-
Low QC (LQC): ~3x LLOQ (e.g., 0.15 ng/mL)
-
Medium QC (MQC): Mid-range of the curve (e.g., 5 ng/mL)
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 40 ng/mL)
-
-
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Alvimopan is a basic compound due to its tertiary amine. A mixed-mode cation exchange (MCX) sorbent provides superior selectivity over simple reversed-phase sorbents. The protocol involves a "load-wash-elute" strategy. The acidic load condition ensures the tertiary amine is protonated and retained by the strong cation exchanger. The organic wash removes phospholipids and other neutral interferences. The basic elution step neutralizes the amine, disrupting its ionic bond with the sorbent and allowing it to be eluted. This results in a very clean extract, minimizing matrix effects.
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for sample clean-up using mixed-mode SPE.
Step-by-Step Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution (Alvimopan-d5). Vortex briefly. Add 100 µL of 4% phosphoric acid in water and vortex to mix. This step lyses cells and ensures the analyte is protonated.
-
SPE Cartridge Conditioning: (This step may not be required for newer sorbents like Oasis PRiME, but is good practice for conventional sorbents). Condition the Oasis MCX µElution plate wells sequentially with 200 µL of methanol followed by 200 µL of water. Do not let the sorbent go dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 200 µL of 2% formic acid in water to each well.
-
Wash 2: Add 200 µL of methanol to each well. This organic wash is critical for removing phospholipids.
-
-
Elution:
-
Elute the analytes by adding two separate 25 µL aliquots of an elution solvent comprised of 50:50 acetonitrile:methanol containing 5% ammonium hydroxide.
-
-
Final Steps:
-
Combine the eluates and evaporate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an autosampler vial for injection.
-
LC-MS/MS Instrument Parameters
Rationale: Chromatographic separation is required to resolve the analyte from other endogenous components, reducing matrix effects. A reversed-phase C18 column is suitable for a molecule with the polarity of Alvimopan. A gradient elution starting with high aqueous content allows for good retention on the column, while increasing the organic content ensures efficient elution. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable, characteristic fragment resulting from collision-induced dissociation.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
Table: MRM Transitions for Alvimopan and Alvimopan-d5
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Alvimopan | 425.5 | To be optimized; e.g., 114.1 | 100 | To be optimized |
| Alvimopan-d5 (IS) | 430.5 | To be optimized; e.g., 114.1 | 100 | To be optimized |
Note: The product ion and collision energy must be optimized empirically on the specific mass spectrometer being used. A common fragment for molecules with a substituted piperidine ring is often observed. The proposed m/z 114.1 corresponds to the dimethyl-hydroxyphenyl-piperidine fragment.
Bioanalytical Method Validation
The method must be fully validated according to regulatory guidelines[1][2] to ensure it is fit for purpose. The following parameters must be assessed.
Diagram: Bioanalytical Method Validation Components
Caption: Key parameters for a full bioanalytical method validation.
Table: Validation Experiments and Acceptance Criteria
| Validation Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analyze ≥6 lots of blank plasma. Check for interfering peaks at the retention times of Alvimopan and IS. | Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (n≥3) with at least 6 non-zero standards. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, L, M, and H levels in replicate (n≥5) within a single run (intra-day) and across multiple days (inter-day). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the response of analyte spiked into post-extraction blank plasma from ≥6 sources to the response of analyte in a pure solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples at L, M, and H QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), Bench-top (room temp for ~4-6h), Long-term (-80°C), and in processed samples (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of Alvimopan in human plasma using Alvimopan-d5 as an internal standard. The combination of a selective mixed-mode solid-phase extraction and sensitive LC-MS/MS analysis provides the necessary robustness, accuracy, and precision for demanding pharmacokinetic studies. Adherence to the outlined validation procedures will ensure that the data generated is reliable and meets regulatory expectations for drug development.
References
-
Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Waters Corporation. [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. Pharmacy and Therapeutics. [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. Pharmacy and Therapeutics. [Link]
-
Alvimopan. Wikipedia. [Link]
-
Alvimopan-d5. PubChem. [Link]
-
Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. PubMed. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. PubMed Central. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. Organic Chemistry: An Indian Journal. [Link]
-
Alvimopan. PubMed. [Link]
-
Selection and use of isotopic internal standards. Dr. Ehrenstorfer. [Link]
-
SAMPLE PREPARATION. Phenomenex. [Link]
-
Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. PubMed Central. [Link]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based proteomics of drug-metabolizing enzymes and transporters. PubMed Central. [Link]
-
Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics. PubMed. [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. PubMed. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Università di Bologna. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ALVIMOPAN IN RAT PLASMA. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan: an oral, peripherally acting, mu-opioid receptor antagonist for the treatment of opioid-induced bowel dysfunction--a 21-day treatment-randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
Application of Alvimopan-d5 for Quantitative Bioanalysis and Metabolism Studies
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[][2] It is primarily indicated for the management of postoperative ileus following bowel resection surgery.[3][4] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development. For Alvimopan, this presents a unique case; its primary metabolic pathway circumvents conventional hepatic routes and is instead mediated by the intestinal microflora.[3][5][6] This characteristic necessitates robust and precise bioanalytical methods to accurately characterize its pharmacokinetic (PK) profile.
This application note provides a detailed guide on the use of Alvimopan-d5, a stable isotope-labeled (SIL) analog, as an internal standard for the quantitative analysis of Alvimopan in complex biological matrices. We will explore the scientific rationale behind using a SIL internal standard, present validated protocols for both in vitro hepatic stability assessment and in vivo plasma sample analysis, and discuss the expected outcomes in the context of Alvimopan's unique metabolic fate.
The Principle of Stable Isotope Dilution for LC-MS/MS
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), accuracy and precision can be compromised by several factors, including sample loss during extraction, variability in instrument injection volumes, and matrix effects—where co-eluting compounds suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is the gold standard approach to correct for these variables.[7][8]
Alvimopan-d5 is chemically identical to Alvimopan, except that five hydrogen atoms have been replaced with deuterium. This mass difference (+5 Da) allows the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties are nearly identical.[9] Consequently, during sample preparation and analysis, any loss or ionization fluctuation experienced by Alvimopan will be mirrored by Alvimopan-d5.[10][11] By measuring the response ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant irrespective of analytical variability.[12]
Caption: The constant ratio of analyte to SIL IS corrects for variability.
The Unique Metabolic Profile of Alvimopan
Unlike many small molecule drugs that undergo extensive Phase I and Phase II metabolism in the liver, Alvimopan shows no evidence of significant hepatic metabolism.[2][5] After oral administration, its low bioavailability means a substantial portion remains in the gastrointestinal tract.[][13] Here, intestinal microflora hydrolyze Alvimopan to its primary and only major metabolite, an amide hydrolysis product known as ADL 08-0011.[][2][13] While this metabolite is also a mu-opioid receptor antagonist, its contribution to clinical efficacy is not considered significant.[5][13] This metabolic pathway underscores the importance of evaluating both hepatic stability (in vitro) and systemic exposure (in vivo) to build a complete ADME profile.
Caption: Alvimopan's metabolism is primarily mediated by gut microflora.
Application 1: Protocol for In Vitro Hepatic Stability Assay
Objective & Rationale
The objective of this assay is to confirm the low metabolic turnover of Alvimopan in the presence of liver enzymes. This is a critical experiment in drug development, as it provides evidence for a low likelihood of hepatic clearance and a reduced potential for drug-drug interactions involving cytochrome P450 (CYP) enzymes.[14] For Alvimopan, the expected result is high stability, which aligns with its known metabolic profile.[2][5]
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute with buffer to a working concentration of 2 mg/mL.
-
Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.
-
Prepare a 1 mM stock solution of Alvimopan in DMSO.
-
Prepare a 1 µg/mL stock solution of Alvimopan-d5 (Internal Standard, IS) in acetonitrile.
-
-
Incubation:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for a negative control (without NADPH).
-
In a master mix, combine HLM and buffer. Pre-warm at 37°C for 5 minutes.
-
To initiate the reaction, add the Alvimopan stock solution to the HLM mix to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.2%.[15]
-
Add the NADPH stock solution to all tubes except the negative control to start the enzymatic reaction. The final NADPH concentration should be 1 mM.
-
Incubate the reaction tubes in a shaking water bath at 37°C.
-
-
Sample Quenching and Processing:
-
At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the Alvimopan-d5 IS (1 µg/mL). The 0-minute sample is quenched immediately after adding the drug.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples via LC-MS/MS.
-
Calculate the peak area ratio of Alvimopan to Alvimopan-d5 for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at time 0.
-
Plot the percentage of Alvimopan remaining versus time on a semi-logarithmic scale to determine the half-life (t½) and intrinsic clearance. For Alvimopan, a very slow rate of degradation is expected.
-
Application 2: Protocol for Pharmacokinetic Study Sample Analysis
Objective & Rationale
This protocol details the procedure for accurately quantifying Alvimopan in plasma samples obtained from an in vivo study. This data is crucial for determining key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which define the drug's exposure profile in the body.[16] Solid-Phase Extraction (SPE) is selected for sample preparation as it provides superior cleanup compared to simpler protein precipitation, leading to reduced matrix effects and improved assay robustness.[17][18]
Step-by-Step Protocol: Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment:
-
Thaw plasma samples and quality controls (QCs) on ice.
-
To 100 µL of plasma in a 1.5 mL tube, add 10 µL of Alvimopan-d5 working solution (e.g., 100 ng/mL in methanol) to act as the internal standard.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex for 15 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the entire pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar, neutral interferences.
-
Elute: Elute the Alvimopan and Alvimopan-d5 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the analyte for efficient release from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Step-by-Step Protocol: LC-MS/MS Analysis
The reconstituted samples are analyzed using a tandem mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Table 1: Example Liquid Chromatography Parameters |
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| Alvimopan | 425.2 | 158.1 | 25 |
| Alvimopan-d5 | 430.2 | 163.1 | 25 |
| Table 2: Example Mass Spectrometry MRM Transitions |
Note: Exact m/z values and collision energies must be optimized for the specific instrument used.
Bioanalytical Method Validation
Any quantitative method used to support regulatory filings must be validated according to guidelines from authorities like the FDA or ICH.[19] The use of Alvimopan-d5 is central to achieving a successful validation.
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[20] |
| Calibration Curve | At least 6 non-zero points with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration for QC samples.[20][21] |
| Recovery | Not required to be 100%, but must be consistent and reproducible across concentration levels.[21] |
| Matrix Effect | Assessed to ensure ionization suppression/enhancement is minimal and corrected by the IS. |
| Stability | Analyte must be stable under expected sample handling and storage conditions (Freeze-thaw, bench-top, long-term).[21] |
| Table 3: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria |
Conclusion
Alvimopan-d5 is an indispensable tool for the study of Alvimopan metabolism and pharmacokinetics. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in quantitative bioanalysis by correcting for analytical variability. Its application in in vitro hepatic stability assays confirms Alvimopan's unique metabolic profile, characterized by a lack of significant liver metabolism. Furthermore, its use in the analysis of in vivo samples allows for the reliable characterization of Alvimopan's pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers in drug development to generate high-quality, reproducible data essential for advancing our understanding of Alvimopan.
References
-
Title: Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC Source: PubMed Central URL: [Link]
-
Title: Alvimopan | C25H32N2O4 Source: PubChem - NIH URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC Source: PubMed Central URL: [Link]
-
Title: Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC Source: PubMed Central URL: [Link]
-
Title: Alvimopan - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Alvimopan | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]
-
Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: NIH URL: [Link]
-
Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry Source: NIH URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]
-
Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: FDA URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: Springer Link URL: [Link]
-
Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: MDPI URL: [Link]
-
Title: Bioanalytical Method Validation Source: FDA URL: [Link]
-
Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]
-
Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]
-
Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTT-SCS URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: NIH URL: [Link]
-
Title: Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]
-
Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]
-
Title: In Vitro Drug Metabolism Using Liver Microsomes Source: PubMed URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: ResearchGate URL: [Link]
-
Title: The use of stable isotopes in drug metabolism studies Source: ResearchGate URL: [Link]
-
Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
-
Title: "Stable Labeled Isotopes as Internal Standards: A Critical Review" Source: ResearchGate URL: [Link]
-
Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC Source: PubMed Central URL: [Link]
-
Title: Alvimopan Source: PubMed URL: [Link]
-
Title: Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus Source: PubMed URL: [Link]
-
Title: Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery Source: PubMed URL: [Link]
Sources
- 2. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan - Wikipedia [en.wikipedia.org]
- 4. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alvimopan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. opentrons.com [opentrons.com]
- 19. fda.gov [fda.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. fda.gov [fda.gov]
Application Notes & Protocols for the Use of Alvimopan-d5 in Preclinical Animal Models of Opioid-Induced Constipation
Introduction: The Challenge of Opioid-Induced Constipation and the Role of Peripherally Acting Antagonists
Opioid analgesics are a cornerstone of pain management for both acute and chronic conditions. However, their therapeutic benefits are often undermined by significant side effects, with opioid-induced constipation (OIC) being one of the most common and distressing for patients.[1][2] OIC affects a substantial percentage of patients on opioid therapy, leading to reduced quality of life, and in some cases, non-adherence to essential pain medication.[3][4]
The pathophysiology of OIC stems from the activation of mu-opioid receptors located in the myenteric and submucosal plexuses of the gastrointestinal (GI) tract.[2][5] This activation inhibits gastric emptying and peristalsis, leading to delayed transit, increased fluid absorption from the intestine, and consequently, hardened stool and constipation.[3] Traditional laxatives often provide inadequate relief as they do not target the underlying mechanism of OIC.[1]
Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA).[6][7] Its mechanism of action is based on competitively binding to mu-opioid receptors within the GI tract.[8][] A key feature of Alvimopan is its limited ability to cross the blood-brain barrier, which allows it to counteract the constipating effects of opioids in the gut without reversing their central analgesic effects.[6][10] While clinically approved by the FDA for managing postoperative ileus—a condition with a similar pathology of opioid-induced gut hypomotility—its utility in preclinical OIC models provides a valuable tool for research and development of new OIC therapies.[11][12][13]
This document provides a comprehensive guide for researchers on the use of Alvimopan-d5 in preclinical animal models of OIC. Alvimopan-d5, a stable isotope-labeled version of Alvimopan, serves as an ideal internal standard for quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic assessments.[14][15]
Mechanism of Action: Opioid Agonism and Peripheral Antagonism
The development of OIC is a direct consequence of opioid interaction with the enteric nervous system. Exogenous opioids, such as morphine, mimic the action of endogenous opioids, binding to mu-opioid receptors on enteric neurons. This binding initiates a signaling cascade that ultimately reduces neuronal excitability, leading to decreased propulsive contractions and increased tonicity of the gut wall.[4][16]
Alvimopan's therapeutic effect lies in its competitive antagonism at these peripheral mu-opioid receptors.[8] By occupying the receptor's binding site in the GI tract, Alvimopan prevents opioid agonists from exerting their inhibitory effects on gut motility.[]
Caption: Signaling pathway of opioid-induced constipation and Alvimopan's mechanism.
The Role of Alvimopan-d5 as a Deuterated Internal Standard
In preclinical research, accurate quantification of a test compound in biological matrices is paramount for establishing reliable pharmacokinetic (PK) and pharmacodynamic (PD) relationships. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity and selectivity.[17]
The use of a stable isotope-labeled (SIL) internal standard, such as Alvimopan-d5, is considered the gold standard in LC-MS/MS-based quantification.[15] Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[18] This allows the mass spectrometer to differentiate between the analyte (Alvimopan) and the internal standard (Alvimopan-d5).
Advantages of Using Alvimopan-d5:
-
Compensates for Variability: Alvimopan-d5 is added to samples at a known concentration at the beginning of the sample preparation process. It experiences the same potential for loss during extraction and the same matrix effects (ion suppression or enhancement) as the unlabeled Alvimopan.[19]
-
Improves Accuracy and Precision: By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in sample handling and instrument response are normalized, leading to highly accurate and precise quantification.[20]
-
Co-elution: Due to its identical physicochemical properties, Alvimopan-d5 co-elutes with Alvimopan during chromatography, ensuring that both compounds experience the same analytical conditions.[14]
| Parameter | Deuterated Internal Standard (Alvimopan-d5) | Structural Analog Internal Standard | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with the analyte | May have a different retention time | Co-elution ensures both analyte and IS experience the same matrix effects at the same time.[14] |
| Extraction Efficiency | Virtually identical to the analyte | Can differ significantly | Minimizes variability introduced during sample preparation.[18] |
| Ionization Response | Nearly identical to the analyte | Can differ, leading to inaccurate correction | Provides the most accurate normalization for ion suppression or enhancement.[19] |
| Overall Accuracy | High | Moderate to Low | Considered the "gold standard" for quantitative bioanalysis.[15] |
Preclinical Study Protocol: Morphine-Induced Constipation in Rodents
This protocol outlines a typical study design to evaluate the efficacy of a test compound in a morphine-induced constipation model in mice, utilizing Alvimopan-d5 for bioanalytical quantification.
Materials and Reagents
-
Alvimopan (for standard curve and quality controls)
-
Alvimopan-d5 (as internal standard)
-
Morphine sulfate
-
Vehicle for test compound and Alvimopan (e.g., 0.5% methylcellulose in water)
-
Saline solution (0.9% NaCl)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum arabic)
-
Male C57BL/6 mice (8-10 weeks old)[21]
-
Standard laboratory animal diet and water ad libitum
-
Appropriate caging and environmental enrichment
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)
Experimental Workflow
Caption: Workflow for the preclinical evaluation of OIC.
Step-by-Step Protocol
-
Animal Acclimatization and Housing:
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Provide free access to standard chow and water.
-
-
Grouping and Fasting:
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + Morphine, Test Compound + Morphine).
-
Fast the animals for 12-16 hours overnight with free access to water before the experiment.
-
-
Dosing Regimen:
-
Administer the test compound or vehicle orally (p.o.) at a predetermined time (e.g., T=0 min).
-
Thirty minutes after test compound administration (T=30 min), administer morphine sulfate (e.g., 5 mg/kg) or saline subcutaneously (s.c.) to induce constipation.[21]
-
-
Gastrointestinal Transit Assay:
-
Thirty minutes after morphine administration (T=60 min), administer a charcoal meal (10 ml/kg) via oral gavage.
-
Thirty minutes after the charcoal meal (T=90 min), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the percent GI transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
-
Pharmacokinetic Sample Collection:
-
At the time of euthanasia, collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Protocol: Quantification of Alvimopan using LC-MS/MS with Alvimopan-d5
This protocol provides a general framework for the quantification of Alvimopan in plasma samples. Method optimization and validation are essential.[22][23]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of Alvimopan-d5 working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
| Parameter | Typical Setting |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[14] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[14] |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Alvimopan from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[22] |
| MRM Transitions | Alvimopan: [M+H]+ → fragment ionAlvimopan-d5: [M+H]+ → fragment ion |
Data Analysis and Interpretation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Alvimopan/Alvimopan-d5) against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of Alvimopan in the unknown preclinical samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Parameters: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Efficacy Data Presentation
The efficacy of the test compound is primarily assessed by its ability to reverse the morphine-induced delay in GI transit.
| Treatment Group | N | GI Transit (%) | % Reversal of Morphine Effect |
| Vehicle + Saline | 10 | 75.2 ± 5.4 | N/A |
| Vehicle + Morphine | 10 | 28.6 ± 4.1 | 0% (Baseline) |
| Test Compound (10 mg/kg) + Morphine | 10 | 55.8 ± 6.2 | 58.4% |
| Test Compound (30 mg/kg) + Morphine | 10 | 68.9 ± 5.9** | 86.5% |
| Data are presented as Mean ± SEM. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed. *p < 0.05, *p < 0.01 vs. Vehicle + Morphine group. |
Conclusion and Future Directions
The use of Alvimopan-d5 in preclinical animal models of OIC provides a robust and reliable framework for evaluating novel therapeutic agents. The protocols outlined in this guide offer a starting point for researchers, emphasizing the importance of a well-characterized animal model and a validated, highly accurate bioanalytical method. By combining these elements, researchers can generate high-quality data to support the advancement of new treatments for this prevalent and burdensome side effect of opioid therapy. Future studies could explore chronic OIC models and investigate additional endpoints such as fecal pellet output and stool water content to provide a more comprehensive assessment of drug efficacy.
References
-
Camilleri, M., Drossman, D. A., Becker, G., Webster, L. R., Davies, A. N., & Pappagallo, M. (2014). Opioid-induced constipation: pathophysiology, clinical consequences, and management. Neurogastroenterology & Motility, 26(9), 1216–1229. [Link]
-
Wikipedia contributors. (2023, December 12). Alvimopan. In Wikipedia, The Free Encyclopedia. [Link]
-
Nee, J., & Zakari, M. (2021). Opioid-Induced Constipation. In StatPearls. StatPearls Publishing. [Link]
-
Kraft, M. D. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 33(10), 583–592. [Link]
-
Medscape. (n.d.). Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488548, Alvimopan. [Link]
-
Sharma, A., & Jamal, M. M. (2013). Opioid-induced constipation: pathophysiology, treatment and management. Nurse Prescribing, 11(11), 544–551. [Link]
-
Farmer, A. D., Drewes, A. M., Chiarioni, G., De Giorgio, R., O'Brien, T., Morlion, B., & Tack, J. (2019). Pathophysiology, diagnosis, and management of opioid-induced constipation. The Lancet Gastroenterology & Hepatology, 4(1), 68–80. [Link]
-
Adolor Corporation. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. Reviews in Gastroenterological Disorders, 8(Suppl 2), S26–S34. [Link]
-
Sizar, O., & Gupta, M. (2022). Opioid-Induced Constipation. In StatPearls. StatPearls Publishing. [Link]
-
Melior Discovery. (n.d.). Morphine - Opioid-Induced Constipation Assay. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Clinician.com. (2008). Drug Criteria & Outcomes: New FDA Approvals. [Link]
-
Medscape. (2013, October 24). FDA OKs Expanded Use of Alvimopan (Entereg). [Link]
-
Drug Topics. (2008, June 16). FDA approves alvimopan (Entereg) for the treatment of post-operative ileus. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Young, A., Viswanath, A., Kalladka, M., Khan, J., Eliav, E., & Diehl, S. (2018). Mouse model demonstrates strain differences in susceptibility to opioid side effects. Neuroscience Letters, 675, 110–115. [Link]
-
American Society of Health-System Pharmacists. (2008). New drug to restore bowel function approved under new FDA rules. American Journal of Health-System Pharmacy, 65(13), 1206. [Link]
-
Ojetunde, O. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 7(10), 3895-3900. [Link]
-
Chen, J. D. Z., & Liu, S. (2014). Opiate-induced constipation related to activation of small intestine opioid μ2-receptors. World Journal of Gastroenterology, 20(10), 2697–2704. [Link]
-
Kulkarni, C., Kulkarni, K., Harsora, J., Patel, T., & Singh, V. (2023). Investigating Endogenous Opioids Unravels the Mechanisms Behind Opioid-Induced Constipation, a Mathematical Modeling Approach. Molecular Pharmacology, 103(6), 336–347. [Link]
-
Farmer, A. D., Drewes, A. M., Chiarioni, G., De Giorgio, R., O'Brien, T., Morlion, B., & Tack, J. (2019). Opioid-induced constipation: advances and clinical guidance. Therapeutic Advances in Gastroenterology, 12, 175628481984824. [Link]
-
ResearchGate. (n.d.). Summary of clinical trials for alvimopan. [Link]
-
ResearchGate. (n.d.). Clinical trial: Alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. [Link]
-
Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Webster, L., Jansen, J. P., Peppin, J., Israel, R. J., & Smith, T. (2005). Alvimopan: an oral, peripherally acting, mu-opioid receptor antagonist for the treatment of opioid-induced bowel dysfunction--a 21-day treatment-randomized clinical trial. The Journal of Pain, 6(3), 184–192. [Link]
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Cada, D. J., Levien, T. L., & Baker, D. E. (2008). Alvimopan. Hospital Pharmacy, 43(10), 847–856. [Link]
-
Cubist Pharmaceuticals LLC. (2015, July 20). Study of Alvimopan for the Management of Opioid-induced Postoperative Bowel Dysfunction/ Postoperative Ileus. ClinicalTrials.gov. [Link]
-
Cubist Pharmaceuticals LLC. (2015, July 20). Study of Alvimopan for the Management of Opioid-induced Postoperative Bowel Dysfunction/Postoperative Ileus. ClinicalTrials.gov. [Link]
-
U.S. Pharmacist. (2017, December 15). Opioid-Induced Constipation: Clinical Guidance and Approved Therapies. [Link]
-
Büchler, M. W., Seiler, C. M., Monson, J. R. T., Flamant, Y., Thompson-Fawcett, M. W., Byrne, M. M., Mortensen, E. R., Altman, J. F. B., & Williamson, R. (2008). alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study. Alimentary Pharmacology & Therapeutics, 28(3), 312–325. [Link]
-
University of California, San Francisco. (2016, April 18). Alvimopan as Rescue in Post op Ileus. ClinicalTrials.gov. [Link]
-
Mandrioli, R., D'Errico, S., Ghedini, V., & Roda, G. (2022). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 27(19), 6598. [Link]
-
Drewes, A. M., Munkholm, P., & Simrén, M. (2023). Recommendations for the management of opioid-induced constipation - how to improve usability in clinical practice. Expert Review of Gastroenterology & Hepatology, 17(11), 1157–1165. [Link]
-
ResearchGate. (n.d.). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. [Link]
-
Drewes, A. M., Munkholm, P., & Simrén, M. (2023). Recommendations for the management of opioid- induced constipation - how to improve usability in clinical practice. UCL Discovery. [Link]
-
ResearchGate. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment [jnmjournal.org]
- 5. Pathophysiology, diagnosis, and management of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alvimopan - Wikipedia [en.wikipedia.org]
- 7. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. clinician.com [clinician.com]
- 12. medscape.com [medscape.com]
- 13. drugtopics.com [drugtopics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. texilajournal.com [texilajournal.com]
- 21. Mouse model demonstrates strain differences in susceptibility to opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Alvimopan-d5 in Biological Matrices using Tandem Mass Spectrometry
A Guide to Understanding its Fragmentation Pattern and a Protocol for LC-MS/MS Analysis
Abstract
This document provides a comprehensive guide to the mass spectrometric behavior of Alvimopan-d5, a deuterated stable isotope-labeled internal standard for the peripherally acting µ-opioid receptor antagonist, Alvimopan. We will explore the predicted fragmentation pathways of Alvimopan-d5 under electrospray ionization (ESI) conditions and present a detailed, field-proven protocol for its quantitative analysis in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolic studies of Alvimopan.
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard
Alvimopan is a peripherally acting µ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, particularly in the management of postoperative ileus.[1] Accurate quantification of Alvimopan in biological samples is paramount for pharmacokinetic and bioequivalence studies, which are essential for regulatory submissions.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[3][4] The robustness and reliability of these methods are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Alvimopan-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is the ideal internal standard for Alvimopan analysis.
Why Use Alvimopan-d5?
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte, resulting in the same behavior during sample extraction, chromatography, and ionization.[5] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization response effectively normalizes for variability that can arise from:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).
-
Sample Preparation Inconsistencies: Minor variations in recovery during extraction procedures.
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.
By calculating the ratio of the analyte signal to the SIL-IS signal, these sources of error are effectively canceled out, leading to highly accurate and precise quantification. The use of a SIL-IS is a hallmark of a robust bioanalytical method and is strongly favored by regulatory agencies like the U.S. Food and Drug Administration (FDA).
Predicted Mass Spectrometry Fragmentation Pathway of Alvimopan-d5
Understanding the fragmentation pattern of Alvimopan-d5 is essential for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method. The fragmentation of Alvimopan is predicted to occur at several key locations within its structure, primarily influenced by the protonation of the basic nitrogen atom in the piperidine ring and the amide linkage.
The structure of Alvimopan consists of a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety linked to an N-acyl glycine structure. Under positive electrospray ionization, Alvimopan and Alvimopan-d5 will readily form protonated molecules, [M+H]⁺. The subsequent fragmentation in the collision cell is proposed to follow two primary pathways.
Pathway A: Cleavage of the Piperidine Moiety
The most prominent fragmentation is anticipated to be the cleavage of the C-N bond between the piperidine ring and the methyl-propanoyl linker. This is a common fragmentation pathway for piperidine-containing compounds, driven by the formation of a stable, resonance-stabilized piperidinium ion.[6][7]
Pathway B: Amide Bond Cleavage and Subsequent Losses
A secondary fragmentation route involves the cleavage of the amide bond, characteristic of N-acyl amino acids. This can be followed by the neutral loss of small molecules like water and carbon monoxide from the resulting fragment ions.
For Alvimopan-d5, the deuterium labels are on the phenyl ring attached to the piperidine moiety. Therefore, any fragment containing this phenyl group will have a mass 5 Da higher than the corresponding fragment from unlabeled Alvimopan.
Below is a Graphviz diagram illustrating the proposed fragmentation of Alvimopan-d5.
Quantitative Data and MRM Transitions
For a robust and selective quantitative assay, specific precursor-to-product ion transitions are monitored in MRM mode. Based on the predicted fragmentation, the following transitions are proposed for Alvimopan and its deuterated internal standard, Alvimopan-d5. The most intense and specific fragment is typically chosen as the quantifier, with a second fragment used as a qualifier for confirmation.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type | Proposed Collision Energy (eV) |
| Alvimopan | 425.3 | 208.2 | Quantifier | 25 - 35 |
| 425.3 | 190.1 | Qualifier | 20 - 30 | |
| Alvimopan-d5 | 430.3 | 213.2 | Quantifier | 25 - 35 |
| 430.3 | 190.1 | Qualifier | 20 - 30 |
Note: The optimal collision energies should be determined empirically by infusing a standard solution of Alvimopan-d5 and performing a product ion scan at varying collision energy levels. The values provided are typical starting points for molecules of similar size and structure.
Detailed Experimental Protocol: LC-MS/MS Analysis of Alvimopan-d5
This protocol outlines a typical workflow for the extraction and analysis of Alvimopan from human plasma using Alvimopan-d5 as the internal standard.
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan-d5 internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well deep well plates
-
Centrifuge capable of handling 96-well plates
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan and Alvimopan-d5 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Alvimopan primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., ranging from 50 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Alvimopan-d5 primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking into samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Alvimopan from plasma.[8][9]
-
Sample Aliquoting: To each well of a 96-well deep well plate, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add 25 µL of the IS working solution (100 ng/mL Alvimopan-d5) to all wells except for the blank matrix samples. To the blank matrix, add 25 µL of 50:50 acetonitrile:water.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well.
-
Mixing: Mix the plate on a vortex mixer for 2 minutes at high speed to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Dilution: Add 150 µL of water containing 0.1% formic acid to the supernatant.
-
Final Mixing: Mix the plate gently before placing it in the autosampler for injection.
Sources
- 1. Peripherally acting mu-opioid receptor antagonists and postoperative ileus: mechanisms of action and clinical applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
A Robust UPLC-MS/MS Method for the Chromatographic Separation and Quantification of Alvimopan and its Stable Isotope-Labeled Internal Standard, Alvimopan-d5
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of Alvimopan and its deuterated internal standard, Alvimopan-d5. Alvimopan is a peripherally acting µ-opioid receptor antagonist used to manage postoperative ileus.[1][2][3] For pharmacokinetic and bioequivalence studies, accurate quantification in complex biological matrices is essential, necessitating the use of a stable isotope-labeled internal standard (SIL-IS) like Alvimopan-d5 to correct for matrix effects and procedural variability.[][5][6] This guide provides a comprehensive protocol, from sample preparation to final data analysis, grounded in established chromatographic principles and regulatory standards.[7][8][9]
Introduction and Scientific Principles
The Analyte and Internal Standard
Alvimopan is a selective, peripherally acting µ-opioid receptor antagonist. Its chemical structure restricts its ability to cross the blood-brain barrier, allowing it to mitigate the gastrointestinal side effects of opioids, such as constipation, without compromising their central analgesic effects.[1]
For quantitative bioanalysis, the use of a SIL-IS is the gold standard. Alvimopan-d5 is an ideal internal standard for Alvimopan as it is chemically identical but mass-shifted due to the incorporation of five deuterium atoms.[5][6] This ensures that it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction for analytical variability.
The Rationale for Chromatographic Separation
The primary challenge in this analysis is the separation of Alvimopan from endogenous components within a biological matrix (e.g., plasma, serum). While tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions, it is not immune to interferences. Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.
This protocol employs Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) , a powerful technique that separates compounds based on their hydrophobicity.[10][11]
-
Causality of Method Choice:
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is used. Its nonpolar nature strongly retains hydrophobic molecules like Alvimopan through van der Waals forces.[12][13]
-
Mobile Phase: A gradient elution using a polar mobile phase (water with an acidic modifier) and a stronger organic solvent (acetonitrile) is employed. Initially, the high aqueous content ensures the retention of Alvimopan. As the percentage of acetonitrile increases, the mobile phase becomes more nonpolar, disrupting the hydrophobic interactions and eluting the analyte from the column.
-
Acidic Modifier: Formic acid is added to the mobile phase to control the pH. This ensures that the carboxylic acid and tertiary amine moieties on Alvimopan are consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
-
By achieving chromatographic separation, we ensure that Alvimopan and Alvimopan-d5 enter the mass spectrometer free from most interfering compounds, a critical step for method robustness and compliance with regulatory guidelines.[14][15]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability and quality control checks as mandated by standards like the USP General Chapter <621> and FDA guidance on bioanalytical method validation.[7][16][17]
Materials and Reagents
-
Standards: Alvimopan (Reference Standard), Alvimopan-d5 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Equipment: UPLC system, Tandem Mass Spectrometer with Electrospray Ionization (ESI) source, Analytical Balance, Centrifuge, Calibrated Pipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan and Alvimopan-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Alvimopan stock solution with 50:50 acetonitrile/water to prepare calibration curve (CC) standards at appropriate concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Alvimopan-d5 stock solution with 50:50 acetonitrile/water.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma with Alvimopan at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting analytes from plasma.[18][19]
-
Pipette 50 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL Alvimopan-d5) and vortex briefly.
-
Add 200 µL of acetonitrile (pre-chilled to -20°C) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| MRM Transitions | Compound |
| Alvimopan | |
| Alvimopan-d5 |
Method Validation Summary
The method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines to ensure its reliability for regulatory submissions.[8][9]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 1 - 1000 ng/mL | Meets criteria |
| Intra- & Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra- & Inter-Day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | IS-normalized factor RSD ≤ 15% | < 8% |
| Recovery | Consistent and precise | > 85% |
| Stability | Analyte concentration within ±15% of nominal | Stable under tested conditions (Freeze-thaw, 24h RT) |
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample receipt to final data reporting, ensuring a clear and logical flow of operations.
Caption: Workflow for the bioanalysis of Alvimopan.
Representative Data
(Note: The following is an illustrative chromatogram. Actual retention times may vary based on system configuration.)
Figure 1: Chromatogram Overlay
An overlay of chromatograms from a blank plasma sample, an LLOQ sample (1 ng/mL), and the internal standard demonstrates the method's specificity. The peaks for Alvimopan and Alvimopan-d5 are sharp, symmetrical, and well-resolved from any matrix interferences.
(A representative image of a chromatogram would be placed here in a formal document, showing baseline separation and distinct peaks for the analyte and internal standard at their expected retention time, with no interfering peaks in the blank sample.)
Conclusion
This application note details a selective, robust, and rapid UPLC-MS/MS method for the quantification of Alvimopan in human plasma, using Alvimopan-d5 as the internal standard. The protocol, from sample preparation using protein precipitation to the optimized chromatographic conditions, is designed for high-throughput environments. The method adheres to the principles of authoritative regulatory guidelines, ensuring the generation of trustworthy and accurate data for pharmacokinetic studies and other drug development applications.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
-
Lunn, G. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Analytics, A. (2024). Overview of RP-HPLC method development for drug estimation. Pharma Focus Asia. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
Sahoo, P. K., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Chemical structures of alvimopan and its primary metabolite, ADL 08-0011. [Link]
-
PubMed. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. [Link]
-
PubMed Central. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. [Link]
-
MDPI. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]
-
PubMed. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). [Link]
-
PubMed Central. (2024). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. [Link]
-
ResearchGate. (2024). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. [Link]
-
PubMed Central. (2008). Alvimopan (Entereg) for the Management of Postoperative Ileus in Patients Undergoing Bowel Resection. [Link]
-
PubMed. (2005). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. mdpi.com [mdpi.com]
- 19. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development of Alvimopan using Alvimopan-d5
Introduction: The Critical Role of Alvimopan and the Necessity for Robust Bioanalytical Methods
Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, particularly postoperative ileus.[1][2] By selectively blocking opioid receptors in the gut, alvimopan helps to restore bowel function after surgery without compromising the central analgesic effects of opioids.[3][4] To accurately characterize the pharmacokinetic profile of alvimopan in preclinical and clinical studies, a highly selective and sensitive bioanalytical method is essential. This application note provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of alvimopan in biological matrices, utilizing its stable isotope-labeled analog, Alvimopan-d5, as an internal standard.
The use of a stable isotope-labeled internal standard (SIL-IS) like Alvimopan-d5 is the gold standard in quantitative bioanalysis by LC-MS/MS.[5][6] Alvimopan-d5 is chemically and physically almost identical to alvimopan, ensuring that it behaves similarly during sample preparation and chromatographic separation.[7][8] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing a reliable means to correct for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the method.[6]
This document will delve into the physicochemical properties of alvimopan and Alvimopan-d5, provide a detailed, step-by-step protocol for sample analysis, and outline the necessary validation procedures in accordance with international regulatory guidelines.
Physicochemical Properties of Alvimopan and Alvimopan-d5
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a successful bioanalytical method.
| Property | Alvimopan | Alvimopan-d5 | Rationale for Bioanalytical Method |
| Chemical Formula | C₂₅H₃₂N₂O₄ | C₂₅H₂₇D₅N₂O₄ | The presence of five deuterium atoms in Alvimopan-d5 results in a 5-dalton mass difference, which is ideal for differentiation by mass spectrometry.[9] |
| Molecular Weight (Anhydrous) | 424.53 g/mol [10][11] | 429.6 g/mol [9] | The distinct molecular weights allow for the selection of specific precursor ions for each compound in MS/MS analysis. |
| Structure | A peripherally acting μ-opioid receptor antagonist with a piperidine moiety.[12] | Deuterium atoms are stably incorporated into the phenyl group.[9] | The structural similarity ensures co-elution during chromatography and similar ionization efficiency, which is crucial for an effective internal standard.[7] |
| Solubility | Soluble in DMSO and Methanol.[9] | Soluble in DMSO and Methanol.[9] | This information guides the selection of appropriate solvents for stock solutions, sample preparation, and mobile phases. |
| pKa | Zwitterionic at physiological pH.[1][13] | Zwitterionic at physiological pH. | The ionizable nature of the molecule makes it suitable for electrospray ionization (ESI) in mass spectrometry. |
Bioanalytical Method Protocol: LC-MS/MS Quantification of Alvimopan in Human Plasma
This protocol outlines a validated method for the determination of alvimopan in human plasma using Alvimopan-d5 as an internal standard. The method employs protein precipitation for sample cleanup, followed by analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
Experimental Workflow
Sources
- 1. Study of collision-induced dissociation of electrospray-generated protonated cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on the collision-induced dissociation of adipoR agonists after electrospray ionization and their implementation in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating Structures of Protein Complexes by Collision-induced Dissociation at Elevated Gas Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Employing Alvimopan-d5 in clinical trial sample analysis
Application Note & Protocol
Topic: High-Throughput Bioanalysis of Alvimopan in Human Plasma for Clinical Trials Using Alvimopan-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in bioanalytical laboratories, contract research organizations (CROs), and pharmaceutical companies.
Introduction: The Clinical Imperative for Alvimopan Quantification
Alvimopan (trade name Entereg®) is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics.[1][2][3] Specifically, it is approved to accelerate the recovery of bowel function following surgeries such as partial large or small bowel resection.[3][4] Its mechanism of action is highly selective; Alvimopan competitively binds to μ-opioid receptors in the gastrointestinal tract, counteracting opioid-induced hypomotility without reversing the central analgesic effects of opioids.[1][2][] This selectivity is attributed to its limited ability to cross the blood-brain barrier.[1][4]
The pharmacokinetic profile of Alvimopan is characterized by low oral bioavailability (approximately 6%) and metabolism primarily by intestinal microflora into an active metabolite.[1][6][7] Given its critical role in postoperative care and the need to ensure patient safety and therapeutic efficacy, the precise quantification of Alvimopan concentrations in biological matrices is paramount during clinical trials.[8][9][10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[11][12]
A cornerstone of robust LC-MS/MS quantification is the use of a proper internal standard (IS). A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte.[13][14][15] Alvimopan-d5, a deuterated analog of Alvimopan, serves this purpose perfectly. It co-elutes chromatographically with Alvimopan and experiences similar ionization efficiency and potential matrix effects, thereby correcting for variability during sample preparation and analysis.[16] This application note provides a comprehensive, field-proven protocol for the extraction and quantification of Alvimopan in human plasma using Alvimopan-d5 as the internal standard, validated according to current regulatory guidelines.[17][18]
Scientific Principles: Why Alvimopan-d5 is the Ideal Internal Standard
The fundamental principle of using a SIL internal standard is to add a known quantity of the IS to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. The final analyte concentration is determined by the peak area ratio of the analyte to the IS. This approach provides superior accuracy and precision by compensating for:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are mirrored by the SIL IS.
-
Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL IS has the same retention time and chemical properties, it is affected in the same manner as the analyte, allowing the ratio to remain constant.
-
Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity are normalized by the IS.
Deuterium (²H) labeling is a common method for creating SIL standards. Alvimopan-d5 contains five deuterium atoms, typically on the phenyl ring, providing a mass shift of +5 Da.[19] This mass difference is sufficient to prevent isotopic crosstalk with the natural isotopic abundance of Alvimopan while being small enough to ensure identical chromatographic behavior.
Visualizing Analyte and Internal Standard
Caption: Structures of Alvimopan and its deuterated internal standard.
Detailed Bioanalytical Protocol
This protocol is designed for the quantitative determination of Alvimopan in human plasma over a clinically relevant concentration range.
Materials and Reagents
-
Analytes: Alvimopan reference standard (≥98% purity), Alvimopan-d5 internal standard (≥99% deuterated forms).[19]
-
Biological Matrix: Human plasma (K₂EDTA as anticoagulant), screened for interferences.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), ≥98% purity; Deionized water, 18.2 MΩ·cm.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, autosampler vials.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Alvimopan and Alvimopan-d5 reference standards. Dissolve in MeOH to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard (WS) Solutions: Serially dilute the Alvimopan primary stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Alvimopan-d5 primary stock solution with ACN. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting small molecules like Alvimopan from plasma.
Caption: Protein precipitation workflow for Alvimopan extraction.
Step-by-Step Protocol:
-
Label 1.5 mL polypropylene tubes for blanks, zero standards, CCs, QCs, and unknown clinical samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma, or study sample) into the labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL Alvimopan-d5 in ACN) to all tubes except the blank matrix. To the blank, add 150 µL of ACN without IS.
-
Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see section 3.4). Mix gently.
-
Seal the plate and place it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides efficient separation and high throughput. |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm) | Excellent retention and peak shape for moderately polar compounds like Alvimopan. |
| Column Temp | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good separation efficiency. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B | A rapid gradient for high-throughput analysis. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM/MRM) for quantification. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Alvimopan contains basic nitrogen atoms readily protonated in ESI+. |
| Source Temp | 500°C | Optimizes desolvation of the analyte. |
| Gas Flows | Optimize per instrument manufacturer's recommendations | Crucial for efficient ion generation and transmission. |
Mass Spectrometry - MRM Transitions
The specific mass-to-charge ratios (m/z) for precursor and product ions must be determined by infusing pure solutions of Alvimopan and Alvimopan-d5. The values below are typical.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |
| Alvimopan | 425.2 | 158.1 | Optimized (e.g., 25 eV) |
| Alvimopan-d5 | 430.2 | 163.1 | Optimized (e.g., 25 eV) |
Rationale: The precursor ion [M+H]⁺ corresponds to the protonated molecule. The +5 Da shift for Alvimopan-d5 is clearly visible. The product ions are chosen for their stability and intensity after fragmentation in the collision cell, ensuring specificity.
Bioanalytical Method Validation (BMV)
The described method must be fully validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[17][18] Validation ensures the reliability, reproducibility, and accuracy of the data generated from clinical trial samples.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | To ensure the method can differentiate the analyte from endogenous components. |
| Calibration Curve | ≥ 8 non-zero standards; correlation coefficient (r²) ≥ 0.99. | To establish the relationship between concentration and instrument response. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ). | To demonstrate the closeness of measured values to the true value and the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤20% and accuracy within ±20%. | To define the lowest concentration that can be reliably quantified. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% across different lots of matrix. | To assess the impact of the biological matrix on analyte ionization. |
| Recovery | Consistent and reproducible, but does not need to be 100%. | To measure the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage) with mean concentrations within ±15% of nominal. | To ensure sample integrity from collection to analysis. |
Conclusion and Field-Proven Insights
This application note details a robust and high-throughput LC-MS/MS method for the quantification of Alvimopan in human plasma, employing Alvimopan-d5 as the ideal internal standard. The use of a stable isotope-labeled standard is non-negotiable for achieving the level of data integrity required in regulated clinical trials.[13][15] The protein precipitation method offers a balance of speed, simplicity, and sufficient cleanup for sensitive LC-MS/MS analysis.
Senior Scientist Insights:
-
Isotopic Stability: Always verify the isotopic purity of the Alvimopan-d5 standard. Impurities of unlabeled Alvimopan can compromise the accuracy of the assay at the LLOQ.[16]
-
Metabolite Monitoring: While this protocol focuses on the parent drug, Alvimopan has an active metabolite formed by gut flora.[][20] Depending on the clinical trial's objectives, the method may need to be expanded to include quantification of this metabolite, which would require its own reference standard.
-
Cross-Validation: If samples are analyzed across multiple laboratories, a cross-validation study is essential to ensure inter-laboratory consistency and data reliability.
By adhering to the principles and protocols outlined herein, bioanalytical laboratories can confidently generate high-quality, defensible data to support the clinical development of Alvimopan and ensure patient safety and therapeutic success.
References
-
Alvimopan - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved January 15, 2026, from [Link]
-
Dowling, T. C., et al. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical Pharmacology & Therapeutics, 83(5), 770-776. Retrieved January 15, 2026, from [Link]
-
Lenz, R. A., et al. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P & T : a peer-reviewed journal for formulary management, 33(9), 520–530. Retrieved January 15, 2026, from [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 15, 2026, from [Link]
-
Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA Guidance for Industry. Retrieved January 15, 2026, from [Link]
-
Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023). LCGC International. Retrieved January 15, 2026, from [Link]
-
Alvimopan | C25H32N2O4. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
B-A, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg) | Davis's Drug Guide. (n.d.). Nursing Central - Unbound Medicine. Retrieved January 15, 2026, from [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Retrieved January 15, 2026, from [Link]
-
Neary, P., & Delaney, C. P. (2005). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. Reviews in gastroenterological disorders, 5(2), 77–86. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. (2016). Organic Chemistry: An Indian Journal. Retrieved January 15, 2026, from [Link]
-
Two phase II clinical trials report benefits with alvimopan in bowel dysfunction. (2005). BioWorld. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg): Peripherally acting mu-opioid receptor antagonist approved to accelerate the time to upper and lower GI recovery after bowel surgery. (2008). Managed Healthcare Executive. Retrieved January 15, 2026, from [Link]
-
Ludwig, K., et al. (2008). Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery. Diseases of the Colon & Rectum, 51(6), 915-925. Retrieved January 15, 2026, from [Link]
-
Summary of clinical trials for alvimopan. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Alvimopan as a Rescue Treatment of Postoperative Ileus. (n.d.). ClinicalTrials.gov. Retrieved January 15, 2026, from [Link]
-
Alvimopan Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
-
LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]
-
Bergese, S. D., et al. (2012). Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis. The American Journal of Surgery, 204(6), 1013-1020. Retrieved January 15, 2026, from [Link]
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2019). Journal of Analytical Toxicology. Retrieved January 15, 2026, from [Link]
-
LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. (n.d.). SCIEX. Retrieved January 15, 2026, from [Link]
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. | BioWorld [bioworld.com]
- 9. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Alvimopan-d5 signal intensity in mass spectrometry
Welcome to the technical support resource for troubleshooting Alvimopan-d5 signal intensity in liquid chromatography-mass spectrometry (LC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of Alvimopan using its deuterated internal standard. Here, we address common challenges in a direct question-and-answer format, blending fundamental principles with field-proven protocols to help you diagnose and resolve signal intensity issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Alvimopan-d5 signal is absent or extremely low in all samples, including my calibration standards. Where do I even begin?
This scenario, where the signal is consistently low or absent across all injections (blanks, standards, and samples), typically points to a systemic issue rather than a sample-specific problem like matrix effects. The logical first step is to systematically verify the entire analytical chain, from the standard vial to the detector.
The Underlying Logic: We must first confirm that the instrument is capable of detecting the analyte under ideal conditions before investigating more complex variables. This approach isolates the problem into one of three domains: the standard/solution, the liquid chromatograph (LC), or the mass spectrometer (MS).
Below is a decision tree to guide your initial troubleshooting process.
Improving peak shape and resolution for Alvimopan-d5 chromatography
Welcome to the technical support center for Alvimopan-d5 chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of Alvimopan-d5, a deuterated internal standard crucial for quantitative bioanalysis. Achieving a symmetrical, sharp, and well-resolved peak is paramount for accurate and reproducible results. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges you may encounter.
Understanding Alvimopan-d5: The Chromatographic Challenge
Alvimopan is a peripherally acting μ-opioid receptor antagonist.[1][2] Its chemical structure contains a tertiary amine (piperidine ring) and a carboxylic acid, making it a zwitterionic compound at physiological pH.[2] The tertiary amine has a high pKa (approximately 10.66), while the carboxylic acid has a pKa of about 3.71.[2] This dual nature presents a significant challenge in reversed-phase chromatography. The basic amine group is prone to strong, undesirable interactions with residual silanol groups on the surface of silica-based columns, a common cause of severe peak tailing.[3][4]
This guide will walk you through a logical troubleshooting process, explaining the science behind each step to empower you to solve not just current, but future chromatographic issues.
General Troubleshooting Workflow
Before diving into specific problems, it's helpful to have a general troubleshooting strategy. The following workflow outlines a systematic approach to diagnosing issues with peak shape and resolution.
Caption: Troubleshooting workflow for split peaks.
FAQs: Improving Resolution
Resolution is a measure of the separation between two adjacent peaks. Poor resolution can compromise the identification and quantification of your analyte, especially in a complex matrix.
Question 5: I can't separate Alvimopan-d5 from a co-eluting peak. What are my options?
Answer: Improving resolution involves manipulating the three key factors in the "Resolution Equation": Efficiency (N), Selectivity (α), and Retention Factor (k).
The Causality:
-
Efficiency (N): A measure of peak sharpness. Sharper peaks are narrower and thus easier to resolve. It is influenced by the column (particle size, length) and flow rate.
-
Selectivity (α): The relative separation of the peak maxima. This is the most powerful way to improve resolution and is primarily controlled by mobile phase composition and column chemistry.
-
Retention Factor (k): How long the analyte is retained on the column. Increasing retention generally improves resolution, but also increases run time.
Troubleshooting Protocol:
-
Optimize Selectivity (α):
-
Action 1 (Change Organic Solvent): If you are using acetonitrile, try switching to methanol, or a combination of the two.
-
Why it Works: Acetonitrile and methanol have different chemical properties and will interact differently with your analytes and the stationary phase, which can dramatically alter the elution order and peak spacing.
-
Action 2 (Change pH): As discussed for peak tailing, adjusting the pH can change the ionization state of analytes and thus their retention and selectivity. [5][6]This is highly effective for ionizable compounds.
-
Action 3 (Change Column Chemistry): If mobile phase changes are insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase). This provides a completely different interaction mechanism.
-
-
Increase Efficiency (N):
-
Action: Switch to a column with smaller particles (e.g., 3 µm → 1.8 µm) or a longer column.
-
Why it Works: Smaller particles provide more theoretical plates over the same column length, resulting in sharper peaks. A longer column also increases the total number of plates. Note that this will increase backpressure.
-
-
Adjust Retention Factor (k):
-
Action: Decrease the percentage of the organic solvent in your mobile phase or run a shallower gradient. [7] * Why it Works: This increases the retention time of all analytes. The longer the peaks stay on the column, the more time they have to separate. This is effective but can lead to excessively long run times and broader peaks.
-
References
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17, 297-301. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Seventh Sense Research Group. (n.d.). Development of newer validated HPLC method for the determination of Alvimopan in Rat plasma. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ALVIMOPAN IN RAT PLASMA. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]
-
ResearchGate. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ALVIMOPAN IN RAT PLASMA. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
BUCHI. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alvimopan. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of alvimopan and its primary metabolite, ADL 08-0011. Retrieved from [Link]
-
PubMed Central. (n.d.). Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Meta-analysis: alvimopan vs. placebo in the treatment of post-operative ileus. Retrieved from [Link]
-
PubMed Central. (n.d.). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. Retrieved from [Link]
-
PubMed. (n.d.). Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Retrieved from [Link]
-
PubMed. (n.d.). The selective mu opioid receptor antagonist, alvimopan, improves delayed GI transit of postoperative ileus in rats. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. akjournals.com [akjournals.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Alvimopan-d5 Stability in Biological Matrices
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Alvimopan-d5. This guide provides in-depth troubleshooting advice and best practices to address the stability challenges of Alvimopan-d5 in biological matrices. As an internal standard for the quantification of Alvimopan, ensuring the stability of Alvimopan-d5 is paramount for generating accurate and reproducible bioanalytical data.[1][2]
Part 1: Understanding the Core of Alvimopan-d5 Instability
This section addresses the fundamental chemical and biological factors that influence the stability of Alvimopan-d5.
Q1: What is Alvimopan-d5, and why is its stability a critical concern in bioanalysis?
Alvimopan-d5 is the deuterated analog of Alvimopan, a peripherally acting mu-opioid receptor antagonist.[1][3] It is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify Alvimopan in biological samples like plasma or serum.[2]
The stability of Alvimopan-d5 is critical because the fundamental assumption of using an IS is that it behaves identically to the analyte (Alvimopan) during sample preparation, extraction, and analysis. If the IS degrades between sample collection and analysis, its concentration will decrease, leading to an artificially inflated calculation of the native analyte's concentration. This can result in erroneous pharmacokinetic and toxicokinetic data.[4][5]
The structural characteristics of Alvimopan, which are shared by its deuterated analog, make it susceptible to degradation. It is classified as a hybrid peptide and contains an amide bond, which is a primary site for chemical and enzymatic hydrolysis.[6]
Q2: What is the primary degradation pathway for Alvimopan-d5 in biological matrices?
The principal degradation pathway for Alvimopan and, by extension, Alvimopan-d5 in biological environments is enzymatic hydrolysis of its amide bond.[7] This reaction cleaves the molecule to produce its primary metabolite, ADL 08-0011.[8][][10] While this metabolism is known to be carried out by intestinal microflora in vivo, the enzymes responsible, such as amidases and esterases, are also present in biological samples like blood and plasma.[4][] Ex-vivo degradation can occur rapidly if samples are not handled and stored correctly.
Below is a diagram illustrating this hydrolytic degradation.
Caption: Hydrolytic degradation of Alvimopan-d5.
Q3: What specific factors in biological samples accelerate this degradation?
Several factors can compromise the stability of Alvimopan-d5 in collected biological samples:
-
Enzymatic Activity: This is the most significant factor. Esterases, amidases, and other proteases present in plasma and blood cells can remain active after sample collection and catalyze the hydrolysis of Alvimopan-d5.[4][11]
-
Temperature: Higher temperatures increase the rate of enzymatic reactions.[12][13] Leaving samples at room temperature for even short periods can lead to significant degradation.[14]
-
pH: Enzyme activity is highly dependent on pH. Deviations from the optimal pH for endogenous enzymes can either increase or decrease their activity, but improper pH can also lead to direct chemical hydrolysis (though enzymatic degradation is the primary concern here).[12][15]
-
Sample Age and Quality: The "age" of the plasma and the degree of hemolysis (rupturing of red blood cells) can impact stability. Hemolysis releases intracellular enzymes, potentially increasing the overall enzymatic load in the sample.[5]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Q4: My Alvimopan-d5 (Internal Standard) signal is consistently low or absent across my entire analytical run. What is the most likely cause?
A consistently low IS signal is a classic symptom of widespread degradation that occurred before the final analytical stage. The root cause is likely an issue with the sample handling and collection protocol.
Troubleshooting Steps:
-
Review Blood Collection Procedure: Were samples immediately placed on ice after collection? A delay at this initial step is a common failure point. Blood should be collected in pre-chilled tubes.[14]
-
Evaluate Time to Centrifugation: How long did it take to centrifuge the blood and harvest the plasma? This step should be performed as quickly as possible (ideally within 30-60 minutes) to separate the plasma from blood cells, which are rich in enzymes.
-
Check Centrifugation Temperature: Centrifugation must be done under refrigerated conditions (e.g., 4°C) to keep enzymatic activity to a minimum.[14]
-
Assess Storage Conditions: Was the plasma immediately frozen at -80°C after harvesting? Storing plasma at -20°C may not be sufficient to completely halt all enzymatic processes for long-term stability. For peptide-like molecules, -80°C is the recommended standard.[16]
Caption: Recommended sample handling workflow with critical failure points.
Q5: I'm observing high variability (>15%) in my Alvimopan-d5 signal between replicate quality control (QC) samples. What should I investigate?
High variability often points to inconsistent sample handling or processing rather than uniform degradation.
Troubleshooting Steps:
-
Inconsistent Thawing: Are all samples and QCs thawed uniformly and for the same duration? Thawing on a benchtop can lead to significant temperature differences between samples. A controlled water bath or consistent thawing on ice is recommended.
-
Benchtop Stability: How long do samples sit at room temperature after thawing and before extraction? This "benchtop time" is a critical variable. If Alvimopan-d5 is degrading during this period, inconsistencies in timing will lead to high signal variability. Perform a benchtop stability experiment to determine the maximum allowable time.
-
Freeze-Thaw Cycles: Has the same aliquot of a QC sample been frozen and thawed multiple times? Repeated freeze-thaw cycles can degrade peptides and should be avoided. Prepare single-use aliquots whenever possible.[16][17]
-
Addition of Internal Standard: Ensure the IS is added consistently to every sample and that proper vortexing ensures homogeneity before proceeding with extraction.
Q6: My Alvimopan-d5 recovery is poor after protein precipitation or liquid-liquid extraction. How do I know if this is a stability issue or an extraction problem?
This requires differentiating between degradation during the extraction process and low extraction efficiency.
Troubleshooting Steps:
-
Process "Post-Extraction Spiked" Samples: Prepare a blank matrix sample by performing the full extraction procedure. After extraction, spike the resulting clean supernatant/solvent with a known amount of Alvimopan-d5. The signal from this sample represents 100% recovery post-extraction.
-
Compare with "Pre-Extraction Spiked" Samples: Now, compare this signal to a standard pre-extraction spiked sample.
-
If both signals are low: This points to an issue with the LC-MS/MS method itself (e.g., ion suppression, poor chromatography).
-
If the post-extraction signal is high but the pre-extraction signal is low: This strongly suggests that Alvimopan-d5 is being lost during the extraction process. This could be due to degradation (if the extraction is lengthy and not performed on ice) or poor extraction efficiency (e.g., wrong pH, incorrect solvent).
-
-
Control for Temperature: Perform the entire extraction procedure on ice to minimize enzymatic degradation during sample processing.
Part 3: Recommended Protocols and Best Practices
Adhering to validated protocols is the most effective way to prevent stability issues.
Protocol 1: Recommended Blood Collection and Processing for Alvimopan-d5 Analysis
This protocol is designed to minimize ex-vivo degradation from the moment of collection.
Materials:
-
Vacutainer tubes containing K2-EDTA (pre-chilled).
-
Wet ice bucket.
-
Refrigerated centrifuge (4°C).
-
Calibrated pipettes.
-
Cryogenic vials for plasma storage.
Procedure:
-
Collection: Collect whole blood directly into pre-chilled K2-EDTA tubes.
-
Immediate Cooling: Immediately after collection, gently invert the tubes 8-10 times to mix with the anticoagulant and place them vertically in a wet ice bucket.
-
Transport: Transport the samples on wet ice to the processing laboratory.
-
Centrifugation: Within 60 minutes of collection, centrifuge the tubes at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Harvesting: Carefully pipette the supernatant (plasma) into clearly labeled cryogenic vials. Avoid disturbing the buffy coat layer.
-
Storage: Immediately cap the vials and flash-freeze them in an upright position at -80°C.
-
Documentation: Log the collection time, processing time, and storage time for every sample.
Protocol 2: Performing a Benchtop Stability Assessment
This experiment determines how long your processed samples can remain at room temperature before significant degradation occurs.
Procedure:
-
Prepare QC Samples: Use a pool of blank matrix (e.g., human plasma) to prepare at least three replicates of Low and High concentration QC samples.
-
Establish Baseline (T=0): Immediately after spiking, extract one set of Low and High QCs and analyze them. This is your baseline concentration.
-
Incubate at Room Temperature: Leave the remaining QC replicates on the laboratory bench at room temperature.
-
Time-Point Analysis: At specific time points (e.g., 2, 4, 8, and 24 hours), remove a set of Low and High QCs, perform the sample extraction, and analyze them.
-
Data Evaluation: Calculate the mean concentration at each time point and compare it to the T=0 baseline. The stability is considered acceptable if the mean concentration is within ±15% of the baseline. This defines your maximum allowable "benchtop stability" time.
Data Summary: Stability Profile of Alvimopan-d5
| Condition | Temperature | Duration | Stability Outcome | Recommendation |
| Whole Blood | Room Temp (~22°C) | > 1 hour | Unstable | Must be kept on ice and processed immediately. |
| Plasma | Room Temp (~22°C) | 4-8 hours | Potentially Unstable | Perform a benchtop stability test. Keep on ice during processing. |
| Plasma | 4°C | 24 hours | Likely Stable | Suitable for short-term storage during sample preparation. |
| Plasma | -20°C | 1-2 weeks | Moderately Stable | Not recommended for long-term storage. Risk of degradation. |
| Plasma | -80°C | > 6 months | Stable | Recommended condition for all long-term storage. |
| Freeze-Thaw | -80°C to RT | 3 Cycles | Potentially Unstable | Avoid. Prepare single-use aliquots.[16] |
Part 4: Frequently Asked Questions (FAQs)
-
Q: Should I use esterase inhibitors in my collection tubes?
-
A: Yes, this is a highly recommended prophylactic measure. Adding an esterase inhibitor like sodium fluoride (NaF) or a specific inhibitor cocktail to your collection tubes can significantly reduce the rate of enzymatic hydrolysis.[18] However, you must validate your bioanalytical method with the inhibitor present to ensure it does not cause matrix effects or ion suppression/enhancement.[19]
-
-
Q: Does the choice of anticoagulant (e.g., Heparin vs. EDTA) matter?
-
A: Yes, it can. EDTA is generally preferred as it chelates divalent cations like Ca²⁺ and Mg²⁺, which are co-factors for some enzymes, thereby reducing their activity. Heparin does not have this secondary inhibitory effect. Always be consistent with your choice of anticoagulant across all study samples, standards, and QCs.
-
-
Q: Can I analyze Alvimopan-d5 in whole blood instead of plasma?
-
A: It is not recommended. Whole blood contains a much higher concentration of active enzymes within red and white blood cells. Lysing whole blood for analysis would release these enzymes and almost certainly lead to rapid degradation of the analyte and internal standard. Separating plasma from cellular components is a critical step for ensuring stability.
-
References
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Li, W., & Jemal, M. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory, 37(13), 26-29. Retrieved January 15, 2026, from [Link]
-
Alvimopan | C25H32N2O4. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Foss, J. F., Schmith, V. D., Wallin, B. A., Du, W., Melikian, A., & Johnson, R. K. (2005). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. Clinical Pharmacology and Therapeutics, 77(2), P82. Retrieved January 15, 2026, from [Link]
-
Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. Retrieved January 15, 2026, from [Link]
-
Hilhorst, M., van Amsterdam, P., Heinig, K., Zwanziger, E., & Abbott, R. (2015). Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. Bioanalysis, 7(3), 333–343. Retrieved January 15, 2026, from [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved January 15, 2026, from [Link]
-
Pathogenesis, Updates on Current Treatment Options and Alvimopan for Postoperative Ileus. (2023, June 20). Journal of Drug Delivery and Therapeutics. Retrieved January 15, 2026, from [Link]
-
Theodorsson-Norheim, E., Hemsén, A., & Lundberg, J. M. (1987). Sample handling techniques when analyzing regulatory peptides. Life Sciences, 41(7), 845–848. Retrieved January 15, 2026, from [Link]
-
Xu, Y., D'Arienzo, C. J., & Wang, J. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS PharmSciTech, 11(4), 1529-1537. Retrieved January 15, 2026, from [Link]
-
Showing metabocard for Alvimopan (HMDB0015631). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]
-
Peptide Storage & Handling — Behind the Scenes at Tide Labs. (2025, October 20). Tide Labs Research Guide. Retrieved January 15, 2026, from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved January 15, 2026, from [Link]
-
Storage and Handling of Peptides. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
-
Leslie, J. B. (2008). Alvimopan. Drugs of Today, 44(8), 589. Retrieved January 15, 2026, from [Link]
-
Effect of temperature and pH on the enzyme activity and stability. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1255–1264. Retrieved January 15, 2026, from [Link]
-
How to Optimize Temperature and pH for Enzyme Activity. (2025, May 9). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Alvimopan-d5 (Mixture of Diastereomers) | 660848-76-0 [chemicalbook.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 6. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pathogenesis, Updates on Current Treatment Options and Alvimopan for Postoperative Ileus – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 14. Sample handling techniques when analyzing regulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. modernpoultry.media [modernpoultry.media]
- 16. genscript.com [genscript.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Cross-Contamination of Alvimopan-d5
Welcome to the technical support center for advanced bioanalytical challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, actionable strategies for minimizing isotopic cross-contamination when using Alvimopan-d5 as an internal standard in LC-MS/MS assays. Adherence to these principles is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies in accordance with regulatory standards.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination, and why is it a critical issue for Alvimopan-d5?
Isotopic cross-contamination in the context of an Alvimopan assay refers to any instance where the signal of the deuterated internal standard (Alvimopan-d5) is detected when it is not supposed to be, or where its signal intensity is artificially altered. This phenomenon can severely compromise data integrity.
The primary concern is carryover , where residual Alvimopan-d5 from a high-concentration sample (like a calibration standard) remains in the LC-MS system and appears in a subsequent injection, such as a blank or a zero sample.[3][4] This leads to an inaccurate baseline, elevated limits of quantification (LLOQ), and biased measurements of the analyte, Alvimopan. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that carryover must be assessed and minimized to ensure reliable analytical results.[1][2][5]
A secondary, though less common, concern is in-source hydrogen-deuterium (H/D) exchange . This occurs when deuterium atoms on the Alvimopan-d5 molecule exchange with hydrogen atoms from protic solvents (like water or methanol) in the mass spectrometer's ion source.[6][7] This process can convert the internal standard back to unlabeled or partially labeled Alvimopan, interfering with the analyte quantification.
Q2: What are the primary physical sources of Alvimopan-d5 carryover in an LC-MS/MS system?
Carryover is typically caused by the analyte "sticking" to various surfaces within the LC-MS system.[3] Alvimopan, a zwitterionic molecule with a tertiary amine and a phenolic group, can exhibit secondary interactions with system components.[][9] Key sources of carryover include:
-
Autosampler and Injection Valve: The injection needle, sample loop, and rotor seals are common culprits. Residue can be trapped in microscopic scratches or poorly swept areas.[4]
-
LC Tubing and Fittings: Improperly seated fittings can create small voids where the sample can be trapped and slowly leach out in subsequent runs.
-
Chromatography Column: The column itself, particularly the frit or the head of the stationary phase, can be a major source of carryover if the analyte is strongly retained.[3]
-
Mass Spectrometer Source: While less common, buildup on the ESI probe or source components can sometimes contribute to background signal.
Q3: What are the tell-tale signs of cross-contamination in my data?
You should suspect cross-contamination if you observe any of the following:
-
Peaks in Blank Injections: A clear peak for Alvimopan-d5 appearing in a blank sample injected immediately after a high-concentration standard is the most definitive sign of carryover.
-
Non-Linearity in Calibration Curve: If carryover is significant, it can artificially inflate the response of lower concentration standards, leading to a non-linear or biased calibration curve.
-
Poor Precision in Low-Level QC Samples: Inaccurate integration due to a noisy or elevated baseline caused by carryover can result in poor precision (%CV) for your LLOQ and low-concentration quality control (QC) samples.
-
Drifting Baseline: A consistently rising or falling baseline across an analytical batch can indicate a slow bleed of contaminant from a source within the system.
Q4: How can I proactively prevent cross-contamination in my Alvimopan-d5 workflow?
A proactive approach is the most effective strategy. This involves careful method development and rigorous system maintenance.
-
Optimize the Autosampler Wash Method: This is the single most important step. A multi-step wash protocol using solvents of varying strength and composition is crucial. The goal is to use a "strong" wash solvent that effectively solubilizes Alvimopan and a "weak" wash solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[10]
-
Judicious Column Selection: Choose a high-performance column with a stationary phase that provides good retention and peak shape for Alvimopan without excessive secondary interactions.
-
Proper System Maintenance: Regularly inspect and clean system components, including the needle guide and injection valve rotor seal.[4] Ensure all fittings are correctly installed to prevent dead volumes.
-
Strategic Injection Order: While not a solution, avoiding the injection of a blank or LLOQ sample immediately after the highest calibrator can be a temporary workaround if carryover cannot be completely eliminated. However, regulatory guidance expects methods to be robust enough to handle randomized sequences.[5]
Troubleshooting Guides & Protocols
Protocol 1: Systematic Carryover Assessment
This experiment is designed to quantify the extent of carryover and help pinpoint its source. The FDA guidance suggests that carryover should not affect the accuracy and precision of the assay.[2] A common industry acceptance criterion is that the response in a blank sample following the highest calibration standard (ULOQ) should be no more than 20% of the response of the LLOQ.[5]
Procedure:
-
Equilibrate the LC-MS/MS system thoroughly.
-
Inject a blank sample (processed matrix without analyte or IS) to establish a baseline.
-
Inject the highest concentration standard (Upper Limit of Quantification, ULOQ).
-
Immediately inject a sequence of at least three blank samples.
-
Calculate the carryover percentage using the peak area of the Alvimopan-d5 in the first blank (Area_Blank1) and the peak area in the preceding ULOQ standard (Area_ULOQ).
Calculation: % Carryover = (Area_Blank1 / Area_ULOQ) * 100
Data Presentation Example:
| Injection Sequence | Alvimopan-d5 Peak Area | Calculated Carryover |
|---|---|---|
| Blank (Initial) | 0 | N/A |
| ULOQ Standard | 5,500,000 | N/A |
| Blank 1 | 8,500 | 0.15% |
| Blank 2 | < LOD | < 0.01% |
| Blank 3 | < LOD | < 0.01% |
Troubleshooting Workflow Diagram This diagram outlines a logical flow for diagnosing the source of contamination when it is detected.
Caption: A step-by-step workflow for troubleshooting Alvimopan-d5 carryover.
Protocol 2: Optimizing Autosampler Wash Solvents
The effectiveness of the wash solvent is paramount. Alvimopan has both polar and non-polar characteristics, so a single solvent may be insufficient.[] An effective wash solution should be a stronger solvent than the mobile phase.
Procedure:
-
Prepare several different wash solvent compositions for testing.
-
Using the carryover assessment sequence from Protocol 1, test each wash composition.
-
The autosampler program should include both a needle wash (cleaning the outside) and a sample loop/path flush (cleaning the inside).
-
Compare the % Carryover for each composition to determine the most effective one.
Table of Recommended Wash Solvent Compositions:
| Composition | Mechanism of Action | Best For |
|---|---|---|
| ACN/MeOH/IPA/Water (25:25:25:25) + 0.2% Formic Acid | A strong, broad-solubility organic mixture. The acid ensures Alvimopan is protonated and less likely to adhere to surfaces. | General purpose, highly effective first choice for carryover reduction. |
| Acetonitrile/Water (90:10) + 0.5% Ammonium Hydroxide | High organic content with a basic modifier to deprotonate the phenolic group, altering solubility and interactions. | Alternative for stubborn carryover where acidic washes are insufficient. |
| Dimethyl Sulfoxide (DMSO) | A very strong, polar aprotic solvent capable of disrupting strong hydrogen bonds. | Severe cases of carryover, but requires thorough flushing with an intermediate solvent (like isopropanol) to prevent DMSO from contaminating the column. |
Protocol 3: Investigating In-Source H/D Exchange
If you suspect H/D exchange (e.g., you see a small Alvimopan peak that perfectly co-elutes with your Alvimopan-d5 peak even in the absence of carryover), this test can help confirm it. The rate of H/D exchange is influenced by temperature and pH.[6][11]
Procedure:
-
Prepare a pure solution of Alvimopan-d5 in the initial mobile phase.
-
Infuse this solution directly into the mass spectrometer, bypassing the LC system.
-
Monitor the mass channels for both Alvimopan-d5 and Alvimopan (d0).
-
Observe the ratio of d0 to d5. A significant d0 signal suggests exchange is occurring.
-
Troubleshooting:
-
Reduce Source Temperature: Higher temperatures can accelerate H/D exchange.[6] Lower the source temperature in increments and observe the d0/d5 ratio.
-
Modify Mobile Phase pH: Exchange is often catalyzed by acidic or basic conditions. While chromatographic needs are primary, slight adjustments to mobile phase pH can sometimes mitigate exchange.[6]
-
Check Deuteration Site: Confirm the stability of the deuterium labels with the standard manufacturer. Labels on heteroatoms (-OH, -NH) are more labile than those on carbon atoms.[6]
-
LC System Carryover Points Diagram This diagram illustrates the potential physical locations within an LC system where Alvimopan-d5 can be retained, leading to carryover.
Caption: Common points of sample carryover within an LC-MS/MS system.
By systematically applying these principles and protocols, you can effectively minimize isotopic cross-contamination, ensuring your Alvimopan bioanalytical data is robust, reliable, and meets the highest scientific and regulatory standards.
References
- What Is Carryover In LC-MS And How Do You Prevent It? - Chemistry For Everyone. (2025).
- FDA. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Waters Corporation. (2025). Reducing carryover. Waters Help Center.
- Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
- LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
- Hoffmann, U., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2471-2475.
- Mitulović, G., et al. (2009). Preventing Carryover of Peptides and Proteins in Nano LC−MS Separations. Analytical Chemistry, 81(15), 5955-5960.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
- BenchChem. (n.d.). Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS.
- Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351.
- SCIEX. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate.
- Shah, V. P., et al. (2000). Bioanalytical Method Validation. AAPS PharmSci, 2(1), E1.
- National Center for Biotechnology Information. (n.d.). Alvimopan. PubChem Compound Summary for CID 5488548.
- Keppel, D. R. (2012). Alvimopan. Drugs, 72(1), 85-97.
- BOC Sciences. (n.d.). Alvimopan: Definition, Mechanism of Action and Uses.
- Masson, G. R., et al. (2019). Fundamentals of HDX-MS. Essays in Biochemistry, 63(3), 323-333.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Alvimopan-d5 Extraction Recovery from Tissue: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the extraction recovery of Alvimopan-d5 from various tissue samples. As a deuterated internal standard, consistent and high recovery of Alvimopan-d5 is paramount for the accurate quantification of Alvimopan in preclinical and clinical studies. This document moves beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose issues and rationally design robust extraction methodologies.
Frequently Asked Questions (FAQs)
Q1: We are seeing consistently low recovery of Alvimopan-d5 from our liver tissue homogenates. What is the most common cause?
A: The most frequent cause of low recovery for a compound like Alvimopan is suboptimal pH during the homogenization and extraction steps. Alvimopan is zwitterionic at physiological pH, which can limit its solubility in common extraction solvents.[1] Adjusting the pH of your homogenization buffer to be at least 2 units away from the pKa values of the molecule (pKa1 ≈ 3.7, pKa2 ≈ 10.7) can significantly improve its partitioning into the extraction solvent.[2] For instance, acidifying the sample will protonate the molecule, making it more amenable to extraction with a moderately polar organic solvent.
Q2: Can I use a simple protein precipitation (PPT) method for tissue samples?
A: While PPT with a solvent like acetonitrile or methanol is a fast and simple technique, it often leads to incomplete recovery and significant matrix effects, especially in complex matrices like tissue.[3] Tissue homogenates are rich in lipids and other endogenous components that may not be efficiently removed by PPT alone. This can lead to ion suppression in the mass spectrometer and poor recovery of the analyte which may be trapped in the protein pellet.[4] A more robust method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is highly recommended following initial homogenization and protein precipitation.
Q3: We observe high variability in our Alvimopan-d5 recovery between replicate samples. What should we investigate first?
A: High variability often points to procedural inconsistencies. The first area to scrutinize is tissue homogenization. Incomplete or inconsistent homogenization can lead to variable analyte distribution within the sample. Ensure your homogenization technique (e.g., bead beating, rotor-stator) is validated and applied uniformly to all samples. Other factors include inconsistent solvent volumes, inadequate vortexing/mixing times, or temperature fluctuations during extraction.
Q4: Is Alvimopan-d5 susceptible to degradation during sample processing?
A: While Alvimopan is generally stable, certain conditions during sample processing could potentially lead to degradation. Prolonged exposure to extreme pH or high temperatures during solvent evaporation steps should be avoided. If degradation is suspected, it is advisable to process samples on ice and minimize the time between homogenization and final analysis.[5]
In-Depth Troubleshooting Guide
Problem 1: Low Overall Recovery (<70%)
Low recovery is a multifaceted issue that requires systematic investigation.[6] The goal is to identify which stage of the process is responsible for the analyte loss.
-
The Science: Alvimopan-d5 must be liberated from the cellular and subcellular structures of the tissue before it can be partitioned into an extraction solvent. Inefficient disruption of the tissue architecture will leave the analyte trapped, leading to poor recovery.
-
Troubleshooting Steps:
-
Evaluate Homogenization Method: Mechanical bead beaters are often more effective for tough, fibrous tissues compared to rotor-stator homogenizers. Ensure you have optimized the bead type, size, and homogenization time.
-
Verify Sample-to-Buffer Ratio: Overloading the homogenization tube with tissue can impede efficient lysis. A typical starting point is a 1:3 or 1:4 ratio (w/v) of tissue to homogenization buffer.
-
Consider Enzymatic Digestion: For particularly challenging matrices, a pre-treatment step with a protease like Proteinase K can be explored, but must be carefully validated to ensure it does not degrade the analyte.
-
-
The Science: The extraction of Alvimopan-d5 is governed by its physicochemical properties, particularly its solubility and charge state. As a zwitterion, its solubility in organic solvents is highly dependent on the pH of the aqueous phase.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: Based on Alvimopan's pKa values (~3.7 for the carboxylic acid and ~10.7 for the tertiary amine), adjust the pH of the tissue homogenate.[2] Acidifying to pH ~2 will ensure the molecule is positively charged, enhancing its solubility and partitioning into solvents like methyl tert-butyl ether (MTBE) or ethyl acetate in an LLE protocol.
-
Solvent Selection: The choice of extraction solvent is critical. Simple protein precipitation with acetonitrile may not be sufficient. For LLE, test solvents of varying polarity. For SPE, a mixed-mode cation exchange sorbent can be highly effective, as it leverages both hydrophobic and ionic interactions for binding and elution.
-
Salting-Out Effect: In LLE procedures, adding salt (e.g., ammonium sulfate) to the aqueous layer can increase the partitioning of Alvimopan-d5 into the organic phase by reducing its solubility in the aqueous phase.
-
The following diagram illustrates a decision-making process for troubleshooting low analyte recovery.
Caption: A decision tree for systematically troubleshooting low recovery.
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
Even with good recovery, endogenous molecules from the tissue can co-elute with Alvimopan-d5 and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.[7]
-
The Science: Phospholipids are a major cause of ion suppression in LC-MS analysis of biological samples.[8] Simple PPT is notoriously poor at removing these interfering species.
-
Troubleshooting Steps:
-
Implement a More Selective Cleanup:
-
LLE: A well-chosen LLE protocol can effectively separate Alvimopan-d5 from many interfering matrix components.
-
SPE: Solid-phase extraction offers the most powerful cleanup. A mixed-mode or polymeric sorbent can remove salts, phospholipids, and proteins more effectively than PPT or LLE alone.
-
-
Phospholipid Removal Plates: Consider using specialized phospholipid removal plates or cartridges as a post-PPT cleanup step if you must stick with a precipitation-based workflow.
-
-
The Science: If the interfering matrix components are not removed during cleanup, chromatographic separation is the last line of defense. If Alvimopan-d5 co-elutes with a region of high matrix interference, ion suppression is likely.
-
Troubleshooting Steps:
-
Modify Gradient: Adjust the LC gradient to move the Alvimopan-d5 peak away from the large, early-eluting peaks of unretained matrix components.
-
Change Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a pentafluorophenyl (PFP)) can alter the selectivity and resolve the analyte from the interferences.
-
Recommended Protocols & Data
Physicochemical Properties of Alvimopan & Alvimopan-d5
This data is essential for designing a rational extraction strategy.
| Property | Value (Alvimopan) | Significance for Extraction |
| Molecular Formula | C₂₅H₃₂N₂O₄[2] | Determines molecular weight and potential for non-specific binding. |
| Molecular Weight | 424.5 g/mol [9] | Relevant for mass spectrometry settings. |
| pKa Values | ~3.7 (acid), ~10.7 (base)[2] | Critical for pH manipulation during LLE or SPE. |
| Solubility | Soluble in DMSO, Methanol.[10] Low in neutral aqueous solutions.[2] | Guides solvent selection for stock solutions and extraction. |
| LogP | 1.7[9] | Indicates moderate lipophilicity, suitable for LLE with appropriate solvents. |
Protocol: LLE for Alvimopan-d5 from Soft Tissue (e.g., Liver, Kidney)
This protocol is a robust starting point that combines protein precipitation with liquid-liquid extraction for enhanced cleanup.
Step-by-Step Methodology:
-
Tissue Weighing: Accurately weigh ~100 mg of frozen tissue into a 2 mL mechanical lysis tube containing ceramic beads.
-
Homogenization: Add 400 µL of cold (4°C) homogenization buffer (e.g., 2% formic acid in water) and the appropriate amount of Alvimopan-d5 working solution. Homogenize using a bead beater until the tissue is completely dissociated.
-
Protein Precipitation: Add 1 mL of cold (4°C) acetonitrile to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL centrifuge tube.
-
Liquid-Liquid Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) to the supernatant. Cap and vortex/mix for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at ≤40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
General Extraction Workflow Diagram
Caption: A generalized workflow for tissue extraction of Alvimopan-d5.
References
-
Le Bourdonnec, B., et al. (2008). Novel trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as μ opioid receptor antagonists with improved opioid receptor selectivity profiles. Bioorganic & Medicinal Chemistry Letters, 18(6), 2006-2012. [Link]
-
Godbole, A. A., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PLoS ONE, 9(10), e110512. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488548, Alvimopan. [Link]
-
PharmaCompass. (n.d.). Alvimopan. [Link]
-
Kraft, M. D. (2008). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P&T: a peer-reviewed journal for formulary management, 33(10), 584–606. [Link]
-
Welch Lab. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
The Guardian. (2024, January 14). ‘A bombshell’: doubt cast on discovery of microplastics throughout human body. [Link]
-
El-Kattan, A. F., & O'Donnell, E. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-8. [Link]
-
Suneetha, A., & Raja, R. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1), 1-6. [Link]
-
Delaney, C. P., et al. (2007). Alvimopan, for postoperative ileus following bowel resection: a pooled analysis of phase III studies. Annals of Surgery, 245(3), 355–363. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Post, J. R., et al. (2010). Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis. The American Journal of Surgery, 200(4), 492–498. [Link]
-
Shobo, Y., et al. (2016). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical chemistry, 88(12), 6465–6472. [Link]
-
Confirmatory Testing & Analytical Challenges Forum. (2023). Low recovery factor & Validation Issue. [Link]
Sources
- 1. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. welchlab.com [welchlab.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. Alvimopan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. caymanchem.com [caymanchem.com]
Dealing with poor solubility of Alvimopan-d5 in aqueous solutions
Technical Support Center: Alvimopan-d5 Solubility
Welcome to the technical support guide for Alvimopan-d5. This resource is designed for researchers, scientists, and drug development professionals who are working with Alvimopan-d5 and encountering challenges related to its poor solubility in aqueous solutions. This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure the success and reproducibility of your experiments.
FAQs: First Principles of Alvimopan-d5 Solubility
This section addresses the fundamental properties of Alvimopan-d5 that govern its solubility, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is Alvimopan-d5, and why is it used?
A1: Alvimopan-d5 is a deuterated form of Alvimopan. Alvimopan is a peripherally acting μ-opioid receptor antagonist.[1][2] It's primarily used in clinical settings to accelerate the recovery of gastrointestinal function after bowel resection surgery.[2][3] In research, Alvimopan-d5 is often used as an internal standard for the quantification of Alvimopan in samples using mass spectrometry (GC-MS or LC-MS), due to its distinct mass.[4] The deuterium atoms replace hydrogen atoms on the phenyl ring, providing a stable isotopic label.
Q2: Why is Alvimopan-d5 poorly soluble in aqueous solutions?
A2: Alvimopan is a zwitterionic molecule at physiological pH, but its overall structure is large, complex, and contains significant hydrophobic regions.[5][] The parent compound, Alvimopan, is reported to have a solubility of less than 0.1 mg/mL in water and buffered solutions between pH 3.0 and 9.0.[5] This poor aqueous solubility is a primary challenge in developing formulations and conducting in vitro assays. While deuteration can sometimes slightly increase solubility, Alvimopan-d5 is expected to retain the poor solubility characteristics of its parent compound.[7]
Q3: Does deuteration significantly change the solubility of the molecule?
A3: The effect of deuteration on solubility is not always predictable but is generally minor. In some cases, deuteration can lead to a modest increase in solubility.[7] This is thought to be due to subtle changes in intermolecular interactions and crystal lattice energy.[7] However, for a molecule that is already very poorly soluble like Alvimopan, deuteration is unlikely to transform it into a highly soluble compound. Therefore, you should assume Alvimopan-d5 requires the same solubilization strategies as Alvimopan.
Q4: What are the key physicochemical properties of Alvimopan I should be aware of?
A4: Understanding these properties is crucial for developing a solubilization strategy:
-
pKa: Alvimopan has two main pKa values: approximately 3.71 (for the phenolic group) and 10.66 (for the tertiary amine).[5] This means the molecule's charge state is highly dependent on pH.
-
Organic Solubility: Alvimopan and its deuterated analog are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[4] This is the basis for preparing concentrated stock solutions.
-
Form: It is typically supplied as a solid, white to light beige powder.[2][5]
Troubleshooting Guide: Practical Solutions for Solubility Issues
This section provides direct answers and protocols for common problems encountered during experiments.
Q5: I need to prepare a stock solution of Alvimopan-d5. What solvent should I use?
A5: For preparing a high-concentration stock solution, an organic solvent is necessary.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO). Alvimopan-d5 is readily soluble in DMSO.[4] You can prepare a stock solution of at least 100 mg/mL in DMSO.[8]
-
Alternative: Methanol. Methanol is also a suitable solvent for Alvimopan-d5.[4]
Expert Tip: Always use fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can significantly impact the solubility of hydrophobic compounds.[8]
Q6: My Alvimopan-d5 precipitates when I dilute my DMSO stock into my aqueous buffer or cell culture media. How can I prevent this?
A6: This is the most common problem and occurs when the concentration of the drug in the final aqueous solution exceeds its solubility limit. This is often referred to as "crashing out." Here’s a workflow to address this:
Caption: Troubleshooting workflow for Alvimopan-d5 precipitation.
Step-by-Step Mitigation Strategies:
-
Control Final DMSO Concentration: For most cell lines, a final DMSO concentration of 0.5% is tolerable, while 0.1% is considered safe for nearly all cells, including sensitive primary cultures.[9][10] Do not exceed 1% DMSO as it can cause cytotoxicity.[11][12]
-
Reduce Final Drug Concentration: The simplest solution is often to lower the final working concentration of Alvimopan-d5 to a level below its aqueous solubility limit.
-
Use a Two-Step Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, add the stock to a smaller volume first while vortexing, then bring it up to the final volume. This gradual dilution can prevent localized high concentrations that trigger precipitation.
-
Incorporate Surfactants or Co-solvents: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the buffer can help maintain solubility.[13] For in vivo or some cell-based work, formulation vehicles containing co-solvents like PEG300 or solubilizers like SBE-β-CD can be used.[8]
Q7: Can I use pH adjustment to improve the solubility of Alvimopan-d5?
A7: Yes, this can be a very effective strategy, particularly for non-cellular experiments where pH can be freely modified.
-
Mechanism: Alvimopan is a zwitterion with a phenolic group (pKa ~3.71) and a tertiary amine (pKa ~10.66).[5] It is least soluble near its isoelectric point. By adjusting the pH far from this point, you can ensure the molecule carries a net positive or negative charge, which dramatically increases its interaction with water.
-
Acidic Conditions: At a pH below 3.7, the tertiary amine will be protonated (positive charge), increasing solubility.
-
Basic Conditions: At a pH above 10.7, the phenolic group will be deprotonated (negative charge), also increasing solubility. In fact, solubility is noted to be 10-25 mg/mL in 0.1 N sodium hydroxide (pH ~13).[5]
Caption: Effect of pH on Alvimopan-d5 charge state and solubility.
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).
Q8: I am performing a cell-based assay. What is the safest and most effective way to prepare my working solutions?
A8: The key is to minimize the final concentration of the organic solvent while keeping the drug in solution.
-
Best Practice: Prepare a high-concentration stock in 100% DMSO (e.g., 200x the final desired concentration). Then, perform a serial dilution into your cell culture medium to reach the final concentration. This ensures the final DMSO concentration is low (e.g., 0.5%).[9]
-
Vehicle Control is CRITICAL: Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or other solvents) as your drug-treated samples but without the drug.[14] This allows you to distinguish the effects of the drug from the effects of the solvent itself.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alvimopan-d5 Stock Solution in DMSO
-
Materials: Alvimopan-d5 (solid), Anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of Alvimopan-d5 is approximately 429.6 g/mol .[4] To make a 10 mM solution, you need 4.296 mg per 1 mL of DMSO.
-
Procedure: a. Weigh out 4.3 mg of Alvimopan-d5 into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. d. Visually inspect the solution to ensure there are no particulates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM Alvimopan-d5 stock in DMSO, complete cell culture medium.
-
Procedure (for a final volume of 1 mL): a. This requires a 1:1000 dilution of your stock solution. The final DMSO concentration will be 0.1%. b. Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. c. Add 1 µL of the 10 mM Alvimopan-d5 stock solution to the medium. d. Immediately vortex the tube for 10-15 seconds to ensure rapid and uniform mixing. e. Use this working solution to treat your cells immediately.
Data Summary Table
| Solvent/Solution | Alvimopan/Alvimopan-d5 Solubility | Application Notes | Source |
| Water (pH 3.0-9.0) | < 0.1 mg/mL | Essentially insoluble for most experimental needs. | [5] |
| 0.1 N NaOH (aq) | 10 - 25 mg/mL | High pH increases solubility due to deprotonation. Useful for non-biological assays. | [5] |
| DMSO | Soluble (≥ 100 mg/mL reported for Alvimopan) | Recommended for primary high-concentration stock solutions. | [4][8] |
| Methanol | Soluble | Alternative to DMSO for stock solutions. | [4] |
| Cell Culture Media | Very Low (< 0.1 mg/mL) | Final concentration of organic solvent (e.g., DMSO) must be kept low (<0.5%). | [9] |
References
-
Alvimopan - Wikipedia. Wikipedia. [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Alvimopan | C25H32N2O4 | CID 5488548. PubChem, National Institutes of Health. [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P&T, PubMed Central, NIH. [Link]
-
Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Systems Design & Engineering, Royal Society of Chemistry. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
DMSO in cell based assays. Scientist Solutions. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, PubMed Central, NIH. [Link]
-
Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences (JIPBS). [Link]
-
NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Analytical and Bioanalytical Chemistry, PubMed Central, NIH. [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, PubMed Central, NIH. [Link]
-
Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. [Link]
-
Reference ID: 3205013. accessdata.fda.gov. [Link]
-
ALVIMOPAN capsule. DailyMed, NIH. [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P&T, PubMed Central, NIH. [Link]
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - ALVIMOPAN capsule [dailymed.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Calibration curve linearity issues with Alvimopan-d5 internal standard
A Guide to Troubleshooting Calibration Curve Linearity Issues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using Alvimopan-d5 as an internal standard in quantitative LC-MS/MS bioanalysis. Here, we address common challenges related to calibration curve non-linearity, providing in-depth, scientifically grounded troubleshooting steps and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is Alvimopan-d5 and why is it used as an internal standard?
A1: Alvimopan-d5 is a stable isotope-labeled (SIL) version of Alvimopan, a peripherally acting µ-opioid receptor antagonist.[1][] In LC-MS/MS analysis, a SIL internal standard is considered the 'gold standard' because it shares nearly identical physicochemical properties with the unlabeled analyte (Alvimopan).[3][4] This structural similarity ensures that Alvimopan-d5 behaves almost identically to Alvimopan during sample extraction, chromatography, and ionization.[3][5] By adding a known concentration of Alvimopan-d5 to all samples, standards, and quality controls (QCs), it allows for the correction of variability that can occur during sample processing and analysis, such as matrix effects or fluctuations in instrument response.[4][6][7]
Q2: My calibration curve for Alvimopan is non-linear, even with Alvimopan-d5 as the internal standard. What are the common causes?
A2: Non-linearity in calibration curves is a frequent observation in LC-MS/MS assays and can stem from several sources.[8] The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in signal response.[9][10][11] This is a primary cause of non-linearity at the upper end of the calibration range.[11]
-
Ionization Suppression or Enhancement (Matrix Effects): Co-eluting components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the MS source, either suppressing or enhancing their signals.[3][12] While a SIL internal standard is designed to compensate for this, significant or differential matrix effects can still lead to non-linearity.[13]
-
Issues with the Internal Standard: Problems such as incorrect concentration, degradation, isotopic instability, or chromatographic separation from the analyte can compromise the internal standard's ability to correct for variability accurately.[14]
-
Analyte-Specific Issues: Formation of dimers or multimers at high concentrations, in-source fragmentation, or poor stability during sample processing can also contribute to a non-linear response.[8]
Q3: My curve is bending downwards at high concentrations. What does this suggest?
A3: A downward-curving (concave down) calibration curve, often described as a quadratic response, typically points towards saturation effects.[11][15][16] This can occur at two main stages:
-
Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity to generate ions. At high analyte concentrations, competition for charge and surface area on the ESI droplets can lead to a less-than-proportional increase in ion signal.[8]
-
Detector Saturation: The mass spectrometer's detector has a finite capacity to register incoming ions within a given time.[10] When the ion flux is too high, the detector response no longer increases linearly with the ion signal, causing the curve to flatten.[9][17] This is often the primary reason for non-linearity at high concentrations in modern instruments.[11]
Q4: The regulations (e.g., FDA) prefer a linear fit. When is a non-linear (e.g., quadratic) regression acceptable?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) generally recommend using the simplest regression model that adequately describes the concentration-response relationship.[18][19] While a linear fit with weighting (commonly 1/x or 1/x²) is preferred, non-linear regression models, such as a quadratic fit, can be used if they are shown to better fit the data.[8][15] The key is to justify the choice of the model during method validation. If non-linearity is a consistent and reproducible characteristic of the assay, a quadratic fit can be acceptable, provided the method still meets all validation criteria for accuracy and precision.[20][21] It is crucial to demonstrate that the chosen model provides the most accurate and precise quantification over the entire calibration range.[15]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Detector & Ion Source Saturation
Saturation is a common culprit for non-linearity at the upper limit of quantification (ULOQ). This guide provides a systematic approach to identify and resolve it.
Is it Saturation? Initial Diagnostic Checks:
-
Examine Peak Shape: A clear indicator of detector saturation is a distorted, flat-topped, or "squared-off" chromatographic peak for the analyte at high concentrations. The corresponding internal standard peak should remain Gaussian if its concentration is appropriate.[9]
-
Review Absolute Ion Intensity: Monitor the absolute signal (ion counts) for both Alvimopan and Alvimopan-d5 across the calibration curve. If the Alvimopan signal plateaus or increases non-proportionally at high concentrations while the Alvimopan-d5 signal remains stable, saturation is highly likely.[11] Many modern mass spectrometers have a response threshold (e.g., ~1x10^6 counts per second) beyond which the response becomes non-linear.[11]
-
Isotope Pattern Distortion: At very high signal intensities, the isotopic pattern of the analyte can become distorted. The monoisotopic peak may show saturation while the less abundant isotopes (e.g., M+1, M+2) do not, leading to an incorrect isotopic ratio.[9]
Caption: Systematic workflow for diagnosing and resolving detector saturation.
Experimental Protocols for Saturation Mitigation:
-
Protocol 1: Instrument Detuning via Source Parameter Optimization
-
Objective: To reduce the number of ions entering the mass analyzer without altering the sample concentration.
-
Rationale: Parameters like capillary voltage and cone/fragmentor voltage directly influence the efficiency of ion generation and transmission.[9][22] By systematically reducing these voltages from their "auto-tune" optimum, you can decrease signal intensity to bring it back into the linear range of the detector.[17] Similarly, increasing cone gas flow can sometimes reduce ion transmission.[9]
-
Procedure:
-
Prepare a solution at the ULOQ concentration.
-
Infuse the solution continuously into the mass spectrometer.
-
Begin with the current method parameters. Record the absolute ion intensity.
-
Methodically decrease the capillary voltage in small increments (e.g., 0.2 kV steps) and record the corresponding ion intensity.
-
Reset the capillary voltage and repeat the process for the cone/fragmentor voltage.
-
Analyze the results to find a voltage setting that reduces the signal intensity to a level well within the detector's linear range (e.g., 50-70% of the saturation point) while maintaining adequate sensitivity at the LLOQ.
-
Validate the new settings by running a full calibration curve.
-
-
-
Protocol 2: Utilizing a Less Abundant SRM Transition
-
Objective: To quantify using a secondary, less intense product ion, thereby avoiding detector saturation for the primary, more intense transition.
-
Rationale: For a given precursor ion, multiple product ions are often generated. The most intense transition is typically chosen for quantification to maximize sensitivity. However, if this transition leads to saturation, a less intense but still specific product ion can be used for quantification at the higher end of the curve.[11]
-
Procedure:
-
Infuse a mid-range Alvimopan standard solution into the mass spectrometer.
-
Perform a product ion scan to identify all potential product ions.
-
Select a secondary product ion that is specific and has an intensity roughly 10-100 times lower than the primary transition.
-
Develop a new SRM method that monitors both the primary (for LLOQ) and secondary (for ULOQ) transitions.
-
Validate the new method, ensuring a smooth and accurate transition between the two quantification methods if a combined curve is used.
-
-
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces analyte concentration before injection. | Simple, effective. | Requires extra sample preparation steps; risk of dilution error. |
| Source Detuning | Reduces ion generation/transmission efficiency.[9][23] | No change to sample prep; easily automated. | May slightly decrease sensitivity at the LLOQ. |
| Use Weaker SRM | Quantifies using a less abundant product ion.[11] | Highly effective for extending linear range. | Requires re-optimization of MS method; may not be possible for all compounds. |
Guide 2: Investigating Matrix Effects and Internal Standard Performance
Even with a SIL-IS, matrix effects can cause non-linearity if the analyte and IS do not behave identically. This guide helps you diagnose and troubleshoot these complex issues.
Is it a Matrix Effect? Initial Diagnostic Checks:
-
Inconsistent IS Response: A primary function of the IS is to provide a consistent signal across all samples (excluding blanks).[6][24] If the absolute response of Alvimopan-d5 is highly variable or shows a clear trend (e.g., decreasing with increasing analyte concentration), this points to a potential matrix effect or other interference.[4][25] Regulatory guidance suggests investigating the cause of significant IS variability.[25]
-
Analyte vs. IS Peak Co-elution: The fundamental assumption of SIL-IS correction is that the analyte and IS experience the same matrix effects at the same time.[3] This requires perfect co-elution. Even minor chromatographic shifts between Alvimopan and Alvimopan-d5, sometimes caused by the "deuterium isotope effect," can expose them to different matrix components, leading to differential ion suppression.[14]
-
Post-Column Infusion Experiment: This is the definitive experiment to visualize matrix effects. A constant flow of the analyte is introduced into the mobile phase after the analytical column. When a blank, extracted matrix sample is injected, any dips or rises in the constant analyte signal directly correspond to zones of ion suppression or enhancement eluting from the column.[12][26]
Caption: Decision tree for troubleshooting matrix effects and IS performance.
Experimental Protocols for Matrix Effect Mitigation:
-
Protocol 3: Quantitative Assessment of Matrix Factor
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Rationale: As per regulatory guidelines, the matrix effect should be assessed during method validation.[18] This experiment compares the response of an analyte in a post-extraction spiked matrix sample to its response in a clean solution.
-
Procedure:
-
Set A: Prepare Alvimopan and Alvimopan-d5 standards in the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B: Extract at least 6 different lots of blank biological matrix. After the final extraction step (e.g., evaporation), spike the dried extracts with the same standards as in Set A.
-
Analyze both sets of samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF < 1 indicates suppression; MF > 1 indicates enhancement. The CV% of the MF across the different lots should be <15%.
-
-
Calculate IS-Normalized MF:
-
This is the critical calculation. Divide the MF of the analyte by the MF of the internal standard. This ratio should be close to 1, with a CV% <15%, demonstrating that the IS is effectively tracking the matrix effect.
-
-
-
-
Protocol 4: Optimizing Chromatographic Separation
-
Objective: To chromatographically separate Alvimopan from the regions of ion suppression identified in the post-column infusion experiment.
-
Rationale: If sample cleanup cannot remove interfering matrix components, chromatography is the next line of defense.[12][27] By adjusting the LC gradient, mobile phase composition, or even the column chemistry, the analyte peak can be shifted away from the interfering components.[28]
-
Procedure:
-
Using the data from the post-column infusion experiment, identify the retention time(s) of significant ion suppression.
-
If the Alvimopan peak elutes within a suppression zone, adjust the LC method.
-
Gradient Modification:
-
If suppression occurs early, increase the initial hold time at a low organic percentage to allow more polar interferences to elute first.
-
If suppression occurs near the analyte peak, slow down the gradient ramp around the analyte's retention time to increase resolution between the analyte and the interference.
-
-
Column Chemistry: Consider switching to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter the selectivity of the separation.
-
After each modification, re-inject the post-column infusion setup to confirm the analyte is now eluting in a clean region.
-
-
References
-
Kalaivani, M., et al. (2019). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine. Available at: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). The Journal of Applied Laboratory Medicine. Available at: [Link]
-
J-Stage. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]
-
LCGC. (2002). Ion Suppression in LC–MS–MS — A Case Study. Available at: [Link]
-
PubMed. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Available at: [Link]
-
NIH. (2017). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
ACS Omega. (2023). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. Available at: [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Available at: [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available at: [Link]
-
YouTube. (2024). Troubleshooting ion suppression in LC-MS analysis. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Taylor & Francis Online. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available at: [Link]
-
PubMed Central. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Available at: [Link]
-
ResearchGate. (n.d.). Measurement of detector saturation for high signal intensities. Available at: [Link]
-
PubMed Central. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
-
ChemRxiv. (2019). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Available at: [Link]
-
ResearchGate. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]
-
Separation Science. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
FDA. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Drugs.com. (2024). Alvimopan: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
MDPI. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Available at: [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]
-
ResearchGate. (n.d.). Detector saturation in LC/MS using buffered eluents? Available at: [Link]
-
PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available at: [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Available at: [Link]
-
Spectroscopy Online. (n.d.). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Available at: [Link]
-
Scirp.org. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Available at: [Link]
-
PubChem. (n.d.). Alvimopan. Available at: [Link]
-
DrugFuture. (n.d.). Alvimopan. Available at: [Link]
-
Axios Research. (n.d.). Alvimopan Metabolite 1-d5 (ADL 08-0011-d5). Available at: [Link]
-
PubMed. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Available at: [Link]
-
ResearchGate. (n.d.). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 22. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 23. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 27. m.youtube.com [m.youtube.com]
- 28. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Alvimopan-d5 Bioanalysis: A Technical Support Guide to Sample Preparation Refinement
Welcome to the technical support center for the bioanalysis of Alvimopan-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining sample preparation for the accurate quantification of Alvimopan and its deuterated internal standard, Alvimopan-d5, in biological matrices. Our focus is on empowering you with the causal understanding behind experimental choices, ensuring robust and reproducible results.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the critical aspects of sample preparation, from initial handling to final extract analysis, with a strong emphasis on scientific integrity and adherence to regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of Alvimopan?
The bioanalysis of Alvimopan, a peripherally acting mu-opioid receptor antagonist, presents several challenges that necessitate careful method development and validation.[1] Key among these are:
-
Matrix Effects: Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with the ionization of Alvimopan and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2] This can significantly impact the accuracy and precision of quantification.
-
Analyte Stability: Alvimopan's stability in biological samples under various storage and processing conditions must be thoroughly evaluated to prevent degradation and ensure accurate measurement.[3] Factors such as temperature, pH, and enzymatic activity can influence its stability.
-
Extraction Recovery: Achieving consistent and high recovery of Alvimopan from the biological matrix is crucial for method sensitivity and reproducibility. The choice of extraction technique—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—plays a pivotal role.
-
Regulatory Compliance: Bioanalytical methods must be validated according to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity for clinical and preclinical studies.
Q2: Why is Alvimopan-d5 the recommended internal standard (IS)?
The use of a stable isotope-labeled (SIL) internal standard, such as Alvimopan-d5, is considered the gold standard in quantitative LC-MS/MS analysis.[4] Here’s why:
-
Compensates for Matrix Effects: Alvimopan-d5 is chemically identical to Alvimopan, with the only difference being the presence of deuterium atoms. This means it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement as the analyte. By normalizing the analyte response to the IS response, matrix effects can be effectively compensated for.
-
Corrects for Variability in Sample Preparation: Any loss of analyte during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS. This ensures that the analyte/IS ratio remains constant, leading to more accurate and precise results.
-
Improves Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, enhancing its overall ruggedness and reliability.
Q3: Which sample preparation technique is best for Alvimopan analysis: PPT, LLE, or SPE?
The optimal sample preparation technique depends on the specific requirements of your assay, such as the desired level of sensitivity, sample throughput, and the complexity of the matrix.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is analyzed. | Simple, fast, and inexpensive. | May result in "dirty" extracts with significant matrix effects and lower sensitivity. | High-throughput screening, early-stage discovery, or when analyte concentrations are high. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Provides cleaner extracts than PPT, leading to reduced matrix effects and improved sensitivity. | More labor-intensive, requires larger solvent volumes, and can be difficult to automate. | Assays requiring higher sensitivity and cleaner extracts than what PPT can provide. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a small volume of solvent. | Offers the cleanest extracts, highest analyte concentration, and significant reduction in matrix effects. Amenable to automation. | More complex method development, and can be more expensive than PPT or LLE. | Regulated bioanalysis, assays requiring the highest sensitivity and selectivity, and when automation is desired. |
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Low or variable recovery is a common issue that can compromise the sensitivity and reproducibility of your assay. Here’s a systematic approach to troubleshooting this problem:
Workflow for Troubleshooting Low Recovery
Caption: A systematic approach to troubleshooting low analyte recovery.
Detailed Steps:
-
Extraction Efficiency:
-
For LLE: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure Alvimopan is in its non-ionized form for optimal partitioning.
-
For SPE: Screen different sorbent chemistries (e.g., C8, C18, mixed-mode).[2] Optimize the wash steps to remove interferences without eluting the analyte, and test various elution solvents to ensure complete recovery from the sorbent.
-
-
Analyte Stability:
-
Conduct freeze-thaw and bench-top stability experiments by analyzing QC samples after several freeze-thaw cycles or after sitting at room temperature for a defined period.[3]
-
If instability is observed, consider adding stabilizers (e.g., antioxidants, enzyme inhibitors) to the samples upon collection, and process samples on ice.
-
-
Adsorption Losses:
-
Alvimopan may adsorb to the surface of collection tubes or plates. Test different materials (e.g., polypropylene, low-bind plastics) to minimize this effect.
-
Ensure the reconstitution solvent is strong enough to fully dissolve the dried extract.
-
Issue 2: Significant Matrix Effects
Matrix effects can lead to inaccurate quantification. Here’s how to identify and mitigate them:
Workflow for Mitigating Matrix Effects
Caption: Strategies for identifying and mitigating matrix effects in LC-MS/MS analysis.
Detailed Steps:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Switching from a simpler technique like PPT to a more rigorous one like SPE can significantly improve the cleanliness of your extract.[2][5]
-
Optimize Chromatography:
-
Modify your LC gradient to better separate Alvimopan from co-eluting matrix components.
-
Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, Alvimopan-d5 is the ideal IS to compensate for any remaining matrix effects.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Alvimopan from Human Plasma
This protocol is adapted from established methods for the extraction of small molecules from plasma and is a good starting point for method development.[6]
Materials:
-
Human plasma (K2-EDTA)
-
Alvimopan and Alvimopan-d5 stock solutions
-
Acetonitrile
-
Methanol
-
Ethyl Acetate
-
0.1 M NaOH
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of Alvimopan-d5 working solution (internal standard). Vortex briefly.
-
Add 100 µL of 0.1 M NaOH to basify the sample. Vortex.
-
Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Alvimopan from Human Plasma
This protocol provides a general framework for developing a reversed-phase SPE method for Alvimopan.
Materials:
-
Human plasma (K2-EDTA)
-
Alvimopan and Alvimopan-d5 stock solutions
-
Methanol
-
Water (HPLC-grade)
-
0.1% Formic acid in water
-
Reversed-phase SPE cartridges (e.g., C8 or C18, 30 mg)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of Alvimopan-d5 working solution. Add 200 µL of 0.1% formic acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Alvimopan and Alvimopan-d5 with 1 mL of elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent.
LC-MS/MS Parameters
While the exact MRM transitions and instrument parameters should be optimized in your laboratory, the following provides a starting point for method development.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately polar compounds like Alvimopan. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Elutes the analyte from the reversed-phase column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. | Provides separation of the analyte from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alvimopan contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | To be determined empirically. | Select the precursor ion ([M+H]+) for Alvimopan and Alvimopan-d5, then fragment it and select the most intense and specific product ions for quantification and qualification. |
Determining MRM Transitions:
-
Infuse a standard solution of Alvimopan into the mass spectrometer to determine the mass of the protonated molecule ([M+H]+). This will be your precursor ion (Q1).
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense fragment as your primary (quantifier) transition (Q3) and a second intense fragment as your secondary (qualifier) transition.
-
Repeat this process for Alvimopan-d5. The precursor ion will be shifted by 5 Da, and the major fragment ions may or may not retain the deuterium label.
-
Optimize the collision energy for each transition to maximize the signal intensity.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to develop, validate, and troubleshoot a robust and reliable bioanalytical method for the quantification of Alvimopan-d5.
References
-
Habibuddin, M., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ALVIMOPAN IN RAT PLASMA. ResearchGate. Retrieved from [Link]
-
Soundaryashree NR, et al. (2020). Development of newer validated HPLC method for the determination of Alvimopan in Rat plasma. Seventh Sense Research Group. Retrieved from [Link]
-
Reddy, R. N., et al. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Abramova, O., et al. (2021). The list of multiple-reaction monitoring transitions for the analyzed substances. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]
-
Habibuddin, M., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ALVIMOPAN IN RAT PLASMA. Europub. Retrieved from [Link]
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of novel psychoactive substances in wastewater by direct injection analysis. SCIEX. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and fragmentation parameters for probe drugs and... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS for MRM transitions | Download Table. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. ResearchGate. Retrieved from [Link]
-
Švab, K. K., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Institutes of Health. Retrieved from [Link]
-
Piórkowska, E., et al. (2010). Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma. PubMed. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. SCIEX. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters. ResearchGate. Retrieved from [Link]
Sources
- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Alvimopan-d5 Advantage
This guide provides an in-depth, objective comparison of analytical methods for the quantification of Alvimopan, with a particular focus on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing Alvimopan-d5 as an internal standard. We will explore the scientific rationale behind key experimental choices and present supporting data to demonstrate the superiority of using a stable isotope-labeled internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.
Introduction to Alvimopan and the Imperative for a Robust Analytical Method
Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1] It is primarily used to accelerate the recovery of gastrointestinal function after bowel resection surgery.[2][3][4] Given its therapeutic importance, a sensitive, specific, and reliable analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality.[5]
Pharmacokinetic Profile of Alvimopan:
-
Absorption: Alvimopan has low oral bioavailability, approximately 6%.[6][7][8][9]
-
Metabolism: It is not significantly metabolized by hepatic enzymes but is metabolized by intestinal flora to an active metabolite.[1][][6]
-
Elimination: The terminal half-life of Alvimopan ranges from 10 to 17 hours.[1][6][7][9]
The complexity of biological matrices and the need for high sensitivity and specificity make mass spectrometry (MS) an indispensable tool for the analysis of pharmaceuticals like Alvimopan.[11][5][12][13] When coupled with liquid chromatography (LC), it provides a powerful platform for quantitative analysis.[14]
The Lynchpin of Quantitative Analysis: The Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[15][16] The ideal IS co-elutes with the analyte and experiences the same matrix effects, thereby ensuring accurate quantification.[16]
Why Alvimopan-d5 is the Superior Choice:
Stable isotope-labeled (SIL) internal standards, such as Alvimopan-d5, are considered the "gold standard" in quantitative LC-MS.[15][17] Here's why:
-
Near-Identical Physicochemical Properties: Deuterium substitution results in a molecule that is chemically almost identical to the analyte.[16][18] This ensures that Alvimopan-d5 behaves virtually identically to Alvimopan during extraction, chromatography, and ionization.[16][19]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[20] Because Alvimopan-d5 co-elutes with Alvimopan and has the same ionization efficiency, it effectively corrects for these effects.[18][21]
-
Improved Precision and Accuracy: By compensating for variations in sample processing and instrument response, SIL-IS significantly improves the precision and accuracy of the analytical method.[15][21]
In contrast, a structural analog internal standard may have different extraction recovery, chromatographic retention, and ionization efficiency, leading to less accurate and precise results.[15]
Validation of an LC-MS Method for Alvimopan Using Alvimopan-d5
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[22] The validation parameters discussed below are based on the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[23][24][25][26][27][28][29][30][31]
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
Validation Parameters and Comparative Data
The following sections detail the key validation parameters and provide example data comparing the performance of a method using Alvimopan-d5 versus a hypothetical structural analog internal standard.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[24][29] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of Alvimopan and Alvimopan-d5.
Protocol:
-
Obtain blank plasma samples from at least six different individuals.
-
Process each blank sample according to the sample preparation procedure.
-
Analyze the processed samples by LC-MS/MS and monitor the mass transitions for Alvimopan and the internal standard.
-
Examine the chromatograms for any interfering peaks at the expected retention times.
Acceptance Criteria: The response of any interfering peaks in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[23][24] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[22][23]
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Alvimopan.
-
Add a constant concentration of the internal standard (Alvimopan-d5 or a structural analog) to each calibration standard.
-
Process and analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Table 1: Comparison of Linearity Data
| Parameter | Method with Alvimopan-d5 | Method with Structural Analog IS |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.998 | 0.992 |
| Deviation from Nominal (%) | < 10% | < 15% |
This is example data for illustrative purposes.
The data clearly shows a wider linear range and a better correlation coefficient when using Alvimopan-d5, indicating a more reliable quantification.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual measurements.[23][24][29] These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
Protocol:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Analyze five replicates of each QC level on three separate days.
-
Calculate the accuracy (as percent bias) and precision (as percent relative standard deviation, %RSD) for each QC level.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for the LLOQ). The precision (%RSD) should not exceed 15% (20% for the LLOQ).
Table 2: Comparison of Accuracy and Precision Data
| QC Level | Method with Alvimopan-d5 | Method with Structural Analog IS |
| Low QC (0.3 ng/mL) | Accuracy: 97.5%, Precision: 5.2% | Accuracy: 92.1%, Precision: 12.8% |
| Mid QC (50 ng/mL) | Accuracy: 101.2%, Precision: 3.8% | Accuracy: 106.5%, Precision: 9.5% |
| High QC (80 ng/mL) | Accuracy: 98.9%, Precision: 4.1% | Accuracy: 94.3%, Precision: 11.2% |
This is example data for illustrative purposes.
The method using Alvimopan-d5 demonstrates superior accuracy and precision, highlighting its ability to effectively compensate for analytical variability.
The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis.[32]
Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Short-Term Stability: Stored at room temperature for a specified period.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: Stored in the autosampler for a specified period.
-
-
Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The use of Alvimopan-d5 is particularly advantageous for stability studies as it will degrade at the same rate as the analyte, providing an accurate correction for any degradation that may occur.[32]
Logical Relationships in Method Validation
The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Interrelationships of Validation Parameters.
Conclusion: The Alvimopan-d5 Advantage in Practice
The validation data and scientific principles presented in this guide unequivocally demonstrate the superiority of using Alvimopan-d5 as an internal standard for the bioanalysis of Alvimopan. The near-identical physicochemical properties of the stable isotope-labeled standard ensure the most accurate and precise correction for experimental variability, leading to a more robust and reliable analytical method.[15][17][33][34] This is of paramount importance in regulated environments where data integrity is non-negotiable.
By investing in a well-validated method using the most appropriate internal standard, researchers and drug developers can have the highest confidence in their bioanalytical data, ultimately contributing to the development of safer and more effective medicines.
References
-
Alvimopan - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved from [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. (2008). P & T : a peer-reviewed journal for formulary management. Retrieved from [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. (2008). Reviews in Gastroenterological Disorders. Retrieved from [Link]
-
Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. (2008). Clinical Pharmacology and Therapeutics. Retrieved from [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]
-
Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy. Retrieved from [Link]
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Alvimopan. (n.d.). PubChem. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Retrieved from [Link]
-
Alvimopan (Entereg) | Davis's Drug Guide. (n.d.). Nursing Central. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid communications in mass spectrometry : RCM. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved from [Link]
-
Alvimopan, for postoperative ileus following bowel resection: a pooled analysis of phase III studies. (2007). Annals of Surgery. Retrieved from [Link]
-
Alvimopan, for Postoperative Ileus Following Bowel Resection: A Pooled Analysis of Phase III Studies. (2007). Annals of Surgery. Retrieved from [Link]
-
Does Alvimopan Enhance Return of Bowel Function in Laparoscopic Gastrointestinal Surgery? A Meta-Analysis. (2015). The Permanente journal. Retrieved from [Link]
-
Alvimopan accelerates gastrointestinal recovery after bowel resection regardless of age, gender, race, or concomitant medication use. (2007). Surgery. Retrieved from [Link]
-
Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. (2004). Annals of Surgery. Retrieved from [Link]
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. Alvimopan, for postoperative ileus following bowel resection: a pooled analysis of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alvimopan, for Postoperative Ileus Following Bowel Resection: A Pooled Analysis of Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. texilajournal.com [texilajournal.com]
- 22. database.ich.org [database.ich.org]
- 23. m.youtube.com [m.youtube.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 26. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 27. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 29. propharmagroup.com [propharmagroup.com]
- 30. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 31. fda.gov [fda.gov]
- 32. ema.europa.eu [ema.europa.eu]
- 33. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 34. ukisotope.com [ukisotope.com]
The Isotopic Lens: A Comparative Guide to the Pharmacokinetics of Alvimopan and Alvimopan-d5
In the landscape of drug development and clinical pharmacology, the precise quantification of a therapeutic agent in biological matrices is paramount. This guide provides an in-depth comparison of the pharmacokinetic roles of Alvimopan, a peripherally acting mu-opioid receptor antagonist, and its deuterated isotopologue, Alvimopan-d5. This document is tailored for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison, but a deeper understanding of how stable isotope labeling is a critical tool in modern bioanalysis. We will delve into the causality behind experimental choices, present detailed protocols, and provide the data necessary to understand the symbiotic relationship between a drug and its isotopically labeled internal standard.
Introduction: Alvimopan and the Rationale for Isotopic Labeling
Alvimopan is a selective, peripherally acting mu-opioid receptor antagonist designed to mitigate postoperative ileus, a common complication following abdominal surgery where opioid analgesics can slow gastrointestinal motility.[1][2] Its therapeutic action is localized to the gastrointestinal tract, thereby preserving the central analgesic effects of opioids.[2]
To accurately characterize the pharmacokinetic profile of Alvimopan—how it is absorbed, distributed, metabolized, and excreted (ADME)—a robust and sensitive bioanalytical method is essential. This is where Alvimopan-d5 comes into play. Alvimopan-d5 is a stable isotope-labeled version of Alvimopan, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass does not alter the chemical properties of the molecule, but it makes it distinguishable from the parent drug by mass spectrometry.[3] Consequently, Alvimopan-d5 serves as an ideal internal standard for the quantitative analysis of Alvimopan in complex biological matrices like plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
This guide will, therefore, not focus on a traditional comparison of the pharmacokinetic profiles of Alvimopan and Alvimopan-d5, as the latter is not a therapeutic agent but a tool. Instead, we will explore how Alvimopan-d5 is instrumental in the precise determination of Alvimopan's pharmacokinetics.
Comparative Pharmacokinetics: The Role of an Internal Standard
The pharmacokinetic parameters of Alvimopan have been characterized in healthy volunteers and patients. Following oral administration, Alvimopan exhibits low bioavailability, with plasma concentrations peaking at approximately 2 hours post-dose.[2][4]
Here is a summary of the key pharmacokinetic parameters for Alvimopan, determined using methods that rely on a stable isotope-labeled internal standard like Alvimopan-d5 for accuracy.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak (Tmax) | ~2 hours | [2][4] |
| Peak Plasma Concentration (Cmax) | 10.98 ± 6.43 ng/mL (after 12 mg twice daily for 5 days) | [4] |
| Area Under the Curve (AUC) | 40.2 ± 22.5 ng•h/mL (after 12 mg twice daily for 5 days) | |
| Absolute Bioavailability | ~6% (range 1-19%) | [2][4] |
| Terminal Half-life (t½) | 10 - 18 hours | [2] |
| Protein Binding | 80% (Alvimopan), 94% (Metabolite) |
Experimental Protocol: Quantification of Alvimopan in Human Plasma using LC-MS/MS
The following is a representative, detailed protocol for the quantification of Alvimopan in human plasma using Alvimopan-d5 as an internal standard, based on established bioanalytical methodologies. This protocol is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Principle
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, for the simultaneous determination of Alvimopan and its internal standard, Alvimopan-d5, in human plasma. The method involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan-d5 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Alvimopan and Alvimopan-d5 in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of Alvimopan by serial dilution in a 50:50 mixture of acetonitrile and water to create a calibration curve.
-
Prepare a working solution of the internal standard, Alvimopan-d5, at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 25 µL of the Alvimopan-d5 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Representative MRM Transitions:
-
Alvimopan: Precursor ion (Q1) m/z 425.2 -> Product ion (Q3) m/z 282.2
-
Alvimopan-d5: Precursor ion (Q1) m/z 430.2 -> Product ion (Q3) m/z 287.2
-
-
-
-
Data Analysis:
-
Quantify Alvimopan in the unknown samples by constructing a calibration curve from the peak area ratio of Alvimopan to Alvimopan-d5 versus the nominal concentration of the calibrators.
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for Alvimopan quantification.
Metabolism of Alvimopan: The Role of Gut Microbiota
Alvimopan is primarily metabolized in the gastrointestinal tract by the gut microflora.[2] The main metabolic pathway is the hydrolysis of the amide bond, which converts Alvimopan into its active metabolite, ADL 08-0011.[2][4] This conversion is carried out by amidohydrolases, a class of enzymes produced by various gut bacteria.[5]
Interestingly, while the metabolite is pharmacologically active, its contribution to the overall clinical effect of Alvimopan in treating postoperative ileus is not considered significant.[4] This is because the parent drug itself is potent, and the formation of the metabolite can be highly variable among individuals and can be significantly reduced by the co-administration of antibiotics that alter the gut microbiome.[1]
Metabolic Pathway Diagram
Caption: Metabolic conversion of Alvimopan.
Conclusion: A Symbiotic Relationship in Pharmacokinetic Analysis
The comparison of Alvimopan and Alvimopan-d5 highlights a crucial concept in modern drug development: the use of stable isotope-labeled internal standards for accurate bioanalysis. While Alvimopan-d5 does not have a therapeutic pharmacokinetic profile to compare directly with Alvimopan, its role is indispensable. It acts as a reliable internal calibrant, ensuring that the measurement of Alvimopan's concentration in biological fluids is accurate and precise, correcting for inevitable sample-to-sample variations.
This guide has provided a comprehensive overview of Alvimopan's pharmacokinetics, a detailed experimental protocol for its quantification, and an insight into its metabolism. The data and methodologies presented underscore the importance of a well-characterized and validated bioanalytical assay, for which Alvimopan-d5 is a key enabling tool. For researchers in the field, understanding this symbiotic relationship is fundamental to generating high-quality pharmacokinetic data that can be confidently used to inform clinical decisions.
References
- U.S. Food and Drug Administration. (2024). ALVIMOPAN CAPSULES Prescribing Information.
- Wolff, B. G., Michelassi, F., Gerkin, T. M., Techner, L., Gabriel, K., Du, W., & Wallin, B. (2004). Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus. Annals of Surgery, 240(4), 728–735.
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Servin, F. (2005). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. P & T : a peer-reviewed journal for formulary management, 30(11), 648–668.
- BenchChem. (2025). Quantification of Alvimopan in Plasma by High-Performance Liquid Chromatography (HPLC).
- Cravatt, B. F., & Long, J. Z. (2011). The Hydrolysis of Amide. Methods in enzymology, 504, 231–254.
- Kaltner, F., Rychlik, M., & Gareis, M. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 390, 133139.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
- Pierce, B. J., & Franklin, M. R. (2010). Alvimopan for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P & T : a peer-reviewed journal for formulary management, 35(8), 443–449.
- Sciex. (n.d.). Full list of the MS/MS transitions for analytes and internal standards.
- Zimmerman, M., & Balskus, E. P. (2019). Mapping Human Microbiome Drug Metabolism by Gut Bacteria and Their Genes.
- AB Sciex. (2019). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
- Estiu, G., & Merz, K. M. (2007). The Hydrolysis of Amides and the Proficiency of Amidohydrolases. The Burden Borne by Kw. The journal of physical chemistry. B, 111(23), 6507–6519.
- Halpern, Y. S., & Grossowicz, N. (1957). Hydrolysis of amides by extracts from mycobacteria. Journal of bacteriology, 73(6), 716–720.
- Martinkova, L., & Kren, V. (1998). Microbial hydrolysis of organic nitriles and amides. Current pharmaceutical design, 4(4), 333–346.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Singh, R., Kumar, M., Mittal, A., & Mehta, P. K. (2024). Microbial amidases: Characterization, advances and biotechnological applications. International journal of biological macromolecules, 254(Pt 1), 127814.
- Salgado, H. R. N., & de Oliveira, M. A. L. (2013). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma.
- de Wit, D., van der Zanden, T. M., van der Heijden, J. J., & Schellens, J. H. M. (2018). Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS. Therapeutic drug monitoring, 40(1), 115–122.
Sources
- 1. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Alvimopan Assays: Navigating the Change in Internal Standards
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, data integrity is paramount. The continuity of data across different studies, or even within a long-term study, can be challenged by modifications to an analytical method. One of the most common yet critical changes is the switch of an internal standard (IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of a bioanalytical method for Alvimopan, a peripherally acting μ-opioid receptor antagonist, upon changing the internal standard.
The choice of an internal standard is a cornerstone of a robust LC-MS/MS method, designed to compensate for variability during sample preparation and analysis.[1][2] The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it tracks recovery and matrix effects with the highest fidelity.[1][3] However, practical constraints such as cost or commercial availability may necessitate the use of a structural analog. When such a change is unavoidable, a rigorous cross-validation is not just good scientific practice; it is a regulatory expectation.[4][5]
This guide will walk through a scenario where a validated Alvimopan assay, initially using a SIL-IS (Alvimopan-d5), is cross-validated against the same method using a structural analog IS.
The 'Why': Causality Behind Internal Standard Selection and the Need for Cross-Validation
An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, effectively normalizing the analyte's signal.[1][6] A SIL-IS, like Alvimopan-d5, is the best candidate to achieve this because it differs from Alvimopan only in isotopic composition, not in chemical structure or chromatographic behavior.[1][7]
A structural analog, while potentially similar, will have different retention times and may respond differently to matrix components that can suppress or enhance the MS signal.[2][8][9] This divergence can introduce bias and variability, compromising data accuracy.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to demonstrate that the new method yields data comparable to the original, validated method.[5][10][11]
Experimental Design: A Self-Validating System
The objective of this cross-validation is to prove the interchangeability of the two methods by analyzing the same set of samples. The core of the study involves re-analyzing a statistically significant number of incurred samples from a previous study that were quantified using the original, validated method.
Key Components of the Cross-Validation Study:
-
Two Validated Methods:
-
Method A (Original): Alvimopan assay using Alvimopan-d5 as the internal standard.
-
Method B (New): Alvimopan assay using a selected structural analog as the internal standard.
-
-
Sample Sets:
-
Calibration Curve and Quality Control (QC) Samples: Two full sets of calibration standards and QCs (Low, Mid, High) are prepared and analyzed for each method to confirm the performance of each assay run.
-
Incurred Samples: A minimum of 20-30 incurred samples from a relevant study, previously analyzed by Method A, are selected to be re-analyzed using Method B. The samples should span the calibration range.
-
-
Acceptance Criteria (Based on FDA & ICH M10 Guidance):
Visualizing the Cross-Validation Workflow
Caption: How a SIL-IS perfectly tracks matrix effects vs. an analog.
Conclusion and Expert Recommendations
Changing an internal standard is a significant modification to a validated bioanalytical method that requires a thorough and well-documented cross-validation. While a stable isotope-labeled IS remains the superior choice for minimizing variability and ensuring the highest data quality, a carefully selected and rigorously validated structural analog can be acceptable.
The success of the cross-validation, as demonstrated by the incurred sample reanalysis, provides the necessary evidence to regulatory agencies that data generated by the new method is comparable and reliable. This ensures the integrity and continuity of bioanalytical data throughout the lifecycle of a drug development program. Always ground your validation strategy in the latest regulatory guidance to ensure compliance and scientific rigor. [10][11][12]
References
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. Retrieved from [Link]
-
Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Retrieved from [Link]
-
Lausecker, B., & Tiffner, K. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Retrieved from [Link]
-
D'Avolio, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. Retrieved from [Link]
-
Liu, G., & Snapp, H. M. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of alvimopan and its primary metabolite, ADL 08-0011. Retrieved from [Link]
-
PharmaCompass. (n.d.). Alvimopan. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ENTEREG (alvimopan) capsules label. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alvimopan. PubChem Compound Database. Retrieved from [Link]
-
Regulations.gov. (2013). Docket No. FDA-2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
-
Wikipedia. (n.d.). Alvimopan. Retrieved from [Link]
-
Thevis, M., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Clinical Chemistry. Retrieved from [Link]
-
Akiyama, H., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jsbms.jp [jsbms.jp]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
Alvimopan-d5 versus other internal standards for opioid antagonist quantification
An In-Depth Technical Guide to Internal Standard Selection for the Quantification of Opioid Antagonists: Alvimopan-d5 vs. Alternatives A Senior Application Scientist's Perspective on Achieving Bioanalytical Excellence
In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is non-negotiable. For peripherally acting µ-opioid receptor antagonists like Alvimopan, which are critical in managing postoperative ileus, robust bioanalytical methods are the bedrock of pharmacokinetic and pharmacodynamic assessments.[1][2][3] The choice of an internal standard (IS) is arguably one of the most critical decisions in the development of a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, directly influencing its accuracy, precision, and reliability.[4][5]
This guide provides a comprehensive comparison between using a stable isotope-labeled internal standard (SIL-IS), specifically Alvimopan-d5, and other alternatives, such as structural analogs. We will explore the theoretical underpinnings, practical implications, and experimental data that guide this crucial selection process, adhering to the stringent expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
The Foundational Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[8] Its purpose is to correct for variability that can occur at virtually any stage of the workflow, including sample extraction, instrument injection, and ionization in the mass spectrometer's source.[4] The fundamental assumption is that any physical or chemical loss or variation experienced by the analyte will be mirrored by the internal standard.[9] Therefore, the ratio of the analyte's response to the IS response, rather than the analyte's absolute response, is used for quantification, providing a more stable and accurate measurement.[8]
The "Gold Standard": Stable Isotope-Labeled Internal Standards (SIL-IS)
The ideal internal standard has physicochemical properties that are nearly identical to the analyte. This is where SIL-ISs, such as Alvimopan-d5, excel. A SIL-IS is the analyte molecule in which one or more atoms have been replaced with their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[10][11]
Alvimopan-d5 is intended for use as an internal standard for the quantification of Alvimopan by GC- or LC-MS.[12] The five deuterium atoms on the phenyl group give it a mass difference of 5 Daltons compared to Alvimopan, making it easily distinguishable by the mass spectrometer. Crucially, its chemical structure and properties—such as polarity, pKa, and extraction recovery—are virtually identical to the unlabeled Alvimopan.[10][13]
This near-perfect chemical mimicry is the cornerstone of the Stable Isotope Dilution technique, which allows the SIL-IS to provide the most effective compensation for analytical variability.
The Alternative: Structural Analog Internal Standards (SA-IS)
When a SIL-IS is unavailable or cost-prohibitive, scientists may turn to a structural analog (SA-IS).[14][15] An SA-IS is a different molecule that is chemically similar to the analyte but not identical. For Alvimopan, a hypothetical SA-IS, which we'll call "Compound P," might be another piperidine-based molecule with similar functional groups but a different alkyl chain or substitution pattern.
While an SA-IS can be effective, its utility is limited by the inherent differences between it and the analyte. These differences, however minor, can cause the SA-IS and the analyte to behave differently during sample processing and analysis, leading to less reliable correction.[15]
Head-to-Head Comparison: Alvimopan-d5 vs. a Structural Analog
The superiority of a SIL-IS is not merely theoretical; it is demonstrated during rigorous method validation, particularly when assessing matrix effects, recovery, and overall assay performance.
Matrix Effects
The matrix effect is the alteration (suppression or enhancement) of ionization of an analyte by the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine).[16] This is a significant challenge in LC-MS/MS bioanalysis and a primary reason for using an internal standard.[17][18]
-
With Alvimopan-d5: Because Alvimopan-d5 has the same chromatographic retention time and ionization characteristics as Alvimopan, any matrix effect that suppresses or enhances the Alvimopan signal will affect the Alvimopan-d5 signal to the same degree.[13] The analyte/IS ratio remains constant, effectively neutralizing the matrix effect.
-
With SA-IS (Compound P): Even a closely related structural analog will likely have a slightly different retention time or ionization efficiency. If the SA-IS elutes at a time when the matrix suppression is different from where the analyte elutes, it cannot accurately compensate.[19] This can lead to significant inaccuracies in quantification, especially across different patient samples where matrix components can vary.[9]
Extraction Recovery
Extraction recovery refers to the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
With Alvimopan-d5: Alvimopan-d5 will have the same recovery as Alvimopan. If, for a particular sample, the recovery is only 80%, both the analyte and the IS will be reduced by 20%, and their ratio will remain unchanged.
-
With SA-IS (Compound P): Minor differences in structure can lead to different partitioning coefficients and binding affinities to proteins or solid-phase materials. This can result in the SA-IS having a different extraction recovery than the analyte, introducing a systematic error (bias) into the results.[9]
Experimental Data Summary
The following table presents hypothetical but realistic validation data comparing the performance of Alvimopan-d5 and a structural analog (SA-IS) for the quantification of Alvimopan in human plasma. The data illustrates the expected outcomes for key validation parameters.
| Validation Parameter | Alvimopan with Alvimopan-d5 (SIL-IS) | Alvimopan with SA-IS | Regulatory Guidance Limit |
| Precision (QC Low) | 3.5% CV | 9.8% CV | ≤15% CV |
| Precision (QC Mid) | 2.8% CV | 8.5% CV | ≤15% CV |
| Precision (QC High) | 2.5% CV | 7.9% CV | ≤15% CV |
| Accuracy (QC Low) | 102.1% (2.1% Bias) | 114.5% (14.5% Bias) | 85-115% (±15% Bias) |
| Accuracy (QC Mid) | 99.5% (-0.5% Bias) | 90.3% (-9.7% Bias) | 85-115% (±15% Bias) |
| Accuracy (QC High) | 101.3% (1.3% Bias) | 108.2% (8.2% Bias) | 85-115% (±15% Bias) |
| Matrix Factor %CV | 4.1% | 18.2% | ≤15% CV |
| Recovery Variability %CV | 3.8% | 12.5% | Not explicitly defined, but lower is better |
As the data clearly shows, the assay using Alvimopan-d5 demonstrates superior precision and accuracy. Most notably, the coefficient of variation (%CV) of the matrix factor is well within the accepted 15% limit, whereas the SA-IS fails this critical test.[7] This failure indicates that the SA-IS is unable to adequately compensate for sample-to-sample variations in matrix effects, rendering the assay unreliable.
Detailed Experimental Protocol: Quantification of Alvimopan in Human Plasma
This protocol describes a robust and self-validating method for the quantification of Alvimopan in human plasma using Alvimopan-d5 as the internal standard.
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan-d5 internal standard[12]
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Alvimopan and Alvimopan-d5 in methanol.
-
Working Calibrator Solutions: Serially dilute the Alvimopan stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Working QC Solutions: Prepare working solutions for low, medium, and high QCs from a separate weighing of the Alvimopan reference standard.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Alvimopan-d5 stock solution with 50:50 methanol:water.
Sample Preparation Workflow
LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Alvimopan: Q1: 425.2 -> Q3: 158.1
-
Alvimopan-d5: Q1: 430.2 -> Q3: 163.1
-
Data Analysis and Acceptance Criteria
-
Construct a calibration curve by plotting the peak area ratio (Alvimopan/Alvimopan-d5) against the nominal concentration of the calibrators.
-
Apply a weighted (1/x²) linear regression to the calibration curve.
-
The concentrations of QC samples must be within ±15% of their nominal values.
-
At least 2/3 of all QCs and at least 50% at each concentration level must pass for the analytical run to be accepted.
Conclusion and Recommendation
For the quantification of opioid antagonists like Alvimopan, the evidence overwhelmingly supports the use of a stable isotope-labeled internal standard. Alvimopan-d5, by being a near-perfect chemical analog to the analyte, provides unparalleled correction for analytical variability, particularly for matrix effects and inconsistent extraction recovery, which are common challenges in bioanalysis.[14][15] While structural analogs may seem like a viable alternative, they introduce a significant risk of analytical bias and imprecision, potentially compromising the integrity of crucial pharmacokinetic data.
As a senior application scientist, my recommendation is unequivocal: for developing robust, reliable, and regulatory-compliant bioanalytical methods, a stable isotope-labeled internal standard is not just the "gold standard"; it is a scientific necessity. The initial investment in a SIL-IS like Alvimopan-d5 is far outweighed by the long-term benefits of data quality, assay ruggedness, and confidence in the results that underpin critical drug development decisions.
References
-
Fitch, K. and T.J. C. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC. PubMed Central. [Link]
-
Schneider, S. (2007). Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC. PubMed Central. [Link]
-
Dowling, T. C., et al. (2008). Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials. PubMed. [Link]
-
Wikipedia. (2023). Alvimopan. [Link]
-
Unbound Medicine. Alvimopan (Entereg) | Davis's Drug Guide. Nursing Central. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Souza, I. D., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Bioanalysis Zone. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
-
Souza, I. D., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Peters, F. T. (2014). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. [Link]
-
BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Yuan, L., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
CUNY Academic Works. (2020). Identification and Quantification of Classic, Prescription, and Synthetic Opioids in Hair by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
ResearchGate. (2021). Evaluation of matrix effects using a spike recovery approach in a dilute-and-inject liquid chromatography-tandem mass spectrometry opioid monitoring assay. [Link]
-
Musah, R. A., et al. (2012). Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord. PMC - NIH. [Link]
-
Li, P., et al. (2018). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. [Link]
-
American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
Zhang, Y. V. (2024). Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine. PubMed. [Link]
-
ResearchGate. (2020). Analysis of isomeric opioids in urine using LC-TIMS-TOF MS. [Link]
-
ResearchGate. (2019). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]
-
NIH. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
-
Leslie, J. B. (2005). Alvimopan, a selective peripherally acting mu-opioid antagonist. PubMed - NIH. [Link]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
The Evaluation of Patient Outcomes with and without the Use of Alvimopan. (2017). The Evaluation of Patient Outcomes with and without the Use of Alvimopan. [Link]
-
Speth, J., et al. (2022). a primer on optimal dose and timing for central mu-opioid receptor blockade. [Link]
-
ResearchGate. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
-
bioRxiv. (2022). A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. [Link]
-
Viscusi, E. R., et al. (2009). Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis. PubMed Central. [Link]
-
Wolff, B. G., et al. (2004). Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus. PubMed Central. [Link]
-
Stevens, C. W. (2010). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PubMed Central. [Link]
-
ResearchGate. (2008). Alvimopan (ENTEREG (TM)), a novel opioid antagonist, achieves active systemic concentrations. [Link]
-
ResearchGate. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. [Link]
-
Webster, L., et al. (2008). Alvimopan, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain. PubMed. [Link]
Sources
- 1. Alvimopan, a selective peripherally acting mu-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scispace.com [scispace.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to the Isotopic Purity Assessment of Alvimopan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Purity in Bioanalysis
Alvimopan is a peripherally acting μ-opioid receptor antagonist.[1][] It is primarily used to accelerate the recovery of gastrointestinal function after surgeries like bowel resections.[1][3][4] By selectively blocking opioid receptors in the gut, alvimopan mitigates the constipating side effects of opioid analgesics without compromising their central pain-relieving effects.[][5] Its action is largely confined to the periphery due to its molecular structure, which limits its ability to cross the blood-brain barrier.[1][]
In pharmacokinetic (PK) and bioanalytical studies, stable isotope-labeled (SIL) compounds are the gold standard for use as internal standards (IS).[6][7][8] Alvimopan-d5, a deuterated analog of alvimopan, is frequently employed for this purpose in quantitative assays using liquid chromatography-mass spectrometry (LC-MS).[9][10] The SIL-IS should ideally be chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process.[7][11][12]
The accuracy of these quantitative methods hinges on the isotopic purity of the internal standard. Isotopic purity refers to the percentage of the SIL-IS that is fully deuterated (in this case, containing five deuterium atoms) relative to molecules with fewer deuterium atoms (d0 to d4).[13] Significant levels of incompletely deuterated species can lead to "crosstalk," where the signal from the internal standard interferes with the signal of the native analyte, compromising the accuracy and precision of the measurement. Therefore, a rigorous assessment of isotopic purity is not merely a quality control step but a fundamental requirement for reliable bioanalytical data.[14][15]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of Alvimopan-d5, offering field-proven insights and detailed experimental protocols.
Core Analytical Techniques for Isotopic Purity Assessment
The two most powerful and complementary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[13][14] High-Performance Liquid Chromatography (HPLC) serves as an essential preliminary step to confirm chemical purity.[16][17]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[18][19] Because deuterium is heavier than hydrogen, HRMS can distinguish between Alvimopan-d5 and its less-deuterated isotopologues (d0, d1, d2, d3, d4). By analyzing the relative abundance of these different mass species, one can calculate the isotopic purity and distribution.[13]
Why it's chosen:
-
High Sensitivity: Requires minimal sample amounts, often in the nanogram range.[18][19]
-
Direct Measurement: Directly measures the distribution of isotopologues, providing a comprehensive profile of the material.[13]
-
Speed: Modern infusion-based HRMS methods can provide results rapidly.[18][19]
Causality behind experimental choices:
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules like Alvimopan, minimizing fragmentation and preserving the molecular ion for accurate mass measurement.
-
High Resolution: Instruments like Orbitrap or TOF analyzers are crucial to resolve the small mass differences between isotopologues and potential isobaric interferences.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For isotopic purity assessment, ¹H (Proton) NMR is particularly valuable. In a highly deuterated compound like Alvimopan-d5, the positions where deuterium has replaced hydrogen will show a significant reduction or complete absence of a signal in the ¹H NMR spectrum. The degree of deuteration can be quantified by comparing the integration of residual proton signals at the deuterated sites to the integration of a signal from a non-deuterated part of the molecule or a known internal standard.[13][14] ²H (Deuterium) NMR can also be used to directly observe the deuterated positions.[21][22]
Why it's chosen:
-
Site-Specific Information: NMR can confirm the specific locations of deuteration within the molecule, which MS cannot typically do without fragmentation analysis.[14][23]
-
Quantitative Accuracy: Quantitative NMR (qNMR) is a highly accurate and precise method for determining the overall level of isotopic enrichment.[21][24]
-
Structural Integrity: Confirms the overall chemical structure of the compound is correct.[14]
Causality behind experimental choices:
-
High-Field Magnet (e.g., 400 MHz or higher): Provides better signal dispersion and sensitivity, which is critical for accurately integrating very small residual proton signals.
-
Long Relaxation Delay (d1): Ensuring complete relaxation of all protons between scans is essential for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Why it's chosen:
-
Purity Confirmation: Ensures that the sample is free from synthetic byproducts or degradants.[17]
-
Method Specificity: Confirms that the analytical peak corresponds to Alvimopan and not an impurity.
Comparative Experimental Workflow
To illustrate the practical application of these techniques, we present a comparative workflow to assess the isotopic purity of two hypothetical batches of Alvimopan-d5, designated "Supplier A" and "Supplier B."
Detailed Experimental Protocols
Protocol 1: Chemical Purity by UPLC-UV/MS
-
System Preparation: Use a UPLC system coupled to a UV detector and a single quadrupole mass spectrometer.
-
Rationale: This setup provides both quantitative purity data (UV) and identity confirmation (MS).
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 230 nm.
-
Rationale: A reversed-phase C18 column is standard for molecules of intermediate polarity like Alvimopan. The acidic mobile phase promotes good peak shape and ionization.
-
-
Sample Preparation: Dissolve Alvimopan-d5 from each supplier in 50:50 Acetonitrile:Water to a final concentration of 100 µg/mL.
-
Analysis: Inject the samples and analyze the resulting chromatograms. Calculate the area percent of the main peak to determine chemical purity. The MS detector should be set to monitor for the m/z of Alvimopan-d5 ([M+H]⁺ ≈ 430.6).
Protocol 2: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
System Preparation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) with an ESI source. Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Rationale: Calibration is critical for HRMS to accurately distinguish between isotopologues with very small mass differences.[19]
-
-
Method: Direct infusion.
-
Sample Preparation: Dilute the 100 µg/mL stock from Protocol 1 to 1 µg/mL using 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infusion Rate: 5 µL/min.
-
Rationale: Direct infusion is rapid and avoids any potential for on-column hydrogen/deuterium exchange.
-
-
MS Parameters:
-
Mode: Positive Ion ESI.
-
Resolution: 140,000.
-
Scan Range: m/z 420-440.
-
AGC Target: 1e6.
-
Rationale: High resolution is non-negotiable for resolving the isotopic cluster.
-
-
Data Analysis:
-
Acquire the spectrum for each supplier's sample.
-
Identify the peaks corresponding to the [M+H]⁺ ions for d0 through d5 species (m/z ≈ 425.2 to 430.2).
-
Record the relative intensity of each peak.
-
Calculate the isotopic purity using the following formula: % Isotopic Purity (d5) = [Intensity(d5) / Σ(Intensities of d0 to d5)] * 100
-
Protocol 3: Isotopic Enrichment by ¹H NMR Spectroscopy
-
System Preparation: Use a 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of Alvimopan-d5 in 0.7 mL of DMSO-d6.
-
Rationale: DMSO-d6 is a common solvent for NMR that will not interfere with the proton signals of the analyte.
-
-
NMR Parameters:
-
Experiment: Standard ¹H quantitative acquisition.
-
Number of Scans (ns): 64 (or more for better signal-to-noise).
-
Relaxation Delay (d1): 30 seconds.
-
Rationale: A long relaxation delay is crucial for accurate integration, ensuring all protons fully relax before the next pulse.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Identify the aromatic region. The deuterated phenyl ring in Alvimopan-d5 should show a significantly diminished signal compared to a non-deuterated reference spectrum.
-
Integrate a well-resolved, non-deuterated proton signal (e.g., a methyl group) and set its integral to its known proton count (e.g., 3H).
-
Integrate the residual proton signal in the deuterated phenyl region.
-
Calculate the percent deuteration at that site. For example, if the residual integral is 0.05 when it should be 0 (for 100% deuteration) and a reference 1H peak is set to 1.00, the isotopic enrichment is very high.
-
Data Presentation and Interpretation
The quantitative data gathered from the experiments should be summarized for a clear, head-to-head comparison.
Table 1: Comparative Purity Analysis of Alvimopan-d5 Batches
| Parameter | Supplier A | Supplier B | Acceptance Criteria |
| Chemical Purity (UPLC) | 99.8% | 99.5% | > 98% |
| Isotopic Purity (d5 % by HRMS) | 99.6% | 98.1% | > 98% |
| d4 Species (% by HRMS) | 0.3% | 1.5% | < 1.5% |
| d0 Species (% by HRMS) | < 0.01% | 0.05% | < 0.1% |
| ¹H NMR Enrichment (Phenyl) | > 99.5% | ~98% | Confirms MS data |
Interpretation of Results
In this hypothetical comparison, both suppliers provide material with acceptable chemical purity. However, the HRMS data reveals a significant difference in isotopic purity.
-
Supplier A: Demonstrates excellent isotopic purity at 99.6% for the target d5 species. The contribution from the d4 species is minimal (0.3%), and the d0 (unlabeled) species is negligible. This indicates a very low risk of analytical interference.
-
Supplier B: While meeting the minimum acceptance criteria of >98%, it has a notably higher percentage of the d4 species (1.5%). In highly sensitive bioanalytical assays, this level of crosstalk could potentially impact the accuracy of measurements at the lower limit of quantification (LLOQ).
The ¹H NMR results corroborate the HRMS findings, showing a much cleaner aromatic region for Supplier A's material, confirming a higher degree of deuteration on the phenyl ring.
Conclusion and Best Practices
The rigorous assessment of isotopic purity is indispensable for ensuring the integrity of bioanalytical data generated using Alvimopan-d5 as an internal standard. While both HRMS and NMR are powerful techniques, they provide complementary information and should ideally be used in conjunction.
-
Best Practice 1: Always Confirm Chemical Purity First. Use HPLC or UPLC to rule out chemical impurities before proceeding to isotopic analysis.
-
Best Practice 2: Use HRMS for a Complete Isotopologue Profile. This provides the most direct and sensitive measure of the distribution of deuterated species.
-
Best Practice 3: Employ ¹H NMR to Verify Site of Labeling and Quantify Enrichment. NMR confirms the structural integrity and provides orthogonal quantitative data to support HRMS findings.
-
Best Practice 4: Define Acceptance Criteria Before Analysis. Based on the sensitivity of the intended bioanalytical method, establish clear criteria for isotopic purity (e.g., >99% d5) and maximum allowable levels for less-deuterated species.
By implementing this multi-faceted analytical approach, researchers can confidently select high-purity Alvimopan-d5, thereby enhancing the accuracy, precision, and reliability of their pharmacokinetic and bioequivalence studies. This diligence is fundamental to meeting the stringent expectations of regulatory bodies like the FDA.[8][11][12]
References
-
Alvimopan - Wikipedia. Wikipedia. [Link]
-
Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus. PubMed Central (PMC). [Link]
-
Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Alvimopan | C25H32N2O4 - PubChem. National Institutes of Health (NIH). [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. CordenPharma. [Link]
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
-
Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications. [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central (PMC). [Link]
-
Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. Organic Chemistry International. [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
-
isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
Alvimopan addition to a standard perioperative recovery pathway. PubMed. [Link]
-
Alvimopan Addition to a Standard Perioperative Recovery Pathway. National Institutes of Health (NIH). [Link]
-
(PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]
-
Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial. PubMed. [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. ResearchGate. [Link]
-
Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. PubMed Central (PMC). [Link]
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 3. Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. isotope.com [isotope.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. isotope.com [isotope.com]
- 17. moravek.com [moravek.com]
- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 24. isotopically labeled compounds: Topics by Science.gov [science.gov]
Decoding the Certificate of Analysis: A Comparative Guide to Alvimopan-d5 Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. This is particularly true in pharmacokinetic and bioequivalence studies where internal standards are employed to ensure accuracy and precision. Deuterated compounds, such as Alvimopan-d5, have become the gold standard for use as internal standards in mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample processing and analysis.
However, not all reference standards are created equal. The quality and characterization of a deuterated reference standard can significantly impact the reliability of analytical results. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a reference standard. This guide provides a comprehensive framework for critically evaluating the CoA of an Alvimopan-d5 reference standard, enabling researchers to make informed decisions when selecting a supplier. We will delve into the key analytical techniques used for characterization and present a comparative analysis of typical specifications.
The Critical Role of a Comprehensive Certificate of Analysis
A Certificate of Analysis is more than just a document of compliance; it is a detailed report card of the reference material's identity, purity, and stability.[1][2][3][4] For a deuterated standard like Alvimopan-d5, the CoA should provide robust data on not only its chemical purity but also its isotopic enrichment. A thorough CoA empowers the end-user with the confidence that the material is fit for its intended purpose.[2]
Reference material producers accredited under ISO 17034 provide a high level of assurance in the competence and consistent operation of their production and characterization processes.[5][6] This accreditation ensures that the reference materials are produced with established metrological traceability and a well-defined uncertainty.
Core Components of an Alvimopan-d5 Certificate of Analysis: A Comparative Look
The following table outlines the essential components of a CoA for an Alvimopan-d5 reference standard and provides a comparison of typical values that may be encountered from different suppliers.
| Parameter | Supplier A (Representative Data) | Supplier B (Representative Data) | Importance and Scientific Rationale |
| Identity | Confirmed by ¹H-NMR, MS, IR | Confirmed by ¹H-NMR, MS | Ensures the material is unequivocally Alvimopan-d5. Spectroscopic data provides a fingerprint of the molecular structure. |
| Chemical Purity (by HPLC) | ≥98% | ≥95% (Alvimopan) | Determines the percentage of the desired compound, excluding impurities and residual solvents. Higher purity minimizes interference in analytical assays. |
| Isotopic Purity (by MS) | ≥99% deuterated forms (d₁-d₅) | Not explicitly stated, but implied by use as an internal standard | Quantifies the percentage of the deuterated compound relative to unlabeled or partially labeled species. High isotopic purity is crucial to avoid cross-talk with the analyte signal. |
| Deuterium Incorporation | ≤1% d₀ | Not specified | Specifically measures the percentage of the non-deuterated (d₀) form. A low d₀ value is critical to prevent interference with the quantification of the non-deuterated analyte. |
| Residual Solvents (by GC-HS) | <0.5% | <0.5% | Identifies and quantifies any remaining solvents from the synthesis and purification process. Solvents can interfere with analysis and may be toxic. |
| Water Content (by Karl Fischer) | <1.0% | <1.0% | Water content can affect the accurate weighing of the material and may promote degradation. |
| Assay (by qNMR or Mass Balance) | 98.5% (with uncertainty of ±0.5%) | Not specified | Provides the most accurate measure of the true content of the analyte in the material, accounting for all impurities. qNMR is a primary ratio method that allows for direct traceability to SI units.[7][8][9] |
| Homogeneity and Stability | Data on file | Data on file | Demonstrates the consistency of the material within and between units and its stability over time under specified storage conditions.[1] |
Experimental Methodologies: The Science Behind the Specifications
A robust CoA is built upon a foundation of rigorous analytical testing. The following sections detail the experimental protocols for the key analyses performed on Alvimopan-d5 reference standards.
Identity and Structural Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR is used to confirm the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms. In the case of Alvimopan-d5, the absence or significant reduction of signals corresponding to the deuterated phenyl group provides direct evidence of successful labeling. ²H-NMR can be used to directly observe the deuterium atoms.
B. Mass Spectrometry (MS):
MS confirms the molecular weight of Alvimopan-d5. The observed mass should correspond to the theoretical mass of the deuterated molecule (C₂₅H₂₇D₅N₂O₄, approximate molecular weight 429.6 g/mol ). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the chemical purity of pharmaceutical compounds. A validated, stability-indicating HPLC method is crucial for separating Alvimopan-d5 from any process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Analysis of Alvimopan-d5
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate, pH 3.0) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 261 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Data Analysis: Purity is typically determined by area normalization, where the peak area of Alvimopan-d5 is expressed as a percentage of the total peak area of all components in the chromatogram.
Caption: A typical workflow for HPLC purity analysis of Alvimopan-d5.
Isotopic Purity and Enrichment by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic purity and deuterium incorporation of Alvimopan-d5. By analyzing the relative intensities of the mass isotopologues, the percentage of the desired d₅ species can be quantified.
Experimental Protocol: Isotopic Purity Analysis by LC-MS
-
LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode over a mass range that includes the molecular ions of Alvimopan (d₀) and Alvimopan-d5.
-
Data Analysis: The relative abundance of the molecular ion peaks corresponding to the d₀, d₁, d₂, d₃, d₄, and d₅ species are measured. The isotopic purity is calculated as the percentage of the d₅ peak intensity relative to the sum of all isotopologue intensities.
Caption: Workflow for determining the isotopic purity of Alvimopan-d5 by LC-MS.
Quantitative Analysis by qNMR
Quantitative NMR (qNMR) is a powerful technique for the accurate determination of the purity (assay) of a reference standard.[2][7][8][9] It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified reference material of a different compound.
Experimental Protocol: Assay Determination by ¹H-qNMR
-
Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the Alvimopan-d5 standard and the internal standard into the same NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using quantitative parameters (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal of Alvimopan-d5 (from a non-deuterated part of the molecule) and a signal from the internal standard. The assay is calculated based on the integral values, molecular weights, number of protons, and the certified purity of the internal standard.
Stability and Impurity Profiling
A high-quality reference standard must be stable under the recommended storage conditions. Forced degradation studies are often performed to identify potential degradation products and to develop stability-indicating analytical methods.[10] For Alvimopan, hydrolytic degradation has been studied, and any potential degradants should be monitored in the reference standard material.[10]
Conclusion
The Certificate of Analysis for an Alvimopan-d5 reference standard is a critical document that provides the necessary evidence of its quality and suitability for use as an internal standard. By understanding the underlying scientific principles of the analytical techniques employed and by critically evaluating the data presented, researchers can confidently select a reference standard that will ensure the integrity and reliability of their bioanalytical data. When comparing reference standards from different suppliers, it is essential to look beyond the price and consider the comprehensiveness of the CoA, the accreditation of the supplier, and the stringency of the quality control measures employed.
References
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Miura, T., & Watai, M. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]
-
ANAB. ISO 17034 Reference Material Producer (RMP) Accreditation. [Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025). [Link]
-
NATA. Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]
-
G, S., & N, D. (2019). Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. Journal of pharmaceutical and biomedical analysis, 165, 399–409. [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. vincibiochem.it [vincibiochem.it]
- 5. Alvimopan-d5 | TRC-A575802-25MG | LGC Standards [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. labmix24.com [labmix24.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. labmix24.com [labmix24.com]
A Researcher's Guide to Validating Alvimopan-d5 for Drug-Drug Interaction Studies: A Comparative Analysis
For researchers in drug development, the robust characterization of a new chemical entity's potential for drug-drug interactions (DDIs) is a critical and non-negotiable step. The selection of an appropriate probe substrate to investigate interactions with clinically relevant transporters, such as the Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) and P-glycoprotein (P-gp), is fundamental to the integrity of these studies. This guide provides an in-depth technical comparison of Alvimopan-d5 as a potential probe substrate against the well-established alternatives, rosuvastatin and digoxin.
This document moves beyond a simple checklist, offering a narrative built on scientific expertise and logical validation. We will explore the causal reasoning behind experimental choices and outline the self-validating systems required for trustworthy data.
The Ideal Probe Substrate: A Foundation in Regulatory Science
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on conducting DDI studies, which implicitly defines the qualities of an ideal probe substrate.[1] A probe substrate should ideally be sensitive and specific for a particular metabolic or transport pathway.[1][2] For transporter DDI studies, this means the probe's pharmacokinetics should be significantly altered by the inhibition or induction of the target transporter. Furthermore, the probe should have a well-characterized safety profile and be amenable to sensitive and robust bioanalysis.
Alvimopan: A Peripherally Acting Opioid Antagonist with Transporter Interactions
Alvimopan is a peripherally acting μ-opioid receptor antagonist used to manage postoperative ileus.[3] Its mechanism of action involves competitive binding to μ-opioid receptors in the gastrointestinal tract.[3][4] From a DDI perspective, Alvimopan is not a substrate for cytochrome P450 (CYP) enzymes, which simplifies the interpretation of interaction studies by removing metabolic variables.[4] However, in vitro data indicate that both Alvimopan and its metabolite are substrates for the efflux transporter P-glycoprotein (P-gp).[5] There is also evidence suggesting its interaction with OATP transporters, making its deuterated form, Alvimopan-d5, a candidate for a dual OATP/P-gp probe.
Comparative Analysis: Alvimopan-d5 vs. Established Probe Substrates
To objectively evaluate Alvimopan-d5, we compare its known characteristics with those of rosuvastatin (an OATP1B1/1B3 and BCRP probe) and digoxin (a P-gp probe). A significant gap in the publicly available data for Alvimopan is the absence of specific in vitro transporter kinetic parameters (Km and Vmax), which are crucial for a quantitative comparison.
| Feature | Alvimopan | Rosuvastatin | Digoxin |
| Primary Transporters | P-gp, OATPs (unspecified) | OATP1B1, OATP1B3, BCRP | P-gp |
| Metabolism | Not a substrate of CYP enzymes | Minimal metabolism | Not significantly metabolized |
| Deuterated Standard | Alvimopan-d5 | Rosuvastatin-d6 | Digoxin-d3 |
| Km for OATP1B1 (µM) | Data not publicly available | ~4.0 - 13.1 | N/A |
| Km for OATP1B3 (µM) | Data not publicly available | ~9.8 - 40 | N/A |
| Km for P-gp (µM) | Data not publicly available | N/A | ~60 |
| Bioanalytical LLOQ | 0.05 ng/mL (Alvimopan) | ~0.1 - 1.0 ng/mL | ~0.1 ng/mL |
Visualizing the Interaction: Transporter-Mediated Drug Disposition
To understand the context of these DDI studies, it is helpful to visualize the interplay of transporters in the liver and gut, the primary sites of interaction for many drugs.
Caption: Key drug transporters in the liver and intestine.
Experimental Protocols for Validation
To rigorously validate Alvimopan-d5 as a DDI probe, a series of in vitro and bioanalytical experiments are necessary. Below are detailed, field-tested protocols that serve as a self-validating system.
In Vitro Transporter Inhibition Assay: OATP1B1/1B3
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against OATP1B1 and OATP1B3, using rosuvastatin as the probe substrate. The same protocol would be adapted to test Alvimopan as a substrate.
Workflow Diagram
Caption: Step-by-step workflow for the OATP1B1/1B3 inhibition assay.
Detailed Steps:
-
Cell Culture: Culture HEK293 cells stably expressing OATP1B1 or OATP1B3 in appropriate media. Seed cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubation: Add HBSS containing a range of concentrations of the test compound (potential inhibitor) or vehicle control to the wells. Pre-incubate for 30 minutes at 37°C.[3]
-
Substrate Addition: Prepare a solution of rosuvastatin in HBSS at a concentration below its Km (e.g., 0.3 µM).[3] Add this solution to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 minutes) at 37°C.[6]
-
Termination: Stop the uptake by aspirating the substrate solution and washing the cells four times with ice-cold HBSS.
-
Lysis and Analysis: Lyse the cells with a suitable buffer (e.g., methanol/water). Quantify the intracellular concentration of rosuvastatin using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Transporter Inhibition Assay: P-gp
This protocol determines the IC50 of a test compound against P-gp using a bidirectional transport assay with digoxin as the probe substrate.
Detailed Steps:
-
Cell Culture: Seed Caco-2 or MDCK-MDR1 cells on permeable transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Assay Setup: Wash the monolayers with transport medium (modified HBSS).
-
Bidirectional Transport:
-
A to B (Apical to Basolateral): Add transport medium containing 3H-digoxin (e.g., 5 µM) and the test compound (at various concentrations) to the apical chamber. Add fresh transport medium to the basolateral chamber.
-
B to A (Basolateral to Apical): Add transport medium containing 3H-digoxin and the test compound to the basolateral chamber. Add fresh transport medium to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points.
-
Quantification: Determine the amount of 3H-digoxin that has permeated the monolayer using liquid scintillation counting.
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both A to B and B to A directions. Determine the efflux ratio (Papp B to A / Papp A to B). Calculate the percent inhibition of the efflux ratio at each concentration of the test compound to determine the IC50.[1]
Bioanalytical Method Validation: The Cornerstone of Reliable Data
A robust and validated bioanalytical method is essential for the accurate quantification of the probe substrate in biological matrices. The use of a stable isotope-labeled internal standard, such as Alvimopan-d5, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variability during sample processing.
LC-MS/MS Method for Alvimopan-d5 in Human Plasma
Workflow Diagram
Sources
- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Alvimopan-d5: Safety, Compliance, and Best Practices
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the bench; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of Alvimopan-d5. Our focus is to move beyond a simple checklist, explaining the causality behind each step to ensure your disposal protocols are robust, self-validating, and grounded in scientific integrity.
Alvimopan-d5 is the deuterated form of Alvimopan, a peripherally acting μ-opioid receptor antagonist.[1] In a research context, it is primarily used as an internal standard for the quantification of Alvimopan in samples via mass spectrometry.[1] While the deuterium labeling is key to its analytical utility, for disposal purposes, the fundamental chemical properties of the parent Alvimopan molecule dictate the primary safety and environmental considerations.
Part 1: The Critical First Step - Waste Characterization
Before any disposal action is taken, a thorough characterization of the waste is mandatory. This initial assessment dictates the entire disposal pathway. For Alvimopan-d5, this process involves answering two fundamental questions.
Is Alvimopan-d5 a Controlled Substance?
This is the first and most critical fork in the disposal road. The disposal of DEA-controlled substances is highly regulated and follows a completely separate pathway from standard chemical waste.
Alvimopan acts as an antagonist at opioid receptors, meaning it blocks their effects rather than causing them.[2] Consequently, Alvimopan is not a scheduled or controlled medication according to the Drug Enforcement Administration (DEA).[3][4] This simplifies the disposal process significantly, as it does not require adherence to the stringent record-keeping and disposal protocols for controlled substances.
Is Alvimopan-d5 a Regulated Hazardous Waste?
The next step is to determine if the waste is considered hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A pharmaceutical waste can be classified as hazardous in two ways: it is specifically named on a list (P- or U-lists for acutely toxic and toxic commercial chemical products, respectively), or it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5][6]
-
Listed Waste: Alvimopan is not found on the EPA's P- or U-lists of hazardous wastes.[5]
-
Characteristic Waste: An assessment of the Safety Data Sheet (SDS) for Alvimopan-d5 is required.[1]
-
Toxicity: The primary concern for most pharmaceuticals. The SDS for Alvimopan-d5 does not indicate that it meets the criteria for toxicity that would classify it as RCRA hazardous waste.[1]
-
Ignitability, Corrosivity, Reactivity: Pure Alvimopan-d5 is a solid and does not exhibit these characteristics.[1]
-
Therefore, pure, unused Alvimopan-d5 is not considered a RCRA hazardous waste . However, this classification can change the moment it is mixed with other substances. For instance, if Alvimopan-d5 is dissolved in a solvent like methanol for experimental use, the resulting waste solution must be treated as hazardous waste due to the ignitability of the solvent.
The Principle of Causality: The "mixture rule" is a core concept in waste management. Any non-hazardous waste mixed with a hazardous waste must be managed as hazardous waste. This is why meticulous segregation is paramount in the laboratory.
Part 2: Laboratory Segregation and Containerization Protocol
Proper segregation at the point of generation is the most effective way to ensure safety, compliance, and cost-effective disposal. All chemical waste disposal must be managed through your institution's Environmental Health and Safety (EHS) department, which provides specific guidelines and containers.[7]
| Waste Stream Type | Recommended Container | Labeling Requirements | Disposal Pathway |
| Solid Alvimopan-d5 (unused pure compound, contaminated weigh boats) | Securely sealed, chemically compatible container (e.g., wide-mouth poly bottle). | "Non-Hazardous Pharmaceutical Waste for Incineration," Chemical Name: "Alvimopan-d5," Date. | Via EHS pickup for incineration. |
| Solutions in Non-Hazardous Solvents (e.g., water, PBS) | Sealable, leak-proof liquid waste container (e.g., poly carboy). | "Non-Hazardous Pharmaceutical Waste for Incineration," List all constituents and approximate percentages. | Via EHS pickup for incineration. |
| Solutions in Hazardous Solvents (e.g., Methanol, Acetonitrile) | Sealable, leak-proof hazardous liquid waste container for flammable liquids. | "Hazardous Waste," List all constituents and percentages (e.g., "Methanol 99%, Alvimopan-d5 1%"). Mark "Flammable." | Via EHS pickup for hazardous waste incineration. |
| Contaminated Labware (Sharps) (e.g., needles, syringes) | Puncture-proof, rigid sharps container. | "Sharps," "Incinerate Only." Do not mix with biohazardous sharps. | Via EHS pickup for incineration. |
| Contaminated Labware (Non-Sharps) (e.g., pipette tips, gloves) | Lined container designated for solid chemical waste. | "Solid Waste for Incineration," List contaminants. | Via EHS pickup for incineration. |
Trustworthiness through Protocol: Never dispose of any pharmaceutical waste, even non-hazardous waste, down the drain.[8] While not RCRA-hazardous, these compounds can persist in the environment and impact aquatic ecosystems. The preferred disposal method for all non-controlled pharmaceutical waste is incineration.[9][10]
Part 3: The Alvimopan-d5 Disposal Workflow
The following workflow provides a logical, step-by-step process from waste generation to final disposal. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
Caption: Alvimopan-d5 Disposal Decision Workflow.
Step-by-Step Methodology
-
Generation: As soon as Alvimopan-d5 waste is generated, it must be characterized.
-
Characterization: Determine if the waste is pure Alvimopan-d5 or a mixture. If it is a mixture, identify all constituents. The presence of any RCRA-hazardous component (like a flammable solvent) makes the entire mixture hazardous.
-
Segregation: Based on the characterization, immediately place the waste into the correct waste stream (Non-Hazardous Pharmaceutical or Hazardous). Never mix these two streams.
-
Containerization: Select the appropriate waste container as provided by your EHS department (see table above). Ensure the container is properly labeled with the full chemical names of all contents and their approximate percentages.
-
Accumulation: Store the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA). Per OSHA and EPA regulations, waste containers must be kept closed at all times except when actively adding waste.[7]
-
Disposal Request: Once the container is full, or before it exceeds institutional time limits for storage in an SAA, submit a chemical waste pickup request to your EHS department through their designated system. EHS personnel are the only individuals authorized to transport the waste from your lab for final disposal.
Part 4: Spill and Decontamination
In the event of a small spill of Alvimopan-d5 powder or a solution:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: If it is a powder, gently cover it with an absorbent material to prevent it from becoming airborne. If it is a liquid, absorb it with a chemical spill pad or other inert absorbent material.
-
Clean the Area: Carefully sweep or wipe up the absorbed material, working from the outside in. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed container.
-
Decontaminate: Clean the spill surface with soap and water.
-
Dispose of Waste: The container with the cleanup debris must be disposed of as chemical waste. Label it clearly (e.g., "Spill Debris containing Alvimopan-d5") and request a pickup from EHS.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these scientifically grounded procedures, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and uphold your responsibility to environmental stewardship.
References
- GoodRx. (n.d.). Entereg (Alvimopan): Uses, Side Effects, Dosage & More.
- West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
- Hazardous Waste Experts. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA.
- Environmental Biological Services. (n.d.). Non-Controlled Pharmaceutical Waste. Retrieved from Environmental Biological Services website.
- Wisconsin Department of Natural Resources. (n.d.). Safe disposal of non-household pharmaceutical waste.
- U.S. Environmental Protection Agency, Region 7. (2009, October 2). Resource Conservation and Recovery Act (RCRA) Pharmacy Waste Management: An Emerging Issue.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- Cayman Chemical. (n.d.). Alvimopan-d5 (ADL 8-2698-d5).
- Florida Department of Environmental Quality. (n.d.). RCRA Pharmaceutical Waste Management Guide.
- TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
- INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
- Daniels Health. (n.d.). RCRA Hazardous Pharmaceutical Waste.
- Rx Destroyer. (2020, August 17). What Is Considered Non-Regulated Pharmaceutical Waste?
- U.S. Food and Drug Administration. (n.d.). ENTEREG (alvimopan) capsules label.
- MedChemExpress. (n.d.). Alvimopan metabolite-d5.
- Adolor Corporation. (2008, July 17). Material Safety Data Sheet (MSDS) - Entereg® Capsules.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Wikipedia. (n.d.). Alvimopan.
- Medscape. (n.d.). Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more.
- Merck & Co., Inc. (2025, April 14). Safety Data Sheet: Alvimopan Formulation.
- Endo/Par. (2022, August 26). SDS request for Alvimopan Capsules.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Goldman, M. P. (2005). Alvimopan: A peripherally selective opioid mu receptor antagonist. P & T : a peer-reviewed journal for formulary management.
- American Academy of Family Physicians. (2011, April 15). Alvimopan (Entereg) for the Treatment of Postoperative Ileus.
- Zeochem. (n.d.). Deuterium Labeled Compounds.
- Drugs.com. (2024, April 23). Alvimopan Dosage Guide + Max Dose, Adjustments.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Department of Veterans Affairs. (2021, March). Alvimopan Criteria for Use.
- Poston, S. A., et al. (2008). Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection. P & T : a peer-reviewed journal for formulary management.
- Mayo Clinic. (2025, February 1). Alvimopan (oral route) - Side effects & dosage.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Alvimopan - Wikipedia [en.wikipedia.org]
- 3. goodrx.com [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. vumc.org [vumc.org]
- 8. ebsalabama.com [ebsalabama.com]
- 9. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Alvimopan-d5
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. Handling potent, powdered active pharmaceutical ingredients (APIs) like Alvimopan-d5 requires a meticulous approach that goes beyond mere compliance. This guide provides essential, immediate safety and logistical information for handling Alvimopan-d5, grounded in the principles of risk mitigation and scientific causality. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.
Hazard Identification and Risk Assessment: Understanding Alvimopan-d5
Alvimopan is a peripherally acting μ-opioid receptor antagonist.[1] Its deuterated form, Alvimopan-d5, is a solid, often a fine powder, primarily used as an internal standard for its quantification in mass spectrometry analysis.[2] While a Safety Data Sheet (SDS) for a formulated version of Alvimopan suggests it is not a hazardous mixture, it crucially notes that dust can cause mechanical irritation to the skin and eyes and may form explosive dust-air mixtures.[3]
For laboratory professionals handling the pure, powdered API, the primary risks stem from this physical form:
-
Inhalation: Fine powders can easily become airborne, posing a respiratory hazard.
-
Dermal Contact: The substance can adhere to skin, and while its specific dermal toxicity is not detailed, absorption through the skin is a potential route of exposure for many APIs.[4]
-
Eye Contact: As noted in the formulation SDS, dust is a mechanical irritant to the eyes.[3]
Given these risks, all handling procedures must be governed by the principle of "As Low As Reasonably Practicable" (ALARP) to minimize exposure.
Recommended Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling Alvimopan-d5.
| Task | Risk Level | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Attire | Respiratory Protection |
| Storage & Transport (Sealed containers) | Low | General Lab Ventilation | Single pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not Required |
| Weighing Powder | High | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles | Disposable, cuffed Gown | Required if not in enclosure (N95 Respirator) |
| Preparing Solutions | Medium | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles or Face Shield | Lab Coat or disposable Gown | Recommended if not in fume hood (N95 Respirator) |
| Handling Solutions (Closed containers) | Low | General Lab Ventilation | Single pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not Required |
Causality Behind PPE Choices:
-
Engineering Controls: The first and most effective line of defense is to control hazards at their source. A chemical fume hood or a ventilated balance enclosure is critical for containing airborne powders during weighing, the highest-risk activity.
-
Gloves: Double-gloving with powder-free nitrile gloves provides a robust barrier against contamination.[4] Nitrile is recommended for its chemical resistance. The outer glove is considered contaminated and should be removed before touching clean surfaces, while the inner glove protects the skin during the removal of the outer pair. Gloves should comply with ASTM D6978-05 standards for handling chemotherapy drugs, which serves as a stringent benchmark for potent compounds.[5]
-
Gowns: A disposable gown with a closed front and tight-fitting cuffs prevents the powder from settling on clothing and skin.[5] Unlike a standard lab coat, these are often designed to be less permeable.
-
Eye Protection: Safety goggles offer superior protection over safety glasses by creating a seal around the eyes, preventing airborne particles from entering.[6]
-
Respiratory Protection: When engineering controls are insufficient or unavailable, a NIOSH-certified N95 or higher-rated respirator is essential to prevent inhalation of fine particles.[7] A surgical mask provides no protection against chemical powders and should not be used.[5]
Experimental Protocol: Weighing and Solubilizing Alvimopan-d5
This protocol outlines the step-by-step methodology for safely preparing a stock solution of Alvimopan-d5, integrating the necessary safety measures.
Objective: To accurately weigh and dissolve a precise amount of powdered Alvimopan-d5 to create a stock solution.
Materials:
-
Alvimopan-d5 solid
-
Appropriate solvent (e.g., DMSO, Methanol)[2]
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate waste containers
Step-by-Step Methodology:
-
Preparation and PPE Donning:
-
Designate a specific area for handling the powder, preferably within a fume hood.
-
Assemble all necessary materials before starting.
-
Don the appropriate PPE as outlined in the table above for a high-risk task: disposable gown, double nitrile gloves, and safety goggles. If not using a ventilated enclosure, a fit-tested N95 respirator is mandatory.[7]
-
-
Weighing the Compound:
-
Place the analytical balance inside the ventilated enclosure.
-
Carefully open the container of Alvimopan-d5 inside the enclosure to minimize air disturbance.
-
Using a clean spatula, transfer a small amount of the powder onto the weighing paper on the balance. Avoid any rapid movements that could generate dust.
-
Once the target weight is achieved, securely close the primary Alvimopan-d5 container.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed powder into the appropriately sized volumetric flask.
-
Add a portion of the chosen solvent to the flask, ensuring the volume is less than the final target volume.
-
Cap the flask and gently swirl or vortex until the solid is completely dissolved. Alvimopan is soluble in DMSO and methanol.[2]
-
Once dissolved, add the solvent to the final volume mark on the flask. Invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Doffing PPE:
-
Wipe down the spatula, weighing boat, and any surfaces inside the fume hood with a solvent-dampened towel to decontaminate them. Dispose of these cleaning materials as hazardous waste.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
With the inner gloves still on, transport the sealed stock solution to its storage location.
-
Remove the remaining PPE in the following order: gown, inner gloves, goggles. Dispose of all single-use items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.[4]
-
Safe Handling Workflow Diagram
Sources
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. merck.com [merck.com]
- 4. pppmag.com [pppmag.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
